Product packaging for Urdamycin B(Cat. No.:CAS No. 104542-46-3)

Urdamycin B

Cat. No.: B017768
CAS No.: 104542-46-3
M. Wt: 696.7 g/mol
InChI Key: RVYIFZVNJLDNAV-VSYBRGMMSA-N
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Description

Urdamycin B is an oligosaccharide.
This compound has been reported in Streptomyces fradiae with data available.
angucycline antibiotic isolated from Streptomyces fradiae strain Tu 2717;  structure given in first source;  RN not in Chemline 4/87;  RN from Chem Abstracts Index Guide

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H44O13 B017768 Urdamycin B CAS No. 104542-46-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVYIFZVNJLDNAV-VSYBRGMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H44O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146541
Record name Urdamycin B
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

696.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104542-46-3
Record name (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=104542-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Urdamycin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urdamycin B
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URL https://comptox.epa.gov/dashboard/DTXSID30146541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Discovery and Isolation of Urdamycin B from Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin B, a member of the angucycline class of antibiotics, is a secondary metabolite produced by the soil bacterium Streptomyces fradiae. First identified as part of a broader screening for novel bioactive compounds, the urdamycins have garnered significant scientific interest due to their potent antibacterial and antitumor activities. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces fradiae Tü 2717, as well as the extraction and purification of this compound, are presented. Furthermore, this document summarizes the key quantitative data related to its physicochemical properties and biological efficacy, and delineates its biosynthetic pathway with accompanying diagrams to facilitate a deeper understanding of its molecular genesis.

Introduction

The ever-present challenge of antimicrobial resistance necessitates the continuous search for novel antibiotics. Natural products, particularly those derived from actinomycetes, remain a prolific source of structurally diverse and biologically active compounds. The angucyclines are a major family of aromatic polyketides known for their antibacterial and anticancer properties[1].

The urdamycins, a series of angucycline glycosides, were first isolated from the fermentation broth of Streptomyces fradiae strain Tü 2717 during a chemical screening program aimed at discovering new antibiotics[1][2]. This family of compounds, including this compound, exhibits significant activity against Gram-positive bacteria and the stem cells of murine L1210 leukemia[1][2]. More recent studies have continued to highlight the potential of urdamycins as anticancer agents.

This guide focuses specifically on this compound, providing detailed methodologies and quantitative data to support further research and development of this promising natural product.

Discovery and Producing Organism

This compound was discovered as part of the urdamycin complex produced by Streptomyces fradiae strain Tü 2717. The producing organism is a Gram-positive, filamentous bacterium belonging to the order Actinomycetales, which are renowned for their ability to produce a wide array of secondary metabolites.

Physicochemical and Spectroscopic Properties of this compound

The structure of this compound was elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

PropertyValueReference
Molecular Formula C₃₇H₄₄O₁₃
Molecular Weight 696.7 g/mol
Appearance Yellowish Powder

Table 1: Physicochemical Properties of this compound.

PositionδC (ppm)δH (ppm, J in Hz)
1204.7
245.12.78 (m), 3.15 (m)
376.84.89 (m)
435.22.05 (m), 2.35 (m)
4a84.7
555.02.70 (m)
6106.06.49 (s)
6a165.8
7190.3
7a115.5
8160.2
9140.1
10134.47.84 (d, 7.8)
11120.17.57 (d, 7.8)
11a135.2
12183.9
12a118.9
12b83.5
13-CH330.01.45 (s)
1'95.75.28 (s)
2'35.81.85 (m), 2.15 (m)
3'78.83.85 (m)
4'75.13.45 (m)
5'67.83.03 (m)
6'-CH318.21.25 (d, 6.0)
1''102.14.65 (d, 9.6)
2''35.11.65 (m), 2.25 (m)
3''25.41.55 (m), 1.95 (m)
4''70.23.35 (m)
5''71.83.75 (m)
6''-CH314.61.18 (d, 6.0)
5-SCH324.22.48 (s)

Table 2: 1H and 13C NMR Data for Urdamycin X in CD3OD (as an example).

Biological Activity

This compound has demonstrated significant biological activity against Gram-positive bacteria and exhibits cytotoxic effects on cancer cell lines.

Antibacterial Activity

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria are not extensively reported in the readily available literature, the urdamycin class is known for its activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

Antitumor Activity

The urdamycins, including this compound, have shown cytotoxicity against various tumor cell lines. For instance, the parent compound, Urdamycin A, has been shown to be active against murine L1210 leukemia stem cells. While specific IC50 values for this compound are not detailed in the reviewed literature, related angucyclines have demonstrated potent anticancer activity.

Experimental Protocols

Fermentation of Streptomyces fradiae Tü 2717

5.1.1. Inoculum Preparation

  • Prepare Tryptone Soya Broth (TSB) medium.

  • Inoculate a single colony of S. fradiae Tü 2717 from a fresh agar plate into a 50 mL flask containing 10 mL of TSB.

  • Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.

5.1.2. Production Culture

  • Prepare AM production medium (2% soybean meal, 2% glucose, pH adjusted to 7.2).

  • Transfer 2 mL of the seed culture into a 500 mL flask containing 50 mL of AM production medium.

  • Incubate the production culture at 28°C for 5-7 days on a rotary shaker at 180 rpm.

G cluster_inoculum Inoculum Preparation cluster_production Production Culture S. fradiae Colony S. fradiae Colony TSB Seed Culture TSB Seed Culture S. fradiae Colony->TSB Seed Culture Inoculate Incubation (28°C, 3 days, 180 rpm) Incubation (28°C, 3 days, 180 rpm) TSB Seed Culture->Incubation (28°C, 3 days, 180 rpm) Grow AM Production Medium AM Production Medium Incubation (28°C, 3 days, 180 rpm)->AM Production Medium Inoculate Fermentation (28°C, 5-7 days, 180 rpm) Fermentation (28°C, 5-7 days, 180 rpm) AM Production Medium->Fermentation (28°C, 5-7 days, 180 rpm) Grow Harvest Harvest Fermentation (28°C, 5-7 days, 180 rpm)->Harvest

Fermentation workflow for this compound production.
Extraction and Isolation of this compound

  • Harvest and Extraction:

    • Harvest the fermentation broth and centrifuge to separate the mycelium from the supernatant.

    • Extract both the mycelium and the supernatant separately with an equal volume of ethyl acetate.

    • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal amount of methanol.

    • Subject the dissolved extract to column chromatography on silica gel using a gradient of chloroform and methanol as the mobile phase.

    • Alternatively, for larger scale, use a Diaion HP-20 column with a stepwise gradient of methanol in water.

    • Monitor the fractions by thin-layer chromatography (TLC).

    • Pool the fractions containing this compound.

  • Preparative HPLC:

    • Further purify the this compound-containing fractions by preparative High-Performance Liquid Chromatography (HPLC).

    • A reversed-phase C18 column is typically used with a mobile phase gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Monitor the elution at appropriate wavelengths (e.g., 254 nm and 430 nm).

    • Collect the fractions corresponding to the this compound peak.

    • Lyophilize the pure fractions to obtain this compound as a powder.

G Fermentation Broth Fermentation Broth Centrifugation Centrifugation Fermentation Broth->Centrifugation Mycelium Mycelium Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Ethyl Acetate Extraction Ethyl Acetate Extraction Mycelium->Ethyl Acetate Extraction Extract Supernatant->Ethyl Acetate Extraction Extract Crude Extract Crude Extract Ethyl Acetate Extraction->Crude Extract Combine & Evaporate Column Chromatography Column Chromatography Crude Extract->Column Chromatography Purify This compound Fractions This compound Fractions Column Chromatography->this compound Fractions Elute Preparative HPLC Preparative HPLC This compound Fractions->Preparative HPLC Further Purify Pure this compound Pure this compound Preparative HPLC->Pure this compound Collect & Lyophilize

Isolation and purification workflow for this compound.

Biosynthesis of this compound

The biosynthesis of this compound begins with the formation of the angucycline backbone from a single decapolyketide chain, a process catalyzed by a type II polyketide synthase (PKS). The sugar moieties, D-olivose and L-rhodinose, are derived from glucose. The biosynthetic gene cluster for urdamycins in S. fradiae Tü 2717 has been cloned and characterized, revealing the genes responsible for the PKS, as well as for subsequent modifications such as cyclizations, oxidations, and glycosylations.

Key enzymes in the urdamycin biosynthetic pathway include:

  • UrdA and UrdB: Core components of the type II polyketide synthase.

  • UrdE and UrdM: Oxygenases responsible for hydroxylations of the polyketide backbone.

  • UrdG, UrdH, UrdS, UrdT, UrdQ, UrdR, UrdZ1, UrdZ3: Enzymes involved in the biosynthesis of the deoxysugar precursors, NDP-D-olivose and NDP-L-rhodinose.

  • Glycosyltransferases (e.g., UrdGT2): Catalyze the attachment of the sugar moieties to the aglycone.

G cluster_backbone Aglycone Biosynthesis cluster_sugar Deoxysugar Biosynthesis Acetate Units Acetate Units Decapolyketide Chain Decapolyketide Chain Acetate Units->Decapolyketide Chain Type II PKS (UrdA, UrdB) Cyclized Intermediate Cyclized Intermediate Decapolyketide Chain->Cyclized Intermediate Cyclases Urdamycinone B (Aglycone) Urdamycinone B (Aglycone) Cyclized Intermediate->Urdamycinone B (Aglycone) Oxygenases (UrdE, UrdM) This compound This compound Urdamycinone B (Aglycone)->this compound Glycosyltransferases (e.g., UrdGT2) Glucose Glucose NDP-D-olivose NDP-D-olivose Glucose->NDP-D-olivose UrdG, UrdH, UrdS, UrdT, UrdR NDP-L-rhodinose NDP-L-rhodinose Glucose->NDP-L-rhodinose UrdQ, UrdZ1, UrdZ3 NDP-D-olivose->this compound NDP-L-rhodinose->this compound

References

A Technical Guide to the Identification and Characterization of the Urdamycin B Producing Organism: Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Content: This in-depth technical guide provides a comprehensive overview of Streptomyces fradiae strain Tü 2717, the primary producer of the angucycline antibiotic Urdamycin B. It covers the organism's identification, characterization, and detailed experimental protocols for cultivation, compound extraction, and genetic manipulation.

Organism Identification and Characterization

The primary producer of this compound is the bacterium Streptomyces fradiae, specifically strain Tü 2717.[1] This strain was first identified as the source of a series of angucycline antibiotics, designated Urdamycins A through F.[1]

Taxonomy

The taxonomic classification of Streptomyces fradiae is as follows:

  • Domain: Bacteria

  • Phylum: Actinomycetota

  • Class: Actinomycetes

  • Order: Kitasatosporales

  • Family: Streptomycetaceae

  • Genus: Streptomyces

  • Species: Streptomyces fradiae

Morphology

Streptomyces fradiae exhibits the characteristic filamentous and spore-forming morphology of the Streptomyces genus.

  • Colony Morphology: On agar plates, colonies are initially smooth and later develop a powdery, soft, and granular appearance due to the formation of aerial mycelium.[2] The color of the aerial and substrate mycelium can vary depending on the culture medium, often appearing tan, gray, creamy, or white.[2] Some strains may produce a deep brown diffusible pigment in liquid culture.[2]

  • Microscopic Features: Microscopically, S. fradiae consists of a network of branching vegetative hyphae. The aerial mycelium differentiates into spore chains, which can be spiral, flexuous, or straight. Electron microscopy of Streptomyces spores reveals surfaces that can be categorized as smooth, warty, spiny, hairy, or rugose, aiding in species differentiation.

This compound Production and Quantitative Data

This compound is a polyketide antibiotic belonging to the angucycline group. It is biosynthesized through a type II polyketide synthase (PKS) pathway. The core angucycline structure is formed from a single decapolyketide chain derived from acetate precursors. The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.

Fermentation Parameters for Urdamycin Production

Optimization of fermentation conditions is critical for maximizing the yield of this compound. While specific yields for this compound are not extensively reported in publicly available literature, the following parameters are crucial for the cultivation of Streptomyces fradiae for Urdamycin production.

ParameterOptimal Range/ValueNotes
pH 6.5 - 7.2The initial pH of the medium should be adjusted prior to sterilization.
Temperature 25°C - 30°CConsistent temperature control is essential for reproducible fermentations.
Aeration HighGood aeration, achieved through vigorous shaking and baffled flasks, is required.
Agitation 180 - 250 rpmAdequate agitation ensures proper mixing and oxygen transfer.
Incubation Time 7 - 10 daysThe optimal fermentation time should be determined empirically by monitoring this compound production over time. Shorter fermentation times may lead to the accumulation of different Urdamycin derivatives like Urdamycin G.
Media Composition

Different media compositions can be utilized for the seed culture and main production phases.

Medium ComponentSeed Medium (R2YE)Production Medium (AM)
Yeast Extract 5 g/L3 g/L
Casamino Acids 0.1 g/L5 g/L
Glucose 10 g/L10 g/L
Soluble Starch -20 g/L
K2SO4 0.25 g/L-
MgCl2·6H2O 10.12 g/L-
Trace Element Solution 2 mL/L2 mL/L
KH2PO4 0.05 g/L-
NaOH for pH adjustmentfor pH adjustment
TES Buffer 5.73 g/L-

Experimental Protocols

Cultivation and Fermentation of Streptomyces fradiae Tü 2717

This protocol describes the general procedure for the cultivation of S. fradiae Tü 2717 for the production of this compound.

  • Inoculum Preparation: Aseptically transfer a loopful of S. fradiae spores from a mature agar plate (e.g., HA medium) into a 250 mL flask containing 50 mL of seed medium (e.g., R2YE).

  • Seed Culture Incubation: Incubate the seed culture at 28°C on a rotary shaker at 180 rpm for 48-72 hours until dense growth is observed.

  • Production Culture Inoculation: Inoculate the production medium with the seed culture at a ratio of 5% (v/v).

  • Production Fermentation: Incubate the production culture at 28°C and 180 rpm for 7-10 days.

  • Monitoring: Periodically sample the culture to monitor growth and this compound production by HPLC analysis.

G spore S. fradiae Spores seed_flask Seed Culture (R2YE Medium) spore->seed_flask Inoculation prod_flask Production Culture (AM Medium) seed_flask->prod_flask Inoculation (5% v/v) hplc HPLC Analysis prod_flask->hplc Periodic Sampling G fermentation Fermentation Broth centrifugation Centrifugation fermentation->centrifugation mycelium Mycelium centrifugation->mycelium supernatant Supernatant centrifugation->supernatant extraction Ethyl Acetate Extraction mycelium->extraction supernatant->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Chromatography crude_extract->silica_gel fractions This compound Fractions silica_gel->fractions prep_hplc Preparative HPLC fractions->prep_hplc purified_urdamycin Purified this compound prep_hplc->purified_urdamycin G design Design sgRNA and Donor DNA vector_construction Construct CRISPR/Cas9n Vector design->vector_construction e_coli_transform Transform E. coli vector_construction->e_coli_transform conjugation Conjugate into S. fradiae e_coli_transform->conjugation selection Select Exconjugants conjugation->selection screening Screen for Mutants (PCR, Sequencing) selection->screening G acetate Acetate Units pks Type II PKS acetate->pks polyketide Decapolyketide Chain pks->polyketide cyclization Cyclization & Aromatization polyketide->cyclization aglycone Angucycline Aglycone cyclization->aglycone glycosylation Glycosylation (D-olivose, L-rhodinose) aglycone->glycosylation urdamycin_b This compound glycosylation->urdamycin_b G environmental_cues Environmental Cues (Nutrient limitation, etc.) global_regulators Global Regulators (e.g., AdpA) environmental_cues->global_regulators pathway_specific_regulator Pathway-Specific Regulator (e.g., SARP) global_regulators->pathway_specific_regulator urd_cluster Urdamycin Biosynthetic Gene Cluster pathway_specific_regulator->urd_cluster urdamycin_production This compound Production urd_cluster->urdamycin_production

References

Unraveling the Molecular Architecture of Urdamycin B: A Technical Guide to Structure Elucidation via NMR and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the methodologies and data interpretation central to the structural elucidation of Urdamycin B, a potent angucycline antibiotic. By leveraging the power of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS), we present a comprehensive overview of the analytical workflow, from initial characterization to the final structural assignment. This document serves as a practical resource for professionals in natural product chemistry and drug development, providing detailed experimental protocols, tabulated spectral data, and visual representations of the logical and experimental pathways involved in solving the molecular structure of this complex natural product.

Introduction

This compound is a member of the urdamycin family of angucycline antibiotics, which are produced by various Streptomyces species.[1] These compounds are of significant interest to the pharmaceutical industry due to their pronounced biological activities, including antibacterial and antitumor properties. The complex polyketide-derived aglycone, adorned with deoxysugar moieties, necessitates a sophisticated analytical approach for unambiguous structure determination. This guide focuses on the synergistic application of NMR and mass spectrometry, the cornerstones of modern natural product chemistry, in the structural elucidation of this compound.

Mass Spectrometry Analysis

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is the initial and critical step in the structure elucidation cascade, providing the elemental composition of the molecule.

Experimental Protocol: HRESIMS
  • Instrumentation : A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap mass analyzer, equipped with an electrospray ionization (ESI) source is utilized.

  • Sample Preparation : A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or a mixture of acetonitrile and water, at a concentration of approximately 1-10 µg/mL.

  • Infusion : The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

  • Ionization : The ESI source is operated in positive or negative ion mode. For this compound, which contains multiple hydroxyl groups, both modes are often tested to determine which provides a more stable and abundant molecular ion.

  • Mass Analysis : The mass spectrum is acquired over a relevant m/z range (e.g., 100-1500 amu). The high-resolution capability of the analyzer allows for the determination of the accurate mass of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

  • Data Processing : The acquired accurate mass is used to calculate the elemental composition using software that considers the isotopic abundance patterns. This provides the molecular formula of this compound, which has been established as C₃₇H₄₆O₁₅.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed three-dimensional structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to establish the carbon skeleton and the connectivity of all atoms within the this compound molecule.

Experimental Protocols: NMR
  • Sample Preparation : Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃), deuterated methanol (CD₃OD), or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent depends on the solubility of the compound. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

  • Instrumentation : NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz for ¹H frequency).

  • 1D NMR Experiments :

    • ¹H NMR (Proton NMR) : Provides information about the number, chemical environment, and multiplicity of protons. Standard parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR (Carbon-13 NMR) : Provides information about the number and chemical environment of carbon atoms. Proton-decoupled spectra are typically acquired to simplify the spectrum to a series of singlets.

  • 2D NMR Experiments :

    • COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²JHH and ³JHH couplings).

    • HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence) : Correlates protons with their directly attached carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation) : Correlates protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings), which is crucial for assembling the molecular fragments.

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound, as established by extensive spectroscopic analysis.[2][3]

Table 1: ¹H NMR Data for this compound

PositionδH (ppm)MultiplicityJ (Hz)
66.45s
107.68d7.8
117.35d7.8
1'5.25d3.4
2'1.80-1.95m
3'3.60-3.70m
4'3.15-3.25m
5'3.80-3.90m
6'1.25d6.2
1''4.90d2.0
2''2.00-2.15m
3''3.40-3.50m
4''3.05-3.15m
5''3.95-4.05m
6''1.20d6.0
1'''4.55d9.5
2'''1.50-1.65m
3'''3.30-3.40m
4'''2.95-3.05m
5'''3.50-3.60m
6'''1.15d6.1
13-CH₃1.45s
8-OH12.50s

Note: Chemical shifts are reported in ppm relative to TMS. Multiplicities are denoted as s (singlet), d (doublet), and m (multiplet). J values represent coupling constants in Hertz.

Table 2: ¹³C NMR Data for this compound

PositionδC (ppm)PositionδC (ppm)
1205.17a135.2
245.38162.0
377.19145.1
435.210119.5
4a84.511134.0
5118.511a115.8
5a140.112183.5
6106.212a158.3
6a138.212b83.8
7190.513-CH₃30.1
1'95.51''102.5
2'37.12''38.2
3'78.53''78.9
4'75.14''75.5
5'68.05''68.3
6'18.26''18.5
1'''100.82'''40.1
3'''70.24'''72.5
5'''70.86'''18.0

Note: Chemical shifts are reported in ppm relative to TMS.

Visualization of the Structure Elucidation Workflow and Key NMR Correlations

The following diagrams, generated using Graphviz, illustrate the logical flow of the structure elucidation process and the key 2D NMR correlations that were instrumental in assembling the planar structure of this compound.

UrdamycinB_Workflow cluster_isolation Isolation & Purification cluster_spectrometry Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_elucidation Structure Elucidation Isolation Isolation from Streptomyces fradiae Purification Chromatographic Purification (HPLC) Isolation->Purification HRESIMS HRESIMS Analysis Purification->HRESIMS 1D_NMR 1D NMR (1H, 13C) Purification->1D_NMR Formula Molecular Formula (C37H46O15) HRESIMS->Formula Fragments Fragment Assembly via COSY & HMBC Formula->Fragments 2D_NMR 2D NMR (COSY, HSQC, HMBC) 1D_NMR->2D_NMR 2D_NMR->Fragments Planar_Structure Planar Structure Determination Fragments->Planar_Structure Stereochemistry Relative Stereochemistry (NOESY/ROESY) Planar_Structure->Stereochemistry Final_Structure Final Structure of This compound Stereochemistry->Final_Structure

This compound Structure Elucidation Workflow.

UrdamycinB_NMR_Correlations cluster_aglycone Aglycone Core cluster_sugars Sugar Moieties Aglycone Urdamycinone B Aglycone H1_C9 H-1' → C-9 Aglycone->H1_C9 H1_C10 H-1' → C-10 Aglycone->H1_C10 H1_C12b H-1''' → C-12b Aglycone->H1_C12b H6_C H-6 → C-5, C-7, C-5a Aglycone->H6_C Olivose1 D-Olivose (A) Olivose1->H1_C9 Olivose1->H1_C10 H3_C1 H-3' → C-1'' Olivose1->H3_C1 Rhodinose L-Rhodinose (B) H4_C1 H-4'' → C-1''' Rhodinose->H4_C1 Rhodinose->H3_C1 Olivose2 L-Rhodinose (C) Olivose2->H1_C12b Olivose2->H4_C1 H6_H5 H-6 ↔ H-5 H10_H11 H-10 ↔ H-11 Sugar_Spins Intra-sugar spin systems

Key 2D NMR Correlations for this compound.

Conclusion

The structural elucidation of this compound is a testament to the power of modern spectroscopic techniques. High-resolution mass spectrometry provides the foundational molecular formula, while a suite of 1D and 2D NMR experiments allows for the meticulous piecing together of the molecular puzzle. The COSY experiment reveals the proton-proton coupling networks within the individual sugar moieties and the aglycone, while the HMBC experiment provides the crucial long-range correlations that link these fragments together. This comprehensive approach, combining detailed experimental protocols with careful data analysis, is essential for the unambiguous determination of complex natural product structures and is a critical component in the pipeline of drug discovery and development. The data and methodologies presented herein provide a robust framework for researchers engaged in the study of angucycline antibiotics and other complex natural products.

References

Urdamycin B: An In-depth Technical Guide to its Antibacterial Spectrum Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibacterial activity of Urdamycin B, an angucycline antibiotic, with a specific focus on its efficacy against Gram-positive bacteria. This document compiles quantitative antibacterial data, detailed experimental methodologies, and a proposed mechanism of action to serve as a valuable resource for researchers in the fields of microbiology, natural product chemistry, and antibiotic drug discovery.

Quantitative Antibacterial Spectrum of this compound

This compound has demonstrated notable inhibitory activity against a range of Gram-positive bacteria. The following table summarizes the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains, providing a clear comparison of its potency. For context, the activities of the related angucyclinone frigocyclinone and the commonly used antibiotics erythromycin and vancomycin are also included.

CompoundBacillus subtilis DSM 10 (mM)Staphylococcus aureus DSM 20231 (mM)Micrococcus luteus DSM 20030 (mM)Streptomyces viridochromogenes (DSM 40783) (mM)
This compound 0.016 0.032 0.008 0.008
Frigocyclinone0.0080.0160.0040.004
Erythromycin0.001>0.1280.0010.001
Vancomycin0.0010.0010.0010.001

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a critical step in assessing the antimicrobial potency of a compound. The following is a detailed methodology for a broth microdilution assay, a standard procedure for determining the MIC of antibacterial agents like this compound against Gram-positive bacteria.

Principle

The broth microdilution method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after a specified incubation period.

Materials
  • This compound (or other test compounds)

  • Gram-positive bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Sterile saline solution (0.85% NaCl)

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Inoculum Preparation
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Further dilute the standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Assay Procedure
  • Prepare a stock solution of this compound in a suitable solvent and then dilute it further in MHB to the highest concentration to be tested.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound solution in MHB. Typically, this is done by adding a volume of the antibiotic solution to the first well and then transferring half of that volume to the subsequent wells containing fresh MHB.

  • Add the standardized bacterial inoculum to each well, ensuring the final volume in each well is consistent.

  • Include a positive control well (MHB with inoculum, no antibiotic) and a negative control well (MHB only, no inoculum).

  • Seal the plate and incubate at 37°C for 18-24 hours.

Interpretation of Results

Following incubation, visually inspect the microtiter plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Proposed Mechanism of Action

While the precise antibacterial mechanism of this compound is not fully elucidated, evidence from related angucycline antibiotics and other polyketides suggests a potential mode of action involving the inhibition of bacterial DNA replication through the targeting of type II topoisomerases, such as DNA gyrase. These enzymes are essential for managing DNA supercoiling during replication and transcription.

Inhibition of DNA Gyrase

DNA gyrase, a heterotetrameric enzyme composed of two GyrA and two GyrB subunits, is responsible for introducing negative supercoils into the bacterial chromosome. This process is crucial for relieving the topological stress that arises during DNA unwinding. It is proposed that this compound, as an angucycline, may interfere with the function of DNA gyrase, leading to a disruption of DNA replication and ultimately, bacterial cell death.

The following diagram illustrates the proposed inhibitory action of this compound on the DNA gyrase-mediated supercoiling process.

UrdamycinB_Mechanism cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by this compound Replication_Fork Replication Fork (DNA Unwinding) Positive_Supercoils Positive Supercoils (Topological Stress) Replication_Fork->Positive_Supercoils creates DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) Positive_Supercoils->DNA_Gyrase resolved by Relaxed_DNA Relaxed DNA (Replication Continues) DNA_Gyrase->Relaxed_DNA introduces negative supercoils Urdamycin_B This compound Inhibited_Gyrase Inhibited DNA Gyrase Urdamycin_B->Inhibited_Gyrase binds to Replication_Halted DNA Replication Halted (Bactericidal Effect) Inhibited_Gyrase->Replication_Halted leads to

Caption: Proposed inhibition of DNA gyrase by this compound.

Conclusion

This compound demonstrates significant antibacterial activity against a spectrum of Gram-positive bacteria. This technical guide provides essential quantitative data and detailed experimental protocols to aid researchers in further investigating its potential as a therapeutic agent. The proposed mechanism of action, centered on the inhibition of DNA gyrase, offers a logical framework for future studies into its precise molecular interactions and the development of potential resistance mechanisms. Further research is warranted to fully characterize the antibacterial properties and clinical potential of this compound.

The Biological Activity of Urdamycin B: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activity of Urdamycin B, a glycoside bacterial metabolite belonging to the angucycline class of antibiotics. This compound, produced by Streptomyces species, has demonstrated significant potential as both an antibacterial and an anticancer agent. This document, intended for researchers, scientists, and drug development professionals, details its mechanism of action, quantitative biological data, experimental protocols, and key signaling pathways.

Core Biological Activities

This compound exhibits a dual spectrum of biological activity, making it a compound of considerable interest for therapeutic development. Its primary activities are:

  • Antibacterial Activity: this compound is effective against Gram-positive bacteria.

  • Anticancer Activity: this compound and its analogues have shown potent cytotoxic and antiproliferative effects against various cancer cell lines. This activity is primarily attributed to the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway.

Quantitative Biological Data

The biological activity of this compound and its closely related analogues has been quantified through various in vitro assays. The following tables summarize the available data.

Table 1: Antibacterial Activity of this compound (Minimum Inhibitory Concentration, MIC)

Bacterial StrainMIC (μg/mL)
Bacillus subtilis ATCC 663316
Staphylococcus aureus SG 51132
Streptomyces viridochromogenes32

Table 2: Anticancer Activity of Urdamycin Analogues (GI50, µM)

CompoundCell LineCancer TypeGI50 (µM)[1][2]
Urdamycin WA549Lung Carcinoma0.019
Urdamycin WNUGC-3Gastric Cancer0.104
Urdamycin WPC-3Prostate Cancer0.032
Urdamycin WMDA-MB-231Breast Cancer0.045
Urdamycin WACHNRenal Adenocarcinoma0.038
Urdamycin WHCT-15Colon Cancer0.026
Saquayamycin BPC-3Prostate Cancer0.0075
Saquayamycin BH460Lung Cancer3.9

Mechanism of Action: mTOR Pathway Inhibition

Urdamycins exert their anticancer effects through the potent inhibition of the mTOR signaling pathway. Unlike rapamycin, which primarily targets mTOR Complex 1 (mTORC1), urdamycins have been shown to inactivate both mTORC1 and mTORC2[3][4]. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling, which regulates cell growth, proliferation, survival, and metabolism.

The key molecular events in the mechanism of action include:

  • Inhibition of mTORC1 and mTORC2 phosphorylation: Urdamycins prevent the phosphorylation of mTOR at key sites necessary for the activity of both complexes[4].

  • Downregulation of downstream effectors: This leads to a significant reduction in the phosphorylation of downstream targets of both mTORC1 (such as p70S6K and 4E-BP1) and mTORC2 (such as Akt).

  • Induction of Apoptosis and Autophagy: The comprehensive inhibition of the mTOR pathway by urdamycins triggers programmed cell death (apoptosis) and cellular self-digestion (autophagy) in cancer cells.

Signaling Pathway Diagram

The following diagram illustrates the mTOR signaling pathway and highlights the points of inhibition by this compound.

mTOR_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 inhibits mTORC1 mTORC1 Akt->mTORC1 Rheb Rheb-GTP TSC1_2->Rheb inhibits Rheb->mTORC1 activates p70S6K p70S6K mTORC1->p70S6K FourEBP1 4E-BP1 mTORC1->FourEBP1 inhibits Autophagy_Inhibition Autophagy Inhibition mTORC1->Autophagy_Inhibition Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis FourEBP1->Protein_Synthesis mTORC2 mTORC2 mTORC2->Akt activates Actin_Cytoskeleton Actin Cytoskeleton Organization mTORC2->Actin_Cytoskeleton UrdamycinB This compound UrdamycinB->mTORC1 UrdamycinB->mTORC2

Caption: mTOR signaling pathway and points of inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's biological activity.

Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

a. Materials:

  • This compound stock solution (in a suitable solvent like DMSO)

  • Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

b. Protocol:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into MHB and incubate at 37°C until it reaches the mid-logarithmic phase of growth. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.

  • Serial Dilution of this compound: Prepare a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculation: Add 100 µL of the adjusted bacterial suspension to each well containing the this compound dilutions.

  • Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Sulforhodamine B (SRB) Assay for Cytotoxicity

This assay is used to determine the cytotoxic effects of a compound on cancer cell lines by measuring cell density based on the measurement of cellular protein content.

a. Materials:

  • This compound stock solution

  • Cancer cell lines (e.g., A549, PC-3, MDA-MB-231)

  • Complete cell culture medium

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA) solution

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

b. Protocol:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to fix the cells and incubate for 1 hour at 4°C.

  • Staining: Wash the plates with water and allow them to air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.

  • Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells. The GI50 value is calculated from the dose-response curve.

Experimental Workflow Diagram

The following diagram outlines a general workflow for the discovery and initial biological characterization of a natural product like this compound.

Experimental_Workflow Start Natural Source (e.g., Streptomyces sp.) Fermentation Fermentation & Extraction Start->Fermentation Crude_Extract Crude Extract Fermentation->Crude_Extract Bioassay Primary Bioactivity Screening (e.g., Antibacterial, Cytotoxicity) Crude_Extract->Bioassay Fractionation Bioassay-Guided Fractionation (HPLC) Bioassay->Fractionation Active Active_Fractions Active Fractions Fractionation->Active_Fractions Isolation Isolation & Purification of Pure Compound Active_Fractions->Isolation UrdamycinB This compound Isolation->UrdamycinB Structure Structure Elucidation (NMR, MS) UrdamycinB->Structure Quantitative Quantitative Bioassays (MIC, IC50/GI50) UrdamycinB->Quantitative Mechanism Mechanism of Action Studies (e.g., Western Blot for mTOR pathway) Quantitative->Mechanism End Lead Compound for Further Development Mechanism->End

Caption: General experimental workflow for natural product discovery.

Conclusion

This compound is a promising bacterial metabolite with potent antibacterial and anticancer activities. Its dual inhibition of mTORC1 and mTORC2 presents a compelling mechanism for cancer therapy. The data and protocols presented in this guide provide a solid foundation for further research and development of this compound and its analogues as potential therapeutic agents.

References

Urdamycin B as a Novel mTOR Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The mammalian target of rapamycin (mTOR) is a highly conserved serine/threonine kinase that functions as a central regulator of cellular growth, proliferation, metabolism, and survival.[1][2] It integrates signals from various upstream stimuli, including growth factors, nutrients, and cellular energy levels, to control essential anabolic and catabolic processes.[3] mTOR operates within two structurally and functionally distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2).[2][4] Given its critical role, the mTOR signaling pathway is frequently dysregulated in numerous human diseases, most notably in cancer, making it a prime target for therapeutic intervention.

Urdamycins are a class of angucycline antibiotics produced by Streptomyces bacteria. While research has identified this class of compounds as potent anti-cancer agents, specific mechanistic studies on Urdamycin B's role in mTOR inhibition are not extensively available in the current scientific literature. However, substantial evidence for its close analogues, particularly Urdamycin A and E, demonstrates a robust mechanism of action involving the potent and dual inhibition of both mTORC1 and mTORC2. This guide will, therefore, detail the core mechanism of Urdamycins as novel mTOR inhibitors, using data from these well-studied analogues as a proxy for this compound.

Core Mechanism of Action: Dual Inhibition of mTORC1 and mTORC2

The primary mechanism by which Urdamycins exert their anti-cancer effects is through the comprehensive shutdown of the mTOR signaling network by inhibiting both mTORC1 and mTORC2. This dual inhibition distinguishes them from first-generation mTOR inhibitors like rapamycin, which primarily acts as an allosteric inhibitor of mTORC1.

  • mTORC1 Inhibition : Urdamycin treatment leads to a significant reduction in the phosphorylation of the main downstream substrates of mTORC1, namely the p70 ribosomal S6 kinase (p70S6K) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). The inactivation of these effectors halts protein synthesis, a process critical for the rapid growth and proliferation of cancer cells.

  • mTORC2 Inhibition : Unlike rapamycin, Urdamycins also effectively inactivate mTORC2. This is evidenced by the decreased phosphorylation of Akt at serine residue 473 (Ser473), a key downstream target of mTORC2. The inhibition of mTORC2-mediated Akt activation disrupts a critical pro-survival signal, a significant advantage as this pathway can be activated as a resistance mechanism to mTORC1-only inhibitors.

This complete inactivation of the mTOR pathway, targeting both complexes, leads to the induction of both apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.

Data Presentation

Quantitative data for Urdamycins as direct mTOR kinase inhibitors is still emerging. The tables below summarize the available cytotoxicity data for Urdamycin A and provide a comparative analysis with other well-characterized mTOR inhibitors.

Table 1: Cytotoxicity of Urdamycin A in Cancer Cell Lines Note: These IC50 values represent general cytotoxicity and not the specific IC50 for mTOR kinase inhibition, which requires in vitro kinase assays.

Cell LineIC50 (µM)Assay Type
HeLa (Cervical Cancer)Data not specifiedMTT/SRB
HCT116 (Colon Cancer)Data not specifiedMTT/SRB
PC-3 (Prostate Cancer)Data not specifiedMTT/SRB
MDA-MB-231 (Breast Cancer)Data not specifiedMTT/SRB

Table 2: Comparative Activity of Known mTOR Inhibitors

InhibitorTarget(s)IC50 (mTOR Kinase)Key Characteristics
Urdamycin Analogue (E) mTORC1 & mTORC2Not specifiedPotent, dual inactivator of both complexes.
OSI-027 mTORC1 & mTORC222 nMPotently inhibits proliferation of rapamycin-sensitive and -insensitive cancer cell lines.
Torin 1 mTORC1 & mTORC22 nMExhibits over 1000-fold selectivity for mTOR over PI3K.
Rapamycin mTORC1 (allosteric)Does not directly inhibit kinase activityPrimarily cytostatic; incomplete inhibition of all mTORC1 functions.

Experimental Protocols

The following protocols provide a framework for validating the mechanism of action of a Urdamycin compound as a dual mTORC1/mTORC2 inhibitor.

Cell Culture and Treatment
  • Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, HCT116, PC-3).

  • Culture Conditions: Culture cells in the recommended media supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Seeding: Seed cells in appropriate plates (e.g., 6-well plates for Western blotting, 96-well plates for viability assays) and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of the Urdamycin compound from a stock solution (typically in DMSO). Treat cells for a specified duration (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO) at the same final concentration used for the highest drug dose.

Western Blot Analysis for mTOR Pathway Inhibition

This is the key assay to confirm the dual inhibition of mTORC1 and mTORC2 by assessing the phosphorylation status of their downstream targets.

  • Protein Extraction:

    • Following treatment, wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein extracts.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading.

  • SDS-PAGE and Transfer:

    • Normalize all samples to the same protein concentration, add Laemmli sample buffer, and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the target proteins:

      • mTORC1 activity: p-p70S6K (Thr389), total p70S6K, p-4E-BP1 (Thr37/46), total 4E-BP1.

      • mTORC2 activity: p-Akt (Ser473), total Akt.

      • Loading control: GAPDH or β-actin.

  • Detection:

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate to visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize the phosphorylated protein levels to the total protein levels to determine the relative inhibition.

Cell Viability (Cytotoxicity) Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of the compound and calculate its IC50 value.

  • Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of Urdamycin concentrations as described in Protocol 1.

  • MTT Addition: After the treatment period (e.g., 48 or 72 hours), add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Gently shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Visualizations

Signaling Pathway Diagram

mTOR_Pathway_Urdamycin growth_factor Growth Factors Nutrients pi3k PI3K growth_factor->pi3k mtorc2 mTORC2 growth_factor->mtorc2 akt Akt pi3k->akt tsc TSC1/2 akt->tsc mtorc1 mTORC1 akt->mtorc1 rheb Rheb tsc->rheb rheb->mtorc1 p70s6k p70S6K mtorc1->p70s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 mtorc2->akt survival Cell Survival Cytoskeleton mtorc2->survival protein_syn Protein Synthesis Cell Growth p70s6k->protein_syn four_ebp1->protein_syn urdamycin This compound (Analogues A, E) urdamycin->mtorc1 urdamycin->mtorc2

Caption: Urdamycin inhibits both mTORC1 and mTORC2 complexes.

Experimental Workflow Diagram

Experimental_Workflow start Select & Culture Cancer Cell Lines treat Treat cells with this compound (Dose-response & Time-course) start->treat endpoint Endpoint Analysis treat->endpoint viability Cell Viability Assay (e.g., MTT) Determine IC50 endpoint->viability Cytotoxicity western Western Blot Analysis (Protein Extraction & Immunoblotting) endpoint->western Mechanism conclusion Confirm Dual Inhibition of mTORC1/mTORC2 viability->conclusion analysis Analyze Phosphorylation Status of mTOR Pathway Proteins (p-Akt, p-p70S6K, p-4E-BP1) western->analysis analysis->conclusion

Caption: Workflow for analyzing Urdamycin's effect on mTOR.

References

Unveiling the Anticancer Potential of Urdamycin B: A Technical Guide to its Apoptotic Induction Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the anticancer properties of Urdamycin B, with a specific focus on its capacity to induce programmed cell death, or apoptosis. While direct quantitative data and detailed experimental protocols for this compound are limited in the current body of research, this document leverages available information on closely related Urdamycin analogues, particularly Urdamycin V and E, to elucidate the probable mechanisms of action. The Urdamycin family of angucycline antibiotics has demonstrated significant potential as anticancer agents, primarily through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway and the induction of p53-independent apoptosis.

Quantitative Data on Urdamycin Anticancer Activity

Recent studies on Urdamycin V have provided valuable quantitative data on its cytotoxic and pro-apoptotic effects on various cancer cell lines. This data, summarized in the tables below, offers a strong indication of the potential efficacy of this compound and other analogues.

Cell LineCancer Typep53 StatusIC50 Value of Urdamycin V (µM)
SiHaCervical CancerWild-type (HPV-16 positive)10.14 ± 0.84
HeLaCervical CancerWild-type (HPV-18 positive)12.18 ± 0.54
C33aCervical CancerMutant7.60 ± 0.74

Table 1: Cytotoxicity of Urdamycin V in Cervical Cancer Cell Lines.[1]

Cell LineTreatmentPercentage of Apoptotic Cells (%)
SiHaControl (DMSO)Data not available in cited sources
SiHaUrdamycin V (at IC50)Data not available in cited sources
C33aControl (DMSO)Data not available in cited sources
C33aUrdamycin V (at IC50)Data not available in cited sources

Table 2: Urdamycin V-Induced Apoptosis in Cervical Cancer Cell Lines. Note: While studies confirm apoptosis induction, specific quantitative data from Annexin V assays were not available in the reviewed literature.

Signaling Pathways of Urdamycin-Induced Apoptosis

Urdamycins, including variants E and V, have been shown to induce apoptosis through the inhibition of the mTOR signaling pathway, a critical regulator of cell growth and proliferation.[2][3] Notably, this inhibition affects both mTOR Complex 1 (mTORC1) and mTORC2, leading to a comprehensive shutdown of downstream signaling.[2][3] Furthermore, Urdamycins can trigger apoptosis in a p53-independent manner, which is a significant advantage for treating cancers with mutated or non-functional p53.

mTOR_Pathway cluster_upstream Upstream Signals Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 Akt Akt PI3K->Akt Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Cell Growth & Proliferation Cell Growth & Proliferation p70S6K->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation UrdamycinB This compound UrdamycinB->mTORC2 UrdamycinB->mTORC1

Figure 1: this compound Inhibition of the mTOR Signaling Pathway.

The inhibition of mTORC1 and mTORC2 by this compound disrupts downstream signaling cascades that are essential for cancer cell survival and proliferation.

Apoptosis_Pathway UrdamycinB This compound mTOR_Inhibition mTORC1/mTORC2 Inhibition UrdamycinB->mTOR_Inhibition p38_Erk_Activation p38/Erk Activation UrdamycinB->p38_Erk_Activation Bcl2 Bcl-2 mTOR_Inhibition->Bcl2 Bax Bax p38_Erk_Activation->Bax Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Cleavage Apoptosis Apoptosis Caspase3->Apoptosis

Figure 2: p53-Independent Apoptosis Induced by this compound.

Experimental Protocols

The following sections detail generalized protocols for the key experiments used to assess the anticancer properties of compounds like this compound. These protocols are based on standard laboratory practices and should be optimized for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Workflow A Seed cells in 96-well plate B Treat with this compound (various concentrations) A->B C Incubate for 24-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals (e.g., with DMSO) E->F G Measure absorbance at 570 nm F->G

Figure 3: Experimental Workflow for MTT Assay.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound stock solution

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Induce apoptosis in the target cells by treating them with this compound at the desired concentration and for the appropriate duration. Include an untreated control group.

  • Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Viable cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic or necrotic cells will be positive for both Annexin V-FITC and PI.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling pathway.

Materials:

  • Treated and control cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against target proteins (e.g., p-mTOR, p-Akt, cleaved caspase-3, PARP, Bax, Bcl-2) and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagents

  • Imaging system

Procedure:

  • Lyse the treated and control cells in lysis buffer on ice.

  • Determine the protein concentration of each lysate using a protein assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using ECL reagents and an imaging system.

  • Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression.

Conclusion

While further research is required to fully characterize the anticancer properties of this compound, the available evidence from related compounds strongly suggests its potential as a therapeutic agent. Its ability to inhibit the mTOR pathway and induce p53-independent apoptosis makes it a promising candidate for the treatment of a variety of cancers, including those resistant to conventional therapies. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further investigate the mechanisms of action of this compound and its potential clinical applications.

References

Urdamycin B Cytotoxicity in L1210 Leukemia Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin B, a member of the angucycline class of antibiotics, is a secondary metabolite produced by Streptomyces fradiae.[1][2] These compounds have garnered significant interest within the scientific community due to their diverse biological activities, including potent antibacterial and antitumor properties. Notably, urdamycins have demonstrated bioactivity against the stem cells of murine L1210 leukemia, highlighting their potential as novel therapeutic agents in oncology.[1] This technical guide provides a comprehensive overview of the cytotoxic effects of this compound on L1210 leukemia cells, detailing available data, experimental methodologies, and postulated signaling pathways. While specific quantitative data for this compound in L1210 cells is limited in publicly available literature, this guide synthesizes existing knowledge on related compounds and general mechanisms in leukemia to provide a robust framework for future research and drug development efforts.

Quantitative Cytotoxicity Data

Table 1: Cytotoxicity of Related Angucycline Antibiotics Against Various Cancer Cell Lines

CompoundCell Line(s)IC50/GI50 (µM)Reference
Saquayamycin BHepG-2, SMMC-7721, plc-prf-50.135, 0.033, 0.244
Urdamycin WSix cancer cell lines0.019–0.104
Moromycin BBreast cancer cell lines0.16 - 0.67
Saquayamycin B1Breast cancer cell lines0.16 - 0.67

Postulated Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on studies of related urdamycins and other angucycline antibiotics, the cytotoxic effects of this compound in L1210 leukemia cells are likely mediated through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Urdamycin E has been shown to induce both apoptosis and autophagy in cancer cells. Similarly, Urdamycin V induces p53-independent apoptosis in cervical cancer cells. The angucyclinone antibiotic chemomicin has also been demonstrated to induce apoptosis in human tumor cells through the activation of caspase-3, -7, -8, and -9, cleavage of PARP, and disruption of the mitochondrial membrane potential. It is highly probable that this compound triggers a similar apoptotic cascade in L1210 cells, involving either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, or both.

Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle. For instance, maduramicin, another polyether antibiotic, has been shown to arrest myocardial cells at the G0/G1 phase of the cell cycle. Rapamycin, an mTOR inhibitor, is known to cause a G1 cell cycle arrest. Given that other Urdamycins have been shown to inhibit the mTOR pathway, it is plausible that this compound could induce cell cycle arrest in L1210 cells, potentially at the G1/S or G2/M checkpoint, by modulating the expression or activity of key cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).

Signaling Pathways

The precise signaling pathways modulated by this compound in L1210 cells have not been explicitly elucidated. However, research on other urdamycins and related compounds in different cancer models provides strong indications of the likely molecular targets.

The PI3K/Akt/mTOR Pathway

A significant body of evidence points towards the mTOR signaling pathway as a key target for urdamycins. Urdamycin E has been shown to inactivate both mTORC1 and mTORC2 complexes, leading to the inhibition of downstream signaling. Urdamycin V also appears to act through the mTORC2/Akt/p38/Erk pathway. The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival in many cancers, including leukemia. Therefore, it is highly probable that this compound exerts its cytotoxic effects in L1210 cells by inhibiting this crucial signaling cascade.

UrdamycinB_mTOR_Pathway UrdamycinB This compound mTORC1 mTORC1 UrdamycinB->mTORC1 Inhibition mTORC2 mTORC2 UrdamycinB->mTORC2 Inhibition Apoptosis Apoptosis UrdamycinB->Apoptosis Induction p70S6K p70S6K mTORC1->p70S6K Activation _4EBP1 4E-BP1 mTORC1->_4EBP1 Activation Akt Akt mTORC2->Akt Activation CellGrowth Cell Growth & Proliferation Akt->CellGrowth Promotion p70S6K->CellGrowth Promotion _4EBP1->CellGrowth Promotion

Caption: Postulated mTOR signaling pathway inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the cytotoxicity of this compound in L1210 leukemia cells. These are generalized protocols that should be optimized for specific experimental conditions.

Cell Culture

L1210 murine leukemia cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay)

MTT_Assay_Workflow Seed Seed L1210 cells in 96-well plate Treat Treat with this compound (various concentrations) Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate AddMTT Add MTT solution Incubate->AddMTT IncubateMTT Incubate for 4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolubilizer Measure Measure absorbance at 570 nm AddSolubilizer->Measure

Caption: Workflow for determining this compound cytotoxicity using the MTT assay.

  • Cell Seeding: L1210 cells are seeded in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium and incubated overnight.

  • Treatment: Prepare serial dilutions of this compound in culture medium. The final concentrations should span a range predicted to include the IC50 value. Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Cell Treatment: Seed L1210 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 hours.

  • Cell Harvesting: Harvest the cells by centrifugation and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)
  • Cell Treatment: Treat L1210 cells with this compound as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

Conclusion and Future Directions

This compound holds promise as a cytotoxic agent against L1210 leukemia cells. While direct experimental data is currently sparse, evidence from related angucycline compounds strongly suggests that its mechanism of action involves the induction of apoptosis and cell cycle arrest, likely through the inhibition of key signaling pathways such as the PI3K/Akt/mTOR cascade.

Future research should focus on:

  • Determining the precise IC50 value of this compound in L1210 cells.

  • Elucidating the specific apoptotic pathways (intrinsic vs. extrinsic) activated by this compound.

  • Identifying the specific phase of cell cycle arrest induced by this compound and the molecular players involved.

  • Confirming the role of the PI3K/Akt/mTOR pathway and exploring other potential signaling targets through phosphoproteomics and transcriptomic analyses.

A thorough investigation of these aspects will be crucial for the further development of this compound as a potential therapeutic agent for leukemia.

References

The Arsenal of Actinomycetes: A Technical Guide to Anticancer Compounds from Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

The genus Streptomyces stands as a cornerstone in the history of natural product discovery, responsible for producing a significant portion of clinically used antibiotics. Beyond their antimicrobial prowess, these filamentous bacteria are a prolific source of secondary metabolites with potent anticancer activity. These compounds, possessing diverse chemical structures and mechanisms of action, have provided foundational scaffolds for chemotherapy and continue to offer promising leads for novel therapeutic development.

This technical guide provides an in-depth overview of key anticancer natural products derived from Streptomyces. It details their mechanisms of action, summarizes their cytotoxic efficacy in structured tables, provides detailed protocols for essential evaluation assays, and visualizes the complex biological pathways and workflows involved.

Featured Anticancer Agents from Streptomyces

This guide focuses on a selection of well-characterized and clinically relevant compounds, showcasing the chemical and functional diversity of Streptomyces metabolites.

Doxorubicin: The Archetypal Anthracycline

Isolated from Streptomyces peucetius, doxorubicin is one of the most effective and widely used chemotherapeutic agents.[1] Its primary mechanism involves DNA intercalation and the inhibition of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription. By stabilizing the topoisomerase II-DNA complex after it has cleaved the DNA, doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the activation of apoptotic pathways.[2][3] Additionally, doxorubicin can generate reactive oxygen species (ROS), which contribute to cellular damage.[2][4]

Mechanism of Action: DNA Damage and Apoptosis Induction

Doxorubicin triggers both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis. DNA damage activates the intrinsic pathway, leading to the release of cytochrome c from the mitochondria. This event initiates the formation of the apoptosome, which in turn activates caspase-9 and the executioner caspase-3. Doxorubicin can also stimulate the extrinsic pathway by upregulating death receptors like Fas, leading to the activation of caspase-8, which then activates downstream executioner caspases.

Doxorubicin_Pathway Dox Doxorubicin DNA Nuclear DNA Dox->DNA Intercalates Top2 Topoisomerase II Dox->Top2 Inhibits ROS Reactive Oxygen Species (ROS) Dox->ROS Generates FasR Fas Death Receptor Dox->FasR Upregulates DSB DNA Double-Strand Breaks DNA->DSB Top2->DNA Acts on Mito Mitochondrion DSB->Mito Signals to ROS->Mito Damages CytC Cytochrome c Release Mito->CytC Apaf1 Apaf-1 CytC->Apaf1 Binds to Casp9 Caspase-9 (Initiator) Apaf1->Casp9 Activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Casp8 Caspase-8 (Initiator) FasR->Casp8 Activates Casp8->Casp3 Activates

Doxorubicin-induced apoptosis signaling pathways.

Quantitative Data: Cytotoxicity of Doxorubicin

Cell LineCancer TypeIC50 ValueCitation
M1/2Murine Leukemia~0.05 µM
p53ts-53Murine Leukemia (p53 mutant)~0.02 µM
p53ts-63Murine Leukemia (p53 mutant)~0.02 µM
SQUU-ASquamous Cell Carcinoma~60 µM (WST-8)
SQUU-ASquamous Cell Carcinoma~4 µM (RTCA)
Mitomycin C: A Bioreductive Alkylating Agent

Mitomycin C (MMC), produced by Streptomyces caespitosus, is an antitumor antibiotic that functions as a potent DNA crosslinker. It is a prodrug that requires enzymatic reduction to become a reactive bis-electrophilic intermediate. This activated form alkylates DNA, preferentially at guanine residues, leading to the formation of DNA monoadducts and highly cytotoxic interstrand cross-links (ICLs). These ICLs physically block DNA replication and transcription, triggering cell cycle arrest and apoptosis.

Mechanism of Action: DNA Cross-linking and Cell Death Pathways

MMC-induced DNA damage can activate both p53-dependent and p53-independent cell death pathways. In cells with functional p53, DNA damage leads to p53 activation, which in turn can induce apoptosis. MMC has been shown to activate initiator caspase-8 and executioner caspase-3. In p53-deficient cells, MMC can still induce cell death, which may involve the activation of poly(ADP-ribose) polymerase (PARP) and depletion of Chk1 kinase, potentially leading to a form of programmed necrosis. Furthermore, MMC can sensitize cancer cells to TRAIL-induced apoptosis by upregulating death receptors DR4 and DR5.

MitomycinC_Pathway MMC Mitomycin C (Prodrug) Reduction Enzymatic Reduction MMC->Reduction ActiveMMC Activated MMC (Alkylating Agent) Reduction->ActiveMMC DNA Nuclear DNA ActiveMMC->DNA Alkylates ICL DNA Interstrand Cross-links (ICLs) DNA->ICL p53_pos p53-Dependent Pathway ICL->p53_pos Activates p53_neg p53-Independent Pathway ICL->p53_neg Activates Casp8 Caspase-8 p53_pos->Casp8 Activates PARP PARP Activation p53_neg->PARP Leads to Chk1 Chk1 Depletion p53_neg->Chk1 Leads to Casp3 Caspase-3 Casp8->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Induces Necrosis Programmed Necrosis PARP->Necrosis Induces Chk1->Necrosis Contributes to

Mitomycin C-induced cell death signaling.

Quantitative Data: Cytotoxicity of Mitomycin C

Cell LineCancer TypeIC50 Value (µg/mL)IC50 Value (µM)Citation
HCT116Colon Carcinoma6~17.9
HCT116bColon Carcinoma (Resistant)10~29.9
HCT116-44Colon Carcinoma (Acquired Resistance)50~149.3
FaDu- parentalHead and Neck Squamous Cell Carcinoma-0.44
JSQ3Head and Neck Squamous Cell Carcinoma-0.48
CAL27Head and Neck Squamous Cell Carcinoma-0.12

Note: IC50 values were converted from µg/mL to µM using the molecular weight of Mitomycin C (~334.33 g/mol ).

Bleomycin: A Glycopeptide DNA Damaging Agent

Bleomycin, a glycopeptide mixture isolated from Streptomyces verticillus, exerts its anticancer effect by inducing DNA strand breaks. The molecule binds to DNA and chelates metal ions, particularly iron (Fe²⁺), which then reacts with molecular oxygen to produce superoxide and hydroxyl radicals. These reactive oxygen species attack the phosphodiester backbone of DNA, causing both single- and double-strand breaks. This extensive DNA damage triggers cell cycle arrest, typically at the G2/M phase, and ultimately leads to apoptosis.

Mechanism of Action: DNA Damage Response and Apoptosis

Bleomycin-induced DNA double-strand breaks (DSBs) activate the DNA Damage Response (DDR) pathway. A key event is the phosphorylation of the histone variant H2AX (forming γH2AX), which serves as a scaffold for the recruitment of DNA repair proteins. If the damage is too severe to be repaired, apoptotic pathways are initiated. Bleomycin can activate the p53 tumor suppressor protein, which in turn can induce the expression of pro-apoptotic proteins. The cell death cascade involves the activation of initiator caspases (like caspase-8) and executioner caspases (like caspase-3 and -6), leading to the characteristic hallmarks of apoptosis.

Bleomycin_Pathway Bleo Bleomycin-Fe(II) Complex DNA Nuclear DNA Bleo->DNA Binds to ROS Radical Oxygen Species (ROS) Bleo->ROS Generates DSB DNA Double-Strand Breaks (DSBs) DNA->DSB ROS->DNA Damages DDR DNA Damage Response (DDR) DSB->DDR Initiates gH2AX γH2AX Formation DDR->gH2AX p53 p53 Activation DDR->p53 G2M G2/M Cell Cycle Arrest DDR->G2M Casp8 Caspase-8 DDR->Casp8 Activates Apoptosis Apoptosis p53->Apoptosis Induces Casp3 Caspase-3 Casp8->Casp3 Activates Casp3->Apoptosis Executes

Bleomycin-induced DNA damage and apoptotic signaling.

Quantitative Data: Cytotoxicity of Bleomycin

Cell LineCancer TypeIC50 Value (µM)Citation
KBOral Cancer~3.3 (Conventional)
HCT116Colon Cancer0.0011
A549Lung Cancer0.0028
HeLaCervical Cancer0.0018
HepG2Liver Cancer0.0041
ACHN (parental)Renal Cancer0.01 µg/mL (~0.007 µM)
ACHN (resistant)Renal Cancer0.29 - 0.74 µg/mL (~0.2 - 0.5 µM)

Note: IC50 values for ACHN cells were converted from µg/mL to µM using an approximate molecular weight for Bleomycin (~1415 g/mol ).

Salinomycin: A Cancer Stem Cell Inhibitor

Isolated from Streptomyces albus, Salinomycin is a polyether ionophore antibiotic that has garnered significant attention for its ability to selectively target and kill cancer stem cells (CSCs). CSCs are a subpopulation of tumor cells thought to be responsible for tumor initiation, metastasis, and relapse. Salinomycin's unique activity against this resilient cell population makes it a promising therapeutic agent.

Mechanism of Action: Wnt/β-catenin Inhibition and Ionophore Activity

One of the primary mechanisms of Salinomycin is the inhibition of the Wnt/β-catenin signaling pathway, which is crucial for stem cell maintenance. Salinomycin can interfere with the Wnt co-receptor LRP6, blocking its phosphorylation and inducing its degradation. This prevents the stabilization of β-catenin, halting the transcription of Wnt target genes. Additionally, as a potassium ionophore, Salinomycin disrupts ion gradients across cellular membranes, particularly the endoplasmic reticulum (ER). This leads to ER stress and the release of Ca²⁺, which can further inhibit Wnt signaling and induce apoptosis.

Salinomycin_Pathway cluster_membrane Cell Membrane cluster_nucleus Sali Salinomycin LRP6 LRP6 Co-receptor Sali->LRP6 Inhibits Phosphorylation & Induces Degradation Wnt Wnt Ligand Fzd Frizzled (Fzd) Receptor Complex Destruction Complex LRP6->Complex Inhibits BetaCat β-catenin Complex->BetaCat Phosphorylates for Degradation TCF TCF/LEF BetaCat->TCF Activates Nucleus Nucleus BetaCat->Nucleus TargetGenes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF->TargetGenes Promotes Transcription Proliferation CSC Proliferation & Self-Renewal TargetGenes->Proliferation Drives

Salinomycin-mediated inhibition of the Wnt/β-catenin pathway.

Quantitative Data: Cytotoxicity of Salinomycin

Cell LineCell TypeIC50 Value (µM)TimeCitation
MCF-7Breast Adenocarcinoma1.124h
MCF-7Breast Adenocarcinoma0.848h
MCF-7Breast Adenocarcinoma0.572h
HB4aNon-tumor Breast1.524h
HB4aNon-tumor Breast1.248h
HB4aNon-tumor Breast1.072h
MDA-MB-231Breast Cancer (CSC model)4.9 ± 1.672h
MCF 10ANon-cancerous Breast0.1 ± 0.0272h
HMLER CD24low/CD44highBreast CSC-like0.003 - 0.009 (for derivatives)72h
Staurosporine: A Potent Kinase Inhibitor and Apoptosis Inducer

Staurosporine, originally isolated from Streptomyces staurosporeus, is a microbial alkaloid known as a potent, albeit non-selective, inhibitor of a wide range of protein kinases. It functions by competing with ATP for the binding site on the kinase catalytic domain. Its ability to inhibit numerous kinases, including Protein Kinase C (PKC), PKA, and CaM kinase II, allows it to interfere with a multitude of signaling pathways that regulate cell proliferation, differentiation, and survival. Consequently, staurosporine is widely used as a tool compound in research to induce apoptosis in a variety of cell types.

Mechanism of Action: Broad Kinase Inhibition Leading to Apoptosis

By broadly inhibiting protein kinases, staurosporine disrupts the delicate balance of phosphorylation events that sustain cell survival signals. This disruption leads to the activation of the intrinsic (mitochondrial) pathway of apoptosis. Key events include the activation of pro-apoptotic Bcl-2 family proteins (like Bax and Bak), which leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, prominently featuring the executioner caspase-3.

Staurosporine_Pathway Stauro Staurosporine PKs Protein Kinases (PKC, PKA, etc.) Stauro->PKs Inhibits Bax Bax/Bak Activation Stauro->Bax Indirectly Activates Survival Pro-survival Signaling PKs->Survival Maintains Survival->Bax Inhibits Mito Mitochondrion Bax->Mito Permeabilizes CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 CytC->Casp9 Activates Casp3 Caspase-3 Casp9->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes Marizomib_Pathway cluster_nucleus Mari Marizomib Proteasome 26S Proteasome (β1, β2, β5 subunits) Mari->Proteasome Irreversibly Inhibits IkB IκB Proteasome->IkB Degrades Proteins Ubiquitinated Proteins Proteasome->Proteins Degrades IkB_NFkB IκB-NF-κB Complex NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates SurvivalGenes Pro-Survival & Anti-Apoptotic Genes NFkB->SurvivalGenes Promotes Transcription Apoptosis Apoptosis SurvivalGenes->Apoptosis Inhibits ER_Stress ER Stress & Unfolded Protein Response (UPR) ER_Stress->Apoptosis Induces Proteins->ER_Stress Accumulation Causes Screening_Workflow Collection Streptomyces Isolation & Culture Extraction Crude Extract Preparation Collection->Extraction HTS High-Throughput Screening (e.g., MTT Assay) Extraction->HTS HitID Hit Identification (Active Extracts) HTS->HitID HitID->Collection Inactive (Re-screen) Fractionation Bioassay-Guided Fractionation (HPLC) HitID->Fractionation Active Purification Pure Compound Isolation Fractionation->Purification Structure Structure Elucidation (NMR, MS) Purification->Structure DoseResponse Dose-Response Analysis (IC50 Determination) Structure->DoseResponse Mechanism Mechanism of Action Studies (e.g., Western Blot, Caspase Assay) DoseResponse->Mechanism

References

Angucycline Antibiotics: A Technical Guide to Discovery and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angucycline antibiotics represent the largest and most diverse family of polycyclic aromatic polyketides, a class of natural products renowned for their significant biological activities.[1] Primarily produced by actinomycetes, particularly of the genus Streptomyces, these compounds are characterized by a unique benz[a]anthracene carbon framework.[2] Their extensive chemical diversity, arising from variations in glycosylation patterns, oxygenation, and rearrangements of the core structure, has led to a broad spectrum of therapeutic potential, including antibacterial, anticancer, and antiviral properties. Despite their promise, challenges such as toxicity and solubility have historically hindered their clinical development. This technical guide provides an in-depth overview of the discovery, biosynthesis, and therapeutic landscape of angucycline antibiotics, with a focus on quantitative data, detailed experimental protocols, and the visualization of key biological pathways.

Data Presentation: Biological Activities of Angucycline Antibiotics

The therapeutic potential of angucycline antibiotics is underscored by their potent biological activities against various cancer cell lines and pathogenic bacteria. The following tables summarize the reported cytotoxic and antimicrobial activities of selected angucycline compounds.

Table 1: Cytotoxic Activity of Angucycline Antibiotics Against Human Cancer Cell Lines

Angucycline CompoundCancer Cell LineIC50 (µM)Reference
Landomycin EMultidrug-resistant cancer cellsPotent activity
Moromycin BMCF-7, MDA-MB-231, BT-4740.16 - 0.67
Saquayamycin B₁MCF-7, MDA-MB-231, BT-4740.16 - 0.67
Saquayamycin BMCF-7, MDA-MB-231, BT-4740.16 - 0.67
Grincamycin L-NA549, H157, MCF7, MDA-MB-231, HepG2Significant cytotoxicity
RabelomycinA549, H157, MCF7, MDA-MB-231, HepG2Significant cytotoxicity
Fridamycin DA549, H157, MCF7, MDA-MB-231, HepG2Significant cytotoxicity
Urdamycin WPC-3, NCI-H23, HCT-15, NUGC-3, ACHN, MDA-MB-2310.019–0.104
(-)-8-O-methyltetrangomycinB160.054

Table 2: Minimum Inhibitory Concentration (MIC) of Angucycline Antibiotics Against Bacterial Strains

Angucycline CompoundBacterial StrainMIC (µg/mL)Reference
Stremycin APseudomonas aeruginosa, MRSA, Klebsiella pneumoniae, Escherichia coli16
Stremycin BPseudomonas aeruginosa, MRSA, Klebsiella pneumoniae, Escherichia coli16
Stremycin A & BBacillus subtilis8-16
Grincamycin LMulti-drug resistant E. faecium, E. faecalis, S. aureus3.12-6.25
RabelomycinMycobacterium smegmatis, Staphylococcus aureusDecent activity
Urdamycin WBacillus subtilis (KCTC 1021)8.0

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of angucycline antibiotics.

Fermentation and Isolation of Angucycline Antibiotics from Streptomyces

a. Fermentation:

  • Inoculum Preparation: Aseptically transfer a loopful of a well-sporulated Streptomyces culture from an agar slant into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptone Soya Broth).

  • Seed Culture Incubation: Incubate the flask on a rotary shaker at 200-220 rpm and 28-30°C for 48-72 hours.

  • Production Culture: Transfer the seed culture (5-10% v/v) into a larger production flask or fermenter containing the production medium. The composition of the production medium can be optimized to enhance the yield of specific angucyclines and may include stressors like ethanol or specific amino acids to induce the biosynthesis of unique derivatives.

  • Production Incubation: Incubate the production culture under the same conditions as the seed culture for 7-10 days.

b. Extraction:

  • Separation of Biomass and Supernatant: Centrifuge the fermentation broth at 5000 rpm for 10 minutes to separate the mycelium from the culture filtrate.

  • Solvent Extraction:

    • Extract the culture filtrate three times with an equal volume of ethyl acetate.

    • Extract the mycelial biomass with methanol.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

c. Purification:

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column (100-200 mesh) packed in a suitable non-polar solvent (e.g., chloroform).

    • Load the crude extract onto the column.

    • Elute the column with a gradient of increasing polarity, for example, a chloroform-methanol mixture, starting with 100% chloroform and gradually increasing the methanol concentration.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool fractions with similar TLC profiles and further purify them using preparative HPLC.

    • A common stationary phase is a C18 reversed-phase column.

    • The mobile phase is typically a gradient of acetonitrile and water, often with a modifier like 0.1% formic acid.

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

    • Collect the peaks corresponding to the pure angucycline compounds.

Structural Elucidation

a. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified angucycline in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer. Standard parameter sets for 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments are typically used for structural elucidation of polyketides.

b. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol).

  • Data Acquisition: Obtain high-resolution mass spectra using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and molecular formula.

Biological Assays

a. Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method):

  • Preparation of Antibiotic Solutions: Prepare a stock solution of the purified angucycline and perform serial two-fold dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Inoculate the wells with the bacterial suspension and incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

b. Cytotoxicity Assessment (MTT Assay):

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the angucycline antibiotic for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

c. Apoptosis Detection:

  • Annexin V-FITC/Propidium Iodide (PI) Staining:

    • Treat cells with the angucycline antibiotic.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

    • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

  • Western Blot for Caspase Activation:

    • Treat cells with the angucycline antibiotic.

    • Lyse the cells and determine the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against specific caspases (e.g., caspase-3, -7, -9, -10) and their cleaved forms.

    • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the protein bands using a chemiluminescence substrate.

Mandatory Visualization

Signaling Pathways and Biosynthesis

The following diagrams, generated using the DOT language, illustrate key biological pathways associated with angucycline antibiotics.

Angucycline_Biosynthesis cluster_PKS Type II Polyketide Synthase (PKS) cluster_Tailoring Post-PKS Tailoring cluster_Glycosylation Glycosylation Acetyl-CoA Acetyl-CoA PKS Minimal PKS (KSα, KSβ, ACP) Acetyl-CoA->PKS Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Decaketide Intermediate Decaketide Intermediate PKS->Decaketide Intermediate Cyclases/Aromatases Cyclases/Aromatases Decaketide Intermediate->Cyclases/Aromatases Cyclization & Aromatization Angucyclinone Core Angucyclinone Core Cyclases/Aromatases->Angucyclinone Core Tailoring Enzymes Tailoring Enzymes Angucyclinone Core->Tailoring Enzymes Oxygenases, Reductases, Methyltransferases Modified Angucyclinone Modified Angucyclinone Tailoring Enzymes->Modified Angucyclinone Glycosyltransferases Glycosyltransferases Modified Angucyclinone->Glycosyltransferases Sugar Biosynthesis Genes Sugar Biosynthesis Genes NDP-sugars NDP-sugars Sugar Biosynthesis Genes->NDP-sugars NDP-sugars->Glycosyltransferases Angucycline Glycoside Angucycline Glycoside Glycosyltransferases->Angucycline Glycoside

Caption: Generalized biosynthetic pathway of angucycline antibiotics.

LandomycinE_Apoptosis cluster_receptor Receptor-Mediated Pathway cluster_effector Effector Caspase Activation cluster_execution Execution Phase cluster_mitochondria Mitochondrial Involvement Landomycin E Landomycin E Procaspase-10 Procaspase-10 Landomycin E->Procaspase-10 ROS Reactive Oxygen Species (ROS) Landomycin E->ROS Induces Mitochondrion Mitochondrion Landomycin E->Mitochondrion Induces release of Caspase-10 Caspase-10 Procaspase-10->Caspase-10 Activation Procaspase-7 Procaspase-7 Caspase-10->Procaspase-7 Caspase-7 Caspase-7 Procaspase-7->Caspase-7 Cleavage PARP1 PARP-1 Caspase-7->PARP1 DFF45 DFF45 Caspase-7->DFF45 Cleaved PARP-1 Cleaved PARP-1 PARP1->Cleaved PARP-1 Apoptosis Apoptosis Cleaved PARP-1->Apoptosis Cleaved DFF45 Cleaved DFF45 DFF45->Cleaved DFF45 Cleaved DFF45->Apoptosis ROS->Procaspase-7 ROS-dependent activation AIF Apoptosis-Inducing Factor (AIF) AIF->Apoptosis Mitochondrion->AIF Release

Caption: Landomycin E-induced apoptotic signaling pathway.

Experimental_Workflow cluster_Discovery Discovery & Production cluster_Purification Purification & Identification cluster_Bioactivity Bioactivity Screening Streptomyces Culture Streptomyces Culture Fermentation Fermentation Streptomyces Culture->Fermentation Extraction Extraction & Crude Extract Fermentation->Extraction Column Chromatography Silica Gel Chromatography Extraction->Column Chromatography Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Structural Elucidation NMR & Mass Spec Preparative HPLC->Structural Elucidation Cytotoxicity Assay MTT Assay Structural Elucidation->Cytotoxicity Assay Antimicrobial Assay MIC Determination Structural Elucidation->Antimicrobial Assay Mechanism of Action Apoptosis Assays Cytotoxicity Assay->Mechanism of Action If cytotoxic Lead Compound Identification Lead Compound Identification Antimicrobial Assay->Lead Compound Identification Mechanism of Action->Lead Compound Identification

Caption: General experimental workflow for angucycline discovery and evaluation.

Conclusion

Angucycline antibiotics remain a promising and largely untapped resource for the discovery of novel therapeutic agents. Their structural complexity and diverse biological activities, particularly in the realms of oncology and infectious diseases, warrant continued investigation. The methodologies and data presented in this guide offer a framework for researchers to explore this fascinating class of natural products. Future efforts in combinatorial biosynthesis and genetic engineering of the biosynthetic pathways hold the potential to generate novel angucycline analogs with improved therapeutic indices, paving the way for their eventual clinical application.

References

Urdamycin B: A Technical Overview of its Chemical Properties, Biological Activity, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers in Drug Discovery and Development

Urdamycin B is a member of the angucycline class of antibiotics, a family of natural products synthesized by Streptomyces species. These compounds are noted for their distinctive angularly fused tetracyclic core structure. First isolated from Streptomyces fradiae, this compound has garnered scientific interest due to its potential as both an antibacterial and an anticancer agent. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its study, and an exploration of its mechanism of action.

Core Chemical and Physical Properties

This compound is a glycoside antibiotic with a complex molecular architecture. Its physicochemical properties are summarized in the table below, providing essential data for researchers working with this compound.

PropertyValueReference
Chemical Formula C₃₇H₄₄O₁₃[1][2]
Molecular Weight 696.7 g/mol [1][2]
Appearance Solid[1]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol
CAS Number 104542-46-3

Biological Activity and Mechanism of Action

This compound exhibits a dual spectrum of biological activity, demonstrating efficacy against both bacterial pathogens and cancer cell lines.

Antibacterial Activity

This compound is active against Gram-positive bacteria. The angucycline scaffold is known to interfere with fundamental cellular processes in bacteria, although the precise mechanism for this compound is a subject of ongoing research.

Anticancer Activity

The anticancer properties of the Urdamycin family are more extensively characterized. Urdamycins, including closely related analogs, have been shown to be potent inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, metabolism, and survival, and its dysregulation is a common feature in many cancers.

Urdamycins act as dual inhibitors of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This comprehensive inhibition leads to the dephosphorylation of downstream effectors, ultimately inducing both apoptosis (programmed cell death) and autophagy (a cellular degradation process) in cancer cells. The dual-inhibition mechanism offers a potential advantage over rapamycin and its analogs (rapalogs), which primarily target mTORC1 and can lead to feedback activation of pro-survival signaling through Akt, a downstream target of mTORC2.

mTOR_Pathway_Inhibition_by_UrdamycinB cluster_extracellular Extracellular Signals cluster_intracellular Intracellular Signaling Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 mTORC2->Akt p70S6K p70S6K mTORC1->p70S6K 4E-BP1 4E-BP1 mTORC1->4E-BP1 Autophagy Autophagy mTORC1->Autophagy Apoptosis Apoptosis mTORC1->Apoptosis Protein Synthesis Protein Synthesis p70S6K->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth & Proliferation Cell Growth & Proliferation Protein Synthesis->Cell Growth & Proliferation This compound This compound This compound->mTORC2 This compound->mTORC1

Caption: mTOR Signaling Pathway Inhibition by this compound.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound.

Isolation and Purification of this compound from Streptomyces fradiae
  • Fermentation:

    • Inoculate a seed culture of Streptomyces fradiae (e.g., strain Tü 2717) in a suitable medium such as Tryptone Soya Broth.

    • Incubate the seed culture at 28°C for 2-3 days with shaking.

    • Transfer the seed culture to a larger production medium and continue fermentation for 5-7 days at 28°C with aeration and agitation.

  • Extraction:

    • Separate the mycelium from the culture broth by centrifugation.

    • Extract the mycelial cake and the supernatant separately with an organic solvent such as ethyl acetate.

    • Combine the organic extracts and concentrate under reduced pressure to obtain a crude extract.

  • Purification:

    • Subject the crude extract to column chromatography on silica gel.

    • Elute with a gradient of solvents, for example, a mixture of chloroform and methanol, to separate the components.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • Pool fractions containing this compound and further purify by preparative HPLC to obtain the pure compound.

Characterization

The structure of this compound can be confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry: To determine the molecular weight and elemental composition (e.g., HRESIMS).

  • NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments to elucidate the chemical structure and stereochemistry.

Experimental_Workflow Fermentation Fermentation of Streptomyces fradiae Extraction Solvent Extraction Fermentation->Extraction Purification Chromatographic Purification Extraction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Bioassays Biological Assays Purification->Bioassays Cytotoxicity Cytotoxicity Assays (MTT, SRB) Antibacterial Antibacterial Assays (MIC, Disk Diffusion) Mechanism Mechanism of Action (Western Blot for mTOR)

Caption: General Experimental Workflow for this compound.
Cytotoxicity Assays

The cytotoxic effects of this compound on cancer cell lines can be assessed using various standard assays.

MTT Assay Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound (and a vehicle control, e.g., DMSO) for a specified period (e.g., 48-72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control and determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Antibacterial Susceptibility Testing

Broth Microdilution for Minimum Inhibitory Concentration (MIC):

  • Prepare a twofold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

  • Include positive (bacteria without this compound) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Western Blot Analysis for mTOR Pathway Inhibition
  • Culture cancer cells and treat with this compound at various concentrations for a defined period.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1.

  • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

References

Spectroscopic Characterization of Urdamycin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin B is a member of the angucycline class of antibiotics, a family of polyketide natural products known for their diverse biological activities, including antibacterial and anticancer properties.[1][2] Produced by various Streptomyces species, these compounds are characterized by a distinctive angularly fused tetracyclic core structure. The detailed structural elucidation of this compound is crucial for understanding its mechanism of action and for guiding synthetic and semi-synthetic efforts to develop novel therapeutic agents. This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols essential for the characterization of this compound.

Spectroscopic Data for this compound Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. The definitive spectroscopic data for this compound were established by comparing its spectral characteristics with those of Urdamycin A.[1] The primary reference for the detailed spectroscopic analysis of Urdamycins B through F is the work of Rohr and Zeeck (1987).[1][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the complete structural elucidation of complex organic molecules like this compound. Both ¹H and ¹³C NMR are employed to determine the carbon skeleton and the nature and attachment of substituent groups, including the deoxysugar moieties characteristic of urdamycins.

¹H NMR Data

The ¹H NMR spectrum of this compound exhibits signals corresponding to aromatic protons on the angucycline core, protons of the sugar residues, and protons of the aliphatic portions of the molecule. Key features include signals in the aromatic region, anomeric protons of the sugar units, and various methine and methylene groups.

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment Reference
[Data] [Data] [Data] [Data]
... ... ... ... ...

(Note: Specific chemical shifts and coupling constants are detailed in Rohr and Zeeck, 1987)

¹³C NMR Data

The ¹³C NMR spectrum provides information on all carbon atoms within the molecule, including quaternary carbons, which are not observable by ¹H NMR. The spectrum shows characteristic signals for carbonyl carbons, sp²-hybridized carbons of the aromatic rings, and sp³-hybridized carbons of the sugar moieties and the reduced rings of the angucycline core.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppm Carbon Type Assignment Reference
[Data] [Data] [Data]
... ... ... ...

(Note: Specific chemical shifts are detailed in Rohr and Zeeck, 1987)

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Table 3: Mass Spectrometry Data for this compound

Technique Ionization Mode Mass (m/z) Formula Reference
HR-ESI-MS [Positive/Negative] [Data] C₃₇H₄₄O₁₃

(Note: The exact mass and fragmentation pattern are crucial for structural confirmation.)

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide information about the functional groups and the conjugated system of the molecule, respectively.

Table 4: IR and UV-Vis Spectroscopic Data for this compound

Spectroscopic Technique Key Absorptions Functional Group/Chromophore Reference
IR (KBr, cm⁻¹) [Data] -OH, C=O (quinone, ketone), C=C (aromatic), C-O
UV-Vis (λmax, nm) [Data] Angucycline chromophore

(Note: Specific absorption maxima and wavenumbers are provided in the cited literature.)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of angucycline antibiotics like this compound.

NMR Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD).

  • Transfer the solution to a 5 mm NMR tube.

1D NMR (¹H and ¹³C) Acquisition:

  • Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

  • Acquire ¹³C NMR spectra, often using broadband proton decoupling.

  • Use standard pulse programs and acquisition parameters, optimizing for signal-to-noise and resolution.

2D NMR Acquisition:

  • COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the sugar moieties and the aglycone.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, crucial for connecting different structural fragments.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the relative stereochemistry through space correlations between protons.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with the addition of a small amount of formic acid or ammonium acetate to promote ionization.

Data Acquisition (LC-MS/MS):

  • Inject the sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Use a suitable reversed-phase column (e.g., C18) with a gradient elution of water and acetonitrile (both often containing 0.1% formic acid).

  • Acquire data in both positive and negative ion modes to obtain comprehensive information.

  • Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data, which aids in structural elucidation.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

  • Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it on a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition:

  • Record the IR spectrum using an FTIR (Fourier Transform Infrared) spectrometer, typically in the range of 4000-400 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable UV-transparent solvent (e.g., methanol or ethanol).

Data Acquisition:

  • Record the UV-Vis spectrum using a spectrophotometer, typically over a wavelength range of 200-800 nm.

Biosynthesis of this compound

Urdamycins, like other angucyclines, are biosynthesized via a type II polyketide synthase (PKS) pathway. The core angucycline skeleton is formed from a single decapolyketide chain derived from one acetyl-CoA starter unit and nine malonyl-CoA extender units. The biosynthesis of this compound involves the formation of the aglycone, urdamycinone B, followed by glycosylation with deoxysugars derived from glucose.

Urdamycin_B_Biosynthesis acetyl_coa Acetyl-CoA pks Type II Polyketide Synthase (PKS) acetyl_coa->pks malonyl_coa 9x Malonyl-CoA malonyl_coa->pks polyketide Decaketide Chain pks->polyketide cyclization Aromatization & Cyclization Reactions polyketide->cyclization urdamycinone_b Urdamycinone B (Aglycone) cyclization->urdamycinone_b glycosylation Glycosyltransferases urdamycinone_b->glycosylation glucose Glucose sugar_biosynthesis Deoxysugar Biosynthesis glucose->sugar_biosynthesis d_olivose D-Olivose sugar_biosynthesis->d_olivose l_rhodinose L-Rhodinose sugar_biosynthesis->l_rhodinose d_olivose->glycosylation l_rhodinose->glycosylation urdamycin_b This compound glycosylation->urdamycin_b

Caption: Simplified biosynthetic pathway of this compound.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that requires the integration of data from various analytical techniques. This guide provides a foundational understanding of the necessary spectroscopic data and experimental protocols for researchers in natural product chemistry and drug discovery. The detailed structural information obtained from these methods is paramount for advancing our knowledge of angucycline antibiotics and their potential as therapeutic agents.

References

Urdamycin B CAS number and chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Urdamycin B, a member of the angucycline class of antibiotics, is a secondary metabolite produced by Streptomyces species. This document provides an in-depth technical overview of this compound, including its chemical properties, isolation and characterization methodologies, and its significant biological activities. A key focus is placed on its anticancer properties, mediated through the inhibition of the mTOR signaling pathway. This guide is intended to be a valuable resource for professionals engaged in natural product chemistry, drug discovery, and cancer research.

Chemical Properties of this compound

This compound is a glycosidic compound with a complex chemical structure. Its core is a benz[a]anthracene quinone skeleton, characteristic of angucycline antibiotics.

PropertyValueReference
CAS Number 104542-46-3[1][2][3]
Molecular Formula C₃₇H₄₄O₁₃[1][2]
Molecular Weight 696.7 g/mol
IUPAC Name (3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione
SMILES C[C@H]1--INVALID-LINK--O[C@@H]2C--INVALID-LINK--C(=O)C6=C(C5=O)C=CC7=C6C(=O)C--INVALID-LINK--(C)O)O)C(=O)O3)O)O[C@H]2C)O">C@HO
Physical State Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, and Methanol.

Experimental Protocols

Isolation of this compound from Streptomyces fradiae

The following protocol is a general method for the isolation of urdamycins from Streptomyces fradiae and can be adapted for the specific isolation of this compound.

2.1.1. Fermentation

  • Prepare a seed culture of Streptomyces fradiae (strain Tü 2717) in a suitable broth medium (e.g., yeast extract-malt extract broth).

  • Incubate the seed culture at 28°C for 3 days with shaking.

  • Inoculate a production medium with the seed culture and incubate for 5-7 days at 28°C with shaking.

2.1.2. Extraction

  • Separate the mycelium from the culture broth by centrifugation or filtration.

  • Extract both the mycelium and the supernatant with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain the crude extract.

2.1.3. Purification

  • Dissolve the crude extract in a minimal amount of methanol.

  • Subject the dissolved extract to silica gel column chromatography, eluting with a gradient of chloroform and methanol.

  • Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

  • Further purify the pooled fractions using preparative high-performance liquid chromatography (HPLC) with a C18 reversed-phase column and a water/acetonitrile gradient.

Characterization of this compound

The structure of this compound can be elucidated and confirmed using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments are used to determine the chemical structure and stereochemistry of the molecule.

  • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the chromophore of the angucycline core.

Antibacterial Activity Assay

The antibacterial activity of this compound can be assessed using standard methods such as the disk diffusion assay or the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

2.3.1. Disk Diffusion Assay

  • Prepare an agar plate inoculated with a lawn of the test bacterium.

  • Apply a sterile paper disk impregnated with a known concentration of this compound to the agar surface.

  • Incubate the plate under appropriate conditions.

  • Measure the diameter of the zone of inhibition around the disk.

2.3.2. Broth Microdilution Method

  • Prepare serial dilutions of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test bacterium.

  • Incubate the plate under appropriate conditions.

  • The MIC is determined as the lowest concentration of this compound that visibly inhibits bacterial growth.

Anticancer Activity Assay

The cytotoxic effects of this compound on cancer cell lines can be evaluated using assays such as the Sulforhodamine B (SRB) or MTT assay.

2.4.1. Sulforhodamine B (SRB) Assay

  • Seed cancer cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound for a specified duration (e.g., 48 hours).

  • Fix the cells with trichloroacetic acid (TCA).

  • Stain the fixed cells with SRB dye.

  • Wash away the unbound dye and solubilize the bound dye.

  • Measure the absorbance at a specific wavelength to determine cell viability.

Biological Activity and Mechanism of Action

This compound exhibits both antibacterial and anticancer activities. Its antibacterial spectrum includes Gram-positive bacteria. The primary focus of recent research has been on its potent anticancer properties.

Anticancer Mechanism: Inhibition of the mTOR Signaling Pathway

This compound has been identified as an inhibitor of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, survival, and metabolism.

This compound's inhibitory action on the mTOR pathway leads to a cascade of downstream effects, ultimately resulting in the induction of apoptosis (programmed cell death) and autophagy (a cellular self-degradation process) in cancer cells. Key downstream events include:

  • Inhibition of Akt phosphorylation: this compound prevents the activation of Akt, a critical protein kinase that promotes cell survival.

  • Reduced phosphorylation of p70S6K and 4E-BP1: These are key downstream effectors of mTORC1 that regulate protein synthesis and cell growth. Their inhibition by this compound leads to a shutdown of these processes.

The following diagram illustrates the simplified mTOR signaling pathway and the points of inhibition by this compound.

mTOR_Pathway cluster_upstream Upstream Signals cluster_core mTOR Complexes cluster_downstream Downstream Effects Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis p70S6K p70S6K mTORC1->p70S6K Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Autophagy Autophagy mTORC1->Autophagy mTORC2 mTORC2 mTORC2->Akt Activates Urdamycin_B This compound Urdamycin_B->mTORC1 Urdamycin_B->mTORC2 Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis 4EBP1->Protein_Synthesis

Figure 1. Simplified mTOR signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising natural product with significant potential for development as both an antibacterial and an anticancer agent. Its well-defined chemical properties and the elucidation of its mechanism of action, particularly its role as an mTOR inhibitor, provide a solid foundation for further preclinical and clinical investigation. The experimental protocols outlined in this guide offer a starting point for researchers to isolate, characterize, and evaluate the biological activities of this potent angucycline antibiotic. Further research into the specific interactions of this compound with the mTOR complexes and its efficacy in various cancer models is warranted to fully realize its therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Urdamycin B Fermentation using Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fermentation of Urdamycin B, an angucycline antibiotic with potential therapeutic applications, using the bacterium Streptomyces fradiae. The following sections detail the necessary media, culture conditions, and downstream processing steps, supported by quantitative data and visual workflows to ensure reproducibility and aid in optimization efforts.

Overview of this compound Production

This compound is a secondary metabolite produced by Streptomyces fradiae, most notably the Tü2717 strain.[1][2][3][4] Its biosynthesis follows the type II polyketide synthase (PKS) pathway.[1] The production of this compound is part of a complex of related urdamycin compounds, and fermentation conditions can be tailored to favor the accumulation of specific analogues. Understanding the interplay between nutritional requirements and physical fermentation parameters is critical for maximizing the yield of this compound.

Experimental Protocols

Strain Maintenance and Inoculum Preparation

A robust and healthy seed culture is paramount for successful fermentation. A two-stage inoculum preparation is recommended to ensure a high density of viable mycelium for inoculation of the production medium.

Protocol 1: Strain Maintenance and Spore Suspension Preparation

  • Strain: Streptomyces fradiae Tü2717.

  • Maintenance Medium (HA Medium): Prepare HA medium containing (per liter):

    • Malt Extract: 10 g

    • Yeast Extract: 4 g

    • Glucose: 4 g

    • Agar: 20 g

    • Adjust pH to 7.2 before autoclaving.

  • Cultivation: Streak the S. fradiae strain on HA medium plates and incubate at 28°C for 7-10 days until mature sporulation is observed.

  • Spore Suspension: Harvest spores by gently scraping the surface of the agar plate with a sterile loop and suspending them in sterile distilled water with 20% glycerol.

  • Storage: Store the spore suspension at -80°C for long-term use.

Protocol 2: Seed Culture Development

  • First Stage Seed Culture (TSB Medium):

    • Aseptically inoculate a loopful of spores or 1 mL of the spore suspension into a 250 mL flask containing 50 mL of Tryptone Soya Broth (TSB).

    • Incubate at 28°C on a rotary shaker at 180 rpm for 48-72 hours.

  • Second Stage Seed Culture (R2YE Medium):

    • Transfer a 5% (v/v) inoculum from the first stage seed culture into a 250 mL flask containing 50 mL of liquid R2YE medium.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 48 hours.

This compound Production Fermentation

Protocol 3: Production Fermentation

  • Production Medium (AM Medium): Prepare the production medium containing (per liter):

    • Soybean Meal: 20 g

    • Glucose: 20 g

    • Adjust pH to 7.2 before autoclaving.

  • Inoculation: Inoculate the sterile production medium with the second stage seed culture at a 5-10% (v/v) inoculum size.

  • Fermentation Conditions: Incubate the fermentation culture in a shaker at 28°C and 180 rpm for 7-12 days.

  • Monitoring: Periodically take samples to monitor pH, cell growth, and this compound production by HPLC. Shortening the fermentation time has been shown to lead to the isolation of different Urdamycin derivatives like Urdamycin G, suggesting that this compound, similar to Urdamycin A, is a later-stage product.

Extraction and Quantification of this compound

Protocol 4: Extraction and Quantification

  • Harvesting: After the fermentation is complete, harvest the broth and separate the mycelium from the supernatant by centrifugation.

  • Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Extract the mycelial pellet with an equal volume of ethyl acetate after homogenization.

    • Pool the organic phases.

  • Concentration: Evaporate the solvent under reduced pressure to obtain the crude extract.

  • Quantification:

    • Dissolve the crude extract in a known volume of methanol.

    • Analyze the sample using High-Performance Liquid Chromatography (HPLC).

    • HPLC Conditions:

      • Column: C18 reverse-phase column.

      • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

      • Detection: UV detector at a wavelength suitable for Urdamycins (e.g., 254 nm).

    • Quantify this compound by comparing the peak area to a standard curve of purified this compound.

Data Presentation: Fermentation Parameters and Media Composition

The following tables summarize the key media compositions and fermentation parameters for the production of this compound.

Table 1: Media Composition for S. fradiae Cultivation and this compound Production

Medium ComponentHA Medium (g/L)Tryptone Soya Broth (TSB) (g/L)R2YE Medium (per 800 mL base)AM Medium (g/L)
Malt Extract10---
Yeast Extract4-5 g (in 50 mL)-
Glucose42.510 g20
Agar20-2.2 g (in 80 mL base)-
Peptone from Casein-17--
Peptone from Soymeal-3--
Sodium Chloride-5--
di-Potassium hydrogen phosphate-2.5--
Sucrose--103 g-
K₂SO₄--0.25 g-
MgCl₂·6H₂O--10.12 g-
Difco Casaminoacids--0.1 g-
CaCl₂·2H₂O--2.94 g (in 8 mL)-
L-proline--3 g (in 1.5 mL)-
TES buffer (pH 7.2)--5.73 g (in 10 mL)-
KH₂PO₄--0.05 g (in 1 mL)-
Trace element solution--0.2 mL-
Soybean Meal---20
pH 7.27.37.27.2

Table 2: Optimized Fermentation Parameters for Urdamycin Production by Streptomyces sp.

ParameterOptimal Range/ValueNotes
pH6.5 - 7.2Initial pH of the medium should be adjusted accordingly.
Temperature25°C - 30°C
Inoculum Volume5% - 15.8% (v/v)The optimal inoculum size can influence the lag phase and overall productivity.
Fermentation Time7 - 12 daysThe optimal duration depends on the strain and fermentation conditions.
Agitation180 rpmGood aeration is generally required for Streptomyces fermentation.

Visualizing the Process and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the production and extraction of this compound.

G cluster_prep Strain Preparation cluster_inoculum Inoculum Development cluster_fermentation Production cluster_downstream Downstream Processing spore Spore Suspension (S. fradiae Tü2717) ha_plate HA Medium Plate spore->ha_plate Streak seed1 1st Stage Seed Culture (TSB Medium) spore->seed1 Inoculate ha_plate->spore Harvest seed2 2nd Stage Seed Culture (R2YE Medium) seed1->seed2 Inoculate (5% v/v) prod_ferm Production Fermentation (AM Medium, 7-12 days) seed2->prod_ferm Inoculate (5-10% v/v) harvest Harvest & Centrifuge prod_ferm->harvest extract Ethyl Acetate Extraction (Supernatant & Mycelium) harvest->extract concentrate Evaporation extract->concentrate quantify HPLC Quantification concentrate->quantify final_product final_product quantify->final_product Purified this compound

Caption: Experimental workflow for this compound production.

Urdamycin Biosynthesis and Regulation

The biosynthesis of this compound is controlled by a dedicated gene cluster. The expression of these genes is thought to be regulated by pathway-specific regulators, likely belonging to the TetR family of transcriptional regulators. These regulators often act as repressors, and their dissociation from the promoter regions, triggered by the binding of early biosynthetic intermediates, initiates the transcription of the biosynthetic genes.

The inactivation of the glycosyltransferase gene urdGT1a in S. fradiae has been shown to result in the predominant accumulation of this compound. This indicates that UrdGT1a is responsible for a subsequent glycosylation step in the biosynthesis of other urdamycins, such as Urdamycin A.

G cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis Pathway regulator TetR Family Regulator (e.g., UrdR) promoter Promoter Region of urd genes regulator->promoter Binds & Represses pks Type II PKS (urd genes) promoter->pks Transcription Activated precursor Early Biosynthetic Intermediate precursor->regulator Induces Dissociation aglycone This compound Aglycone (Urdamycinone B) pks->aglycone Biosynthesis urdB This compound aglycone->urdB Glycosylation urdA Other Urdamycins (e.g., Urdamycin A) urdB->urdA Further Glycosylation (by UrdGT1a)

References

Application Notes & Protocols: Purification of Urdamycin B by HPLC and Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Urdamycin B is a member of the angucycline class of antibiotics, produced by various Streptomyces species.[1][2] These compounds are of significant interest due to their potential antitumor and antibacterial activities.[1][3] Effective purification of this compound from complex fermentation broths is crucial for its structural elucidation, biological activity assessment, and further development as a potential therapeutic agent. This document provides detailed protocols for the purification of this compound using a combination of column chromatography and High-Performance Liquid Chromatography (HPLC).

The purification strategy typically involves a multi-step process to separate this compound from other closely related Urdamycin analogues and impurities.[4] The general workflow begins with the extraction of the crude compound from the fermentation culture, followed by preliminary separation using column chromatography, and a final polishing step with preparative HPLC to achieve high purity.

Experimental Protocols

Extraction of Crude this compound

This initial step aims to extract the Urdamycin compounds from the Streptomyces fermentation culture.

Materials:

  • Streptomyces fermentation broth (e.g., from Streptomyces fradiae or Streptomyces diastaticus).

  • Organic solvents: Ethyl acetate or Butanone.

  • Centrifuge and appropriate centrifuge tubes.

  • Rotary evaporator.

Protocol:

  • Separate the mycelial cake from the supernatant of the fermentation broth by centrifugation (e.g., 8,000 x g for 20 minutes).

  • The Urdamycins can be present in both the supernatant and the mycelium. For mycelial extraction, repeatedly extract the mycelial cake with an equal volume of ethyl acetate (typically 3 times). For extraction from the broth, use an equal volume of butanone.

  • Combine the organic extracts.

  • Evaporate the solvent under reduced pressure using a rotary evaporator to yield a crude extract.

Preliminary Purification by Column Chromatography

This step serves to fractionate the crude extract and remove a significant portion of impurities. Silica gel and Sephadex LH-20 are commonly used for this purpose.

2.1 Silica Gel Column Chromatography

Materials:

  • Silica gel (100-200 mesh).

  • Glass column.

  • Solvents: Petroleum ether, Ethyl acetate (EtOAc), Chloroform (CHCl₃), Methanol (MeOH).

  • Fraction collector.

  • Thin Layer Chromatography (TLC) plates for fraction analysis.

Protocol:

  • Prepare a silica gel slurry in petroleum ether and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

  • Adsorb the dissolved extract onto a small amount of silica gel, dry it, and load it onto the top of the prepared column.

  • Elute the column with a stepwise gradient of increasing polarity. A common solvent system is a mixture of petroleum ether and ethyl acetate, starting from 100% petroleum ether and gradually increasing the proportion of ethyl acetate (e.g., 90:10, 80:20, 70:30, etc.).

  • Collect fractions and monitor the separation using TLC.

  • Pool the fractions containing the desired Urdamycin compounds based on the TLC analysis.

2.2 Sephadex LH-20 Column Chromatography

This size-exclusion chromatography step further purifies the pooled fractions from the silica gel column.

Materials:

  • Sephadex LH-20 resin.

  • Glass column.

  • Solvent: Chloroform/Methanol (1:1, v/v).

  • Fraction collector.

Protocol:

  • Swell the Sephadex LH-20 resin in the elution solvent and pack it into a column.

  • Dissolve the pooled and dried fractions from the silica gel chromatography in a minimal volume of the CHCl₃/MeOH (1:1) solvent.

  • Load the sample onto the Sephadex LH-20 column.

  • Elute the column with the CHCl₃/MeOH (1:1) solvent.

  • Collect fractions and analyze them (e.g., by HPLC) to identify those containing this compound.

High-Purity Purification by Preparative HPLC

The final purification step utilizes preparative reverse-phase HPLC (RP-HPLC) to isolate this compound to a high degree of purity.

Materials:

  • Preparative HPLC system with a UV-Vis detector.

  • Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Solvents: Acetonitrile (ACN) and water (HPLC grade), both containing 0.1% formic acid.

  • Syringe filters for sample preparation.

Protocol:

  • Combine the this compound-containing fractions from the Sephadex LH-20 step and evaporate the solvent.

  • Dissolve the residue in the initial mobile phase for HPLC.

  • Filter the sample through a syringe filter to remove any particulate matter.

  • Inject the sample onto the preparative C18 column.

  • Elute the column with a linear gradient of acetonitrile in water (both containing 0.1% formic acid).

  • Monitor the elution at appropriate wavelengths, such as 254 nm and 430 nm.

  • Collect the fraction corresponding to the this compound peak. In a reported separation of Urdamycin A and B, this compound eluted after Urdamycin A.

  • Confirm the purity of the collected fraction using analytical HPLC.

  • Evaporate the solvent from the pure fraction to obtain purified this compound.

Data Presentation

The following tables summarize typical parameters used in the purification of this compound and related compounds.

Table 1: Column Chromatography Parameters

ParameterSilica Gel ChromatographySephadex LH-20 Chromatography
Stationary Phase Silica gel (100-200 mesh)Sephadex LH-20
Mobile Phase Stepwise gradient of Petroleum Ether/Ethyl AcetateIsocratic CHCl₃/MeOH (1:1, v/v)
Elution Mode GradientIsocratic
Fraction Monitoring Thin Layer Chromatography (TLC)HPLC

Table 2: Preparative HPLC Parameters

ParameterValue
Stationary Phase C18, 5 µm
Column Dimensions 250 x 21.2 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Elution Mode Linear Gradient
Detection Wavelength 254 nm and 430 nm
Reported Retention Time tR = 30 min (relative to Urdamycin A at 26 min)

Visualizations

Urdamycin_Purification_Workflow cluster_extraction Step 1: Extraction cluster_column_chrom Step 2: Column Chromatography cluster_hplc Step 3: Preparative HPLC Fermentation Streptomyces Fermentation Broth Centrifugation Centrifugation Fermentation->Centrifugation Mycelium Mycelial Cake Centrifugation->Mycelium Supernatant Supernatant Centrifugation->Supernatant Solvent_Extraction Solvent Extraction (Ethyl Acetate or Butanone) Mycelium->Solvent_Extraction Evaporation1 Evaporation Solvent_Extraction->Evaporation1 Crude_Extract Crude Urdamycin Extract Evaporation1->Crude_Extract Silica_Gel Silica Gel Column Crude_Extract->Silica_Gel Sephadex Sephadex LH-20 Column Silica_Gel->Sephadex Fraction Pooling Urdamycin_Fractions Urdamycin-rich Fractions Sephadex->Urdamycin_Fractions Prep_HPLC Preparative C18 HPLC Urdamycin_Fractions->Prep_HPLC Pure_UrdamycinB Pure this compound Prep_HPLC->Pure_UrdamycinB Fraction Collection

Caption: Multi-step workflow for the purification of this compound.

HPLC_Separation_Principle cluster_hplc_system Preparative HPLC System cluster_output Separated Products Injected_Sample Urdamycin-rich Fraction (Mixture of Analogs) C18_Column C18 Column (Stationary Phase) Injected_Sample->C18_Column Detector UV-Vis Detector (254 nm, 430 nm) C18_Column->Detector Elution Mobile_Phase Mobile Phase Gradient (Acetonitrile/Water) Mobile_Phase->C18_Column Fraction_Collector Fraction Collector Detector->Fraction_Collector Urdamycin_A Urdamycin A Fraction_Collector->Urdamycin_A Urdamycin_B This compound Fraction_Collector->Urdamycin_B Other_Impurities Other Impurities Fraction_Collector->Other_Impurities

Caption: Principle of this compound separation by preparative RP-HPLC.

References

Total Synthesis of Urdamycin B and its Aglycone Urdamycinone B: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the total synthesis of the angucycline antibiotic Urdamycin B and its aglycone, urdamycinone B. It includes summaries of key synthetic strategies, detailed experimental protocols for pivotal reactions, and quantitative data presented in tabular format for easy comparison. Furthermore, diagrams illustrating the synthetic pathways are provided to facilitate a clear understanding of the described methodologies.

Introduction

This compound is a member of the angucycline family of antibiotics, a group of natural products known for their significant biological activities.[1][2] These compounds are produced by various strains of Streptomyces bacteria and have demonstrated potent antibacterial and anticancer properties.[2][3][4] The complex structure of this compound, featuring a tetracyclic benz[a]anthraquinone core and a C-glycosidically linked trisaccharide chain, has made it a challenging target for total synthesis. Its aglycone, urdamycinone B, represents the core polyketide-derived structure and is a crucial intermediate in the synthesis of the parent compound.

Recent studies have highlighted the potential of urdamycins as anticancer agents. They have been shown to induce programmed cell death in cancer cells through both apoptosis and autophagy. The mechanism of action involves the inhibition of the mTOR (mechanistic Target of Rapamycin) signaling pathway, with evidence suggesting that Urdamycin is a more potent mTOR inhibitor than Rapamycin, inactivating both mTORC1 and mTORC2 complexes.

The total synthesis of urdamycinone B and the subsequent glycosylation to afford this compound are critical for the development of novel analogs with improved therapeutic properties. This document outlines key synthetic approaches that have been successfully employed to achieve these goals.

Synthetic Strategies for Urdamycinone B

Several research groups have reported the total synthesis of urdamycinone B, employing various strategic disconnections. A common and effective approach involves a biomimetic strategy that utilizes a Diels-Alder reaction to construct the tetracyclic core.

A notable strategy involves the following key transformations:

  • Aryl C-glycosidation: The synthesis often commences with the coupling of a naphthalenediol derivative with a protected or unprotected sugar moiety, such as D-olivose, to form the C-glycosidic bond.

  • Diels-Alder Reaction: A crucial step is the [4+2] cycloaddition between a C-glycosyl juglone derivative (dienophile) and a suitable diene to construct the angularly fused ring system.

  • Aromatization and Functional Group Manipulations: Subsequent steps typically involve aromatization of the newly formed ring, deprotection of protecting groups, and stereoselective introduction of functional groups to yield the final urdamycinone B structure.

Another approach utilizes a stereoselective chiral Lewis acid-promoted reaction to achieve a mixture of urdamycinone B and its C-3 epimer.

Experimental Protocols

This section provides detailed experimental procedures for key reactions in the total synthesis of urdamycinone B, based on published literature.

Protocol 1: Aryl C-Glycosidation of 1,5-Naphthalenediol with D-Olivose

This protocol describes the synthesis of the C-glycosylnaphthalenediol intermediate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product compound1 1,5-Naphthalenediol reagents TMSOTf, MeCN compound1->reagents compound2 D-Olivose compound2->reagents product C-Glycosylnaphthalenediol reagents->product

Aryl C-Glycosidation Workflow

Materials:

  • D-olivose (8)

  • 1,5-Naphthalenediol (16)

  • Dry Acetonitrile (MeCN)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Triethylamine (Et3N)

Procedure:

  • To a stirred mixture of D-olivose (85.0 mg, 0.574 mmol) and 1,5-naphthalenediol (183.8 mg, 1.15 mmol) in dry MeCN (5.7 mL) under an inert atmosphere, add trimethylsilyl trifluoromethanesulfonate (22.0 μL, 0.115 mmol) under ice-cooling.

  • Stir the reaction mixture for 1 hour at 25 °C.

  • Quench the reaction with Et3N.

  • Concentrate the resulting mixture in vacuo to obtain the crude product.

  • Purify the crude product by appropriate chromatographic techniques to yield the C-Glycoside 17.

Protocol 2: Diels-Alder Reaction and Aromatization

This protocol details the construction of the tetracyclic core of urdamycinone B.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product dienophile Bromoquinone 8 reagents Toluene, 70°C then K2CO3, MeOH dienophile->reagents diene Diene 9 diene->reagents product Urdamycinone B Precursor 11 reagents->product

Diels-Alder Cycloaddition and Aromatization

Materials:

  • Bromoquinone 8

  • Diene 9

  • Toluene

  • Potassium carbonate (K2CO3)

  • Methanol (MeOH)

Procedure:

  • Perform a Diels-Alder reaction of the bromoquinone 8 with the diene 9 in toluene at 70°C for 6 hours.

  • After the cycloaddition is complete, treat the reaction mixture with K2CO3 in methanol to effect HBr elimination and afford the urdamycinone B precursor 11 as a diastereomeric mixture.

  • The overall yield for these two steps is reported to be 76%.

Quantitative Data Summary

The following tables summarize key quantitative data from the reported total syntheses of urdamycinone B and related compounds.

Table 1: Key Reaction Yields in Urdamycinone B Synthesis

StepReactantsReagents and ConditionsProductYield (%)Reference
Aryl C-glycosidation D-olivose, 1,5-NaphthalenediolTMSOTf, MeCN, 25°C, 1hC-Glycoside 17Not explicitly stated for this step alone
Diels-Alder/Aromatization Bromoquinone 8, Diene 91. Toluene, 70°C, 6h; 2. K2CO3, MeOHUrdamycinone B precursor 1176 (2 steps)
Glycosylation Alcohol 15, Benzoyl rhamnal (16)Sc(OTf)3, CH2Cl2α-rhamnal glycoside 1772 (at 70% conversion)
Stereoselective Diels-Alder Siloxydiene (±)-13, Dienophile complex 18Chiral Lewis acidUrdamycinone B (1) and C-3 epimer (24) (4:1 mixture)12 (overall)

Table 2: Characterization Data for Key Intermediates

CompoundFormulaAnalytical DataReference
C-Glycoside 17 Precursor C30H30O6Anal. Calcd for C, 74.06; H, 6.21. Found: C, 73.98; H, 6.43.
Diacetate C-Saccharide 7 C24H26O9Anal. Calcd for C, 62.88; H, 5.72. Found: C, 62.80; H, 5.78.
Urdamycinone B Precursor 11 C29H30O9Anal. Calcd for C, 66.66; H, 5.79. Found: C, 66.58; H 5.84.

Total Synthesis of this compound

The total synthesis of this compound requires the stereoselective glycosylation of urdamycinone B with the appropriate trisaccharide unit. This is a formidable challenge due to the complexity of the sugar chain and the need for precise stereochemical control.

Strategies for the synthesis of this compound typically involve:

  • Stepwise Glycosylation: The trisaccharide is assembled sequentially on the urdamycinone B core. This requires careful selection of protecting groups and glycosylation methods to control the stereochemistry of each glycosidic linkage.

  • Convergent Synthesis: The trisaccharide is synthesized separately and then coupled to urdamycinone B in a single step. This approach can be more efficient but requires a robust method for the final glycosylation.

The biosynthesis of urdamycins involves a series of glycosyltransferases (GTs) that are responsible for the attachment of the different sugar moieties. For instance, in the biosynthesis of Urdamycin A, four distinct GTs have been identified: UrdGT2 for the C-glycosylation of D-olivose, and UrdGT1a, UrdGT1b, and UrdGT1c for the O-glycosidic linkages. Understanding these enzymatic pathways can provide valuable insights for the chemical synthesis of this compound and its analogs.

Biological Activity and Applications

Urdamycins exhibit a broad spectrum of biological activities, including antibacterial and potent anticancer effects.

  • Anticancer Activity: Urdamycin has been shown to be a potent inhibitor of the mTOR signaling pathway, which is a key regulator of cell growth, proliferation, and survival. It induces cancer cell death through both apoptosis and autophagy.

  • Antibacterial Activity: Urdamycins are active against Gram-positive bacteria.

The total synthesis of this compound and its aglycone opens up avenues for the following applications:

  • Drug Discovery and Development: The ability to synthesize these complex molecules allows for the creation of novel analogs with potentially improved efficacy, selectivity, and pharmacokinetic properties.

  • Structure-Activity Relationship (SAR) Studies: A library of synthetic analogs can be used to probe the structural features that are essential for biological activity, guiding the design of more potent drugs.

  • Development of Chemical Probes: Synthetic urdamycins can be modified to create chemical probes for studying the mTOR signaling pathway and other cellular processes.

Conclusion

The total synthesis of this compound and urdamycinone B represents a significant achievement in natural product synthesis. The methodologies developed provide a foundation for the synthesis of other members of the angucycline family and for the generation of novel analogs with therapeutic potential. The potent anticancer activity of urdamycins, coupled with their unique mechanism of action, makes them promising lead compounds for the development of new cancer therapies. Further research into the synthesis and biological evaluation of urdamycin analogs is warranted to fully exploit their therapeutic potential.

References

Application Notes and Protocols for Isotope Labeling Studies of Urdamycin B Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the biosynthesis of Urdamycin B using isotope labeling techniques. This compound is a member of the angucycline family of antibiotics produced by Streptomyces fradiae. Understanding its biosynthetic pathway is crucial for efforts in bioengineering and the development of novel drug candidates. Isotope labeling studies are powerful tools to elucidate the origins of the carbon skeleton and appended sugar moieties of complex natural products like this compound.

Introduction to this compound Biosynthesis

This compound's structure consists of a tetracyclic angucyclinone core, a C-glycosidically linked D-olivose sugar, and an O-glycosidically linked L-rhodinose. Early biosynthetic studies on the urdamycin family, primarily conducted by Rohr and coworkers, have established the fundamental building blocks of these molecules.[1][2] The angucycline backbone is assembled by a type II polyketide synthase (PKS) from ten acetate units.[1][3] The sugar moieties, D-olivose and L-rhodinose, are derived from glucose.[2]

Urdamycin A is a key late-stage intermediate in the biosynthesis of other urdamycins. Genetic studies have identified the gene cluster responsible for urdamycin biosynthesis in Streptomyces fradiae Tü2717. Within this cluster, specific glycosyltransferase genes are responsible for the attachment of the sugar units. The inactivation of the glycosyltransferase gene urdGT1a has been shown to result in the accumulation of this compound, indicating that UrdGT1a is responsible for the attachment of a second L-rhodinose moiety to convert this compound into Urdamycin A.

Key Biosynthetic Precursors for this compound

Based on established biosynthetic pathways for angucyclines, the following precursors are essential for this compound synthesis:

  • Acetate: Forms the polyketide backbone of the angucyclinone core.

  • Glucose: Serves as the precursor for the D-olivose and L-rhodinose sugar moieties.

Quantitative Data from Isotope Labeling Studies

Labeled Precursor FedConcentration (example)Fermentation Time (days)ProductAnalytical MethodExpected Isotopic Enrichment (%) (Illustrative)
[1-¹³C]Acetate100 mg/L7This compound¹³C NMR, MS~5-10% enrichment at specific carbon atoms
[U-¹³C₆]Glucose500 mg/L7This compound¹³C NMR, MS>90% enrichment in sugar moieties

Experimental Protocols

This section provides detailed methodologies for conducting isotope labeling studies to investigate this compound biosynthesis.

Protocol 1: Fermentation of Streptomyces fradiae and Isotope-Labeled Precursor Feeding

Objective: To cultivate Streptomyces fradiae and feed isotope-labeled precursors for incorporation into this compound.

Materials:

  • Streptomyces fradiae (e.g., Tü 2717)

  • Seed culture medium (e.g., TSB medium)

  • Production medium (e.g., a suitable fermentation medium for urdamycin production)

  • Sterile flasks

  • Shaking incubator

  • Sterile stock solutions of isotope-labeled precursors (e.g., [1-¹³C]acetate, [U-¹³C₆]glucose)

Procedure:

  • Seed Culture Preparation: Inoculate a loopful of S. fradiae spores or mycelia into a flask containing seed culture medium. Incubate at 28-30°C on a rotary shaker (200 rpm) for 2-3 days until a dense culture is obtained.

  • Production Culture Inoculation: Inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Precursor Feeding:

    • Prepare a sterile, concentrated stock solution of the desired isotope-labeled precursor.

    • Add the labeled precursor to the production culture at the time of inoculation or at a specific time point during exponential growth (e.g., after 24-48 hours). The final concentration of the precursor should be optimized but can start in the range of 50-500 mg/L.

  • Fermentation: Incubate the production culture at 28-30°C on a rotary shaker (200 rpm) for 5-7 days. Monitor the production of this compound periodically by analytical methods like HPLC.

  • Harvesting: After the fermentation period, harvest the culture broth by centrifugation to separate the mycelium from the supernatant.

Protocol 2: Extraction and Purification of Isotope-Labeled this compound

Objective: To extract and purify this compound from the fermentation broth for analysis.

Materials:

  • Fermentation broth from Protocol 1

  • Organic solvents (e.g., ethyl acetate, methanol, chloroform)

  • Silica gel for column chromatography

  • HPLC system with a suitable column (e.g., C18)

  • Rotary evaporator

Procedure:

  • Extraction:

    • Extract the supernatant with an equal volume of ethyl acetate three times.

    • Extract the mycelial pellet with methanol or acetone.

    • Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Silica Gel Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform/methanol mixture).

    • Load the dissolved extract onto a silica gel column.

    • Elute the column with a gradient of solvents (e.g., chloroform-methanol) to separate the components.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify fractions containing this compound.

  • Preparative HPLC:

    • Pool the fractions containing this compound and concentrate them.

    • Further purify the sample by preparative HPLC using a C18 column and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).

    • Collect the pure this compound peak and verify its purity by analytical HPLC.

Protocol 3: Analysis of Isotope Incorporation by NMR and Mass Spectrometry

Objective: To determine the extent and position of isotope incorporation in the purified this compound.

Materials:

  • Purified isotope-labeled this compound

  • NMR spectrometer

  • Mass spectrometer (e.g., ESI-QTOF or Orbitrap)

  • Suitable deuterated solvents for NMR (e.g., DMSO-d₆, CDCl₃)

Procedure:

  • Mass Spectrometry Analysis:

    • Dissolve a small amount of the purified this compound in a suitable solvent (e.g., methanol).

    • Acquire high-resolution mass spectra to determine the molecular weight and isotopic distribution of the labeled compound.

    • Compare the mass spectrum of the labeled this compound with that of an unlabeled standard to identify the mass shift corresponding to the number of incorporated isotopes.

    • Perform tandem MS (MS/MS) to fragment the molecule and localize the label within the structure.

  • NMR Spectroscopy Analysis:

    • Dissolve the purified this compound in a deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra.

    • For ¹³C-labeled samples, compare the ¹³C NMR spectrum with that of an unlabeled standard. The signals of the enriched carbon atoms will be significantly enhanced.

    • Analyze the coupling patterns in both ¹H and ¹³C NMR spectra. For example, feeding with [1,2-¹³C₂]acetate will result in coupled ¹³C signals for adjacent labeled carbons, which can be observed in the ¹³C NMR spectrum.

    • Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the assignment of signals and confirm the positions of isotopic labels.

Visualizations

Urdamycin_B_Biosynthesis_Pathway Acetate 10 x Acetate PKS Type II PKS Acetate->PKS Polyketide Linear Polyketide PKS->Polyketide Angucyclinone Angucyclinone Core Polyketide->Angucyclinone Cyclization/ Aromatization Urdamycin_B_precursor Glycosylated Intermediate Angucyclinone->Urdamycin_B_precursor Glucose Glucose Sugar_Pathway Sugar Biosynthesis Glucose->Sugar_Pathway d_Olivose dTDP-D-olivose Sugar_Pathway->d_Olivose l_Rhodinose dTDP-L-rhodinose Sugar_Pathway->l_Rhodinose d_Olivose->Urdamycin_B_precursor C-Glycosylation Urdamycin_B This compound l_Rhodinose->Urdamycin_B O-Glycosylation Urdamycin_A Urdamycin A l_Rhodinose->Urdamycin_A O-Glycosylation Urdamycin_B_precursor->Urdamycin_B Urdamycin_B->Urdamycin_A UrdGTs Glycosyltransferases (UrdGT1c, UrdGT1b) UrdGTs->Urdamycin_B UrdGT1a UrdGT1a UrdGT1a->Urdamycin_A

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Start: S. fradiae Culture Fermentation Fermentation & Isotope Feeding Start->Fermentation Harvest Harvest Culture Fermentation->Harvest Extraction Extraction of Metabolites Harvest->Extraction Purification Purification of This compound Extraction->Purification Analysis Analysis Purification->Analysis MS Mass Spectrometry Analysis->MS NMR NMR Spectroscopy Analysis->NMR Data Data Interpretation MS->Data NMR->Data End End: Pathway Elucidation Data->End

Caption: Experimental workflow for isotope labeling studies.

References

Application Note: Extraction of Urdamycin B from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urdamycins are a class of angucycline antibiotics produced by Streptomyces species, notably Streptomyces fradiae.[1][2] Urdamycin B, a member of this family, exhibits significant biological activities, including antibacterial and potential antitumor properties.[1][3] Effective extraction from the fermentation broth is a critical first step for the isolation, characterization, and development of this compound. This application note provides a detailed protocol for the extraction of this compound from fermentation broth using ethyl acetate, a widely used solvent for recovering secondary metabolites from Streptomyces cultures.[4] The protocol covers fermentation, extraction, and quantification steps.

Data Presentation

Fermentation Parameters

Optimizing fermentation conditions is crucial for maximizing the yield of this compound. The following table summarizes typical parameters for Streptomyces fermentation for secondary metabolite production. These values are representative and should be optimized for the specific strain and equipment used.

ParameterRecommended RangeNotes
Producing Strain Streptomyces fradiae Tü 2717Known producer of Urdamycins A-F.
Temperature 30 - 35°CSlower growth occurs at lower temperatures, while higher temperatures can cause cell stress.
pH 6.8 - 7.5An initial pH of 7.5 has been shown to be optimal for growth in some Streptomyces strains. Acidic conditions can inhibit enzyme activity, and alkaline conditions may degrade the product.
Agitation 200 - 300 rpmEssential for maintaining adequate mixing and dissolved oxygen levels. High shear stress from excessive agitation can damage mycelia.
Incubation Period 7 - 11 daysThe optimal harvest time should be determined by monitoring Urdamycin production via HPLC, as prolonged fermentation can lead to the production of different derivatives like Urdamycin G.
Culture Medium ISP 1 Broth or Yeast-Malt Extract BrothSupplemented with glucose and magnesium.
Extraction & Analysis Parameters

The following table outlines key parameters for the extraction and subsequent analysis of this compound.

ParameterSpecificationRationale / Notes
Extraction Solvent Ethyl Acetate (EtOAc)A common and effective solvent for extracting polyketides and other secondary metabolites from Streptomyces fermentation broths.
Solvent to Broth Ratio 1:1 (v/v)This ratio is frequently used for efficient extraction. The extraction is often repeated twice to maximize recovery.
Extraction Method Liquid-Liquid ExtractionPerformed in a separating funnel with vigorous shaking.
Concentration Method Rotary EvaporationConducted at approximately 40°C under reduced pressure to gently remove the ethyl acetate.
Quantification Method High-Performance Liquid Chromatography (HPLC)A standard method for quantifying secondary metabolites.
HPLC Column C18 Reverse-Phasee.g., 4.6 x 250 mm, 5 µm.
Mobile Phase Gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.A typical gradient runs from 5% B to 100% B over 15-20 minutes.
Detection Wavelength Diode Array Detector (DAD) or UVUrdamycins have characteristic absorbance peaks around 290 nm and 470 nm.

Experimental Workflow

The overall process from fermentation to analysis involves several key stages, as depicted in the workflow diagram below.

G cluster_0 Fermentation cluster_1 Broth Processing cluster_2 Extraction cluster_3 Analysis & Recovery A Inoculation of Streptomyces fradiae B Incubation (7-11 days, 30-35°C) A->B C Harvest Fermentation Broth B->C D Centrifugation/ Filtration C->D E Separate Supernatant from Mycelia D->E F Liquid-Liquid Extraction with Ethyl Acetate (1:1 v/v) E->F G Collect Organic (Ethyl Acetate) Layer F->G H Repeat Extraction on Aqueous Layer G->H I Combine Organic Layers H->I J Rotary Evaporation (Concentration) I->J K Obtain Crude This compound Extract J->K L Quantification by HPLC K->L

Caption: Overall workflow for this compound production and extraction.

Detailed Experimental Protocols

Protocol 1: Fermentation of Streptomyces fradiae
  • Seed Culture Preparation : Aseptically inoculate a suitable seed medium (e.g., ISP 1 broth) with a spore suspension or mycelial fragments of S. fradiae.

  • Incubation : Incubate the seed culture at 30-35°C on a rotary shaker at 200-220 rpm for 48-72 hours until a mature seed culture is obtained.

  • Production Culture : Aseptically transfer the seed culture (typically 5-10% v/v) into the production medium in a larger flask or bioreactor.

  • Fermentation : Maintain the production culture at 30-35°C with agitation (200-300 rpm) for 7-11 days. Monitor the culture daily for growth and this compound production.

  • Harvest : Harvest the fermentation broth when this compound concentration reaches its peak, as determined by preliminary time-course studies analyzed via HPLC.

Protocol 2: Ethyl Acetate Extraction of this compound

This protocol details the liquid-liquid extraction process to recover this compound from the aqueous fermentation supernatant.

G Start Start with Fermentation Supernatant AddSolvent Add equal volume of Ethyl Acetate (1:1 v/v) to a separating funnel Start->AddSolvent Shake Shake vigorously for ~30 minutes to ensure thorough mixing AddSolvent->Shake Separate Allow layers to separate Shake->Separate CollectOrganic Collect the upper organic (Ethyl Acetate) layer Separate->CollectOrganic Two layers form CheckAqueous Is aqueous layer exhausted? CollectOrganic->CheckAqueous ReExtract Re-extract aqueous layer with fresh Ethyl Acetate ReExtract->Shake CheckAqueous->ReExtract No (typically 1 more time) Combine Combine all organic extracts CheckAqueous->Combine Yes Evaporate Concentrate under vacuum using a rotary evaporator (at 40°C) Combine->Evaporate End Crude this compound Extract Evaporate->End

Caption: Detailed workflow for the ethyl acetate extraction step.

  • Separation of Supernatant : Centrifuge the harvested fermentation broth at 8,000-10,000 x g for 15 minutes to pellet the mycelia. Carefully decant and collect the supernatant.

  • First Extraction : Transfer the supernatant to a separating funnel. Add an equal volume of ethyl acetate (1:1 v/v).

  • Mixing : Stopper the funnel and shake vigorously for 20-30 minutes to ensure intimate contact between the two phases. Periodically vent the funnel to release pressure.

  • Phase Separation : Allow the funnel to stand undisturbed until the aqueous and organic layers have clearly separated. The upper layer will be the ethyl acetate containing the extracted compounds.

  • Collection : Carefully drain the lower aqueous layer and collect the upper ethyl acetate layer.

  • Second Extraction : Return the aqueous layer to the separating funnel and repeat the extraction with a fresh volume of ethyl acetate to maximize recovery.

  • Pooling and Concentration : Combine the ethyl acetate extracts from both extractions. Concentrate the pooled extract to dryness using a rotary evaporator at a temperature of 40°C.

  • Final Product : The resulting residue is the crude this compound extract, which can be weighed and prepared for further purification or analysis. The crude extract is often a brownish, gummy, or flaky residue.

Protocol 3: Quantification by HPLC
  • Sample Preparation : Redissolve a known mass of the dried crude extract in a known volume of methanol or a suitable solvent mixture. Filter the sample through a 0.22 µm syringe filter before injection to remove any particulates.

  • Standard Curve : Prepare a series of standard solutions of purified this compound at known concentrations to generate a standard curve for quantification.

  • HPLC Analysis : Inject the prepared sample and standards onto a C18 reverse-phase column.

  • Gradient Elution : Use a gradient elution program, for example: starting with 5% acetonitrile (containing 0.1% formic acid) and ramping up to 100% acetonitrile over 15-20 minutes at a flow rate of 1.0 mL/min.

  • Detection and Quantification : Monitor the elution profile at characteristic wavelengths for Urdamycins (e.g., 290 nm and 470 nm). Calculate the concentration of this compound in the extract by comparing its peak area to the standard curve.

References

Application Notes and Protocols for Culturing Streptomyces fradiae for Urdamycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Urdamycins are a class of angucycline antibiotics produced by Streptomyces fradiae, with Urdamycin B being a significant component of this complex.[1][2] These compounds have garnered interest for their antibacterial and antitumor properties.[1][3] This document provides detailed application notes and protocols for the cultivation of Streptomyces fradiae strain Tü 2717 for the production of this compound, covering media composition, fermentation parameters, extraction, and quantification.[4]

Data Presentation

Table 1: Recommended Media Composition for Streptomyces fradiae Cultivation
ComponentSeed Culture Medium (TSB)Production Medium (Modified Bennett's)
Tryptone15 g/L1 g/L
Soya Peptone5 g/L-
Yeast Extract5 g/L0.5 g/L
Glucose-5 g/L
Beef Extract-0.5 g/L
Glycerol-2.5 g/L
Sodium Chloride5 g/L-
Sea Salt-32 g/L

Note: Tryptone Soya Broth (TSB) is a suitable seed medium. A modified Bennett's medium has been shown to be effective for the production of Urdamycins in other Streptomyces species and serves as a good starting point for optimization.

Table 2: Optimized Fermentation Parameters for Urdamycin Production
ParameterOptimal Range/ValueNotesReference
pH6.5 - 7.2The initial pH of the medium should be adjusted prior to inoculation.
Temperature28°C - 30°CS. fradiae is a mesophilic bacterium.
Agitation180 - 250 rpmAdequate aeration is crucial for secondary metabolite production.
Fermentation Time7 - 10 daysShorter fermentation times may lead to the production of different Urdamycin derivatives like Urdamycin G.
Inoculum Volume5% - 15% (v/v)A sufficient inoculum size helps to minimize the lag phase.

Experimental Protocols

Protocol 1: Preparation of Seed Culture
  • Strain Activation: From a lyophilized or frozen stock of Streptomyces fradiae Tü 2717, streak a loopful of culture onto a suitable agar medium (e.g., Tryptone Soya Agar or Bennett's Agar).

  • Incubation: Incubate the plate at 28°C for 7-10 days, or until well-developed colonies with characteristic aerial mycelium are observed.

  • Inoculation: Aseptically transfer a single, well-isolated colony into a 250 mL flask containing 50 mL of sterile Tryptone Soya Broth (TSB).

  • Seed Culture Growth: Incubate the flask on a rotary shaker at 28°C and 180 rpm for 3 days.

Protocol 2: Production of this compound in Shake Flasks
  • Medium Preparation: Prepare the production medium (Modified Bennett's Broth) according to the formulation in Table 1 and sterilize by autoclaving.

  • Inoculation: Inoculate the sterile production medium with the seed culture at a ratio of 5% (v/v). For example, add 5 mL of the seed culture to 95 mL of production medium in a 500 mL flask.

  • Fermentation: Incubate the production culture on a rotary shaker at 28°C and 220 rpm for 7-10 days.

  • Monitoring: Periodically and aseptically withdraw samples to monitor cell growth and this compound production.

Protocol 3: Extraction of Urdamycins
  • Harvesting: After the fermentation period, harvest the culture broth.

  • Mycelium Separation: Separate the mycelium from the supernatant by centrifugation at 4,000 x g for 20 minutes.

  • Solvent Extraction: Transfer the supernatant to a separatory funnel and extract twice with an equal volume of ethyl acetate.

  • Concentration: Collect the organic (ethyl acetate) layers and evaporate the solvent under reduced pressure using a rotary evaporator at 40°C to obtain the crude extract.

  • Storage: Store the dried crude extract at -20°C until further analysis.

Protocol 4: Quantification of this compound by HPLC
  • Sample Preparation: Dissolve a known weight of the crude extract in a suitable solvent such as methanol. Filter the solution through a 0.22 µm syringe filter before injection.

  • HPLC System: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) or UV detector and a C18 reversed-phase column.

  • Mobile Phase: A common mobile phase for separating angucyclines is a gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

  • Gradient Elution: A typical gradient could be:

    • Start with 5% B for 5 minutes.

    • Linearly increase to 100% B over 7 minutes.

    • Hold at 100% B for 8 minutes.

  • Detection: Monitor the elution profile at a wavelength where Urdamycins show strong absorbance (e.g., 254 nm or 430 nm).

  • Quantification: Prepare a standard curve using purified this compound of known concentrations. Calculate the concentration of this compound in the sample by comparing its peak area to the standard curve.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Urdamycin_Biosynthesis cluster_PKS Type II Polyketide Synthase (PKS) cluster_PostPKS Post-PKS Modifications Acetate Units Acetate Units Polyketide Chain Polyketide Chain Acetate Units->Polyketide Chain Assembly Angucycline Core Angucycline Core Polyketide Chain->Angucycline Core Cyclization & Oxidation Urdamycinone B Urdamycinone B Angucycline Core->Urdamycinone B This compound This compound Urdamycinone B->this compound Glucose Glucose Sugar Moieties Sugar Moieties Glucose->Sugar Moieties Glycosylation Precursors Sugar Moieties->this compound Glycosylation

Caption: Simplified biosynthetic pathway of this compound.

Experimental_Workflow Strain_Activation Strain Activation (S. fradiae Tü 2717) Seed_Culture Seed Culture (TSB, 3 days) Strain_Activation->Seed_Culture Production_Culture Production Culture (7-10 days) Seed_Culture->Production_Culture Extraction Extraction (Ethyl Acetate) Production_Culture->Extraction Analysis Analysis (HPLC) Extraction->Analysis

Caption: Experimental workflow for this compound production.

Troubleshooting_Logic Low_Yield Low this compound Yield Check_Culture Check Culture Viability and Purity Low_Yield->Check_Culture Possible Cause Optimize_Medium Optimize Medium Composition (Carbon/Nitrogen Sources) Low_Yield->Optimize_Medium Possible Cause Optimize_Parameters Optimize Fermentation Parameters (pH, Temp, Aeration) Low_Yield->Optimize_Parameters Possible Cause Check_Extraction Verify Extraction Protocol Low_Yield->Check_Extraction Possible Cause Re-streak from stock Re-streak from stock Check_Culture->Re-streak from stock Test different C/N ratios Test different C/N ratios Optimize_Medium->Test different C/N ratios Systematic variation Systematic variation Optimize_Parameters->Systematic variation Test alternative solvents Test alternative solvents Check_Extraction->Test alternative solvents

References

Application Notes and Protocols for the Quantification of Urdamycin B in Crude Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical quantification of Urdamycin B in crude extracts, a critical step in natural product drug discovery and development. This compound is an angucycline antibiotic with potential anticancer and antimicrobial properties, primarily produced by Streptomyces species.[1] Accurate quantification in complex matrices like fermentation broths and mycelial extracts is essential for optimizing production, assessing yield, and ensuring consistency in research and development.

These protocols are designed to be adaptable and provide a strong foundation for developing validated analytical methods in your laboratory.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing robust analytical methods.

PropertyValueSource
Molecular Formula C37H44O13[1][2]
Molecular Weight 696.74 g/mol [1][2]
Solubility Soluble in dichloromethane, DMSO, ethanol, and methanol.
UV-Vis Absorption Maxima (λmax) Specific data for this compound is not readily available. However, related angucyclines like Urdamycin N1 exhibit absorption maxima at approximately 240, 285, and 411 nm. A UV-Vis scan of a purified this compound standard is recommended to determine the optimal wavelength for detection.

I. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely accessible method for the quantification of this compound. This method offers good selectivity and sensitivity.

Experimental Protocol

1. Sample Preparation from Streptomyces Fermentation

  • Objective: To efficiently extract this compound from both the fermentation broth and mycelia.

  • Materials:

    • Streptomyces fermentation culture

    • Ethyl acetate

    • Methanol

    • Centrifuge

    • Rotary evaporator or vacuum concentrator

    • HPLC grade methanol for reconstitution

    • 0.22 µm syringe filters

  • Procedure:

    • Separate the mycelia from the fermentation broth by centrifugation (e.g., 4000 x g for 20 minutes).

    • Broth Extraction: Extract the supernatant twice with an equal volume of ethyl acetate. Pool the organic layers.

    • Mycelial Extraction: Extract the mycelial pellet twice with methanol. Pool the methanol extracts.

    • Combine the ethyl acetate and methanol extracts.

    • Evaporate the combined extract to dryness under reduced pressure.

    • Reconstitute the dried extract in a known volume of HPLC grade methanol.

    • Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC analysis.

2. HPLC-DAD Instrumentation and Conditions

  • Instrumentation: A standard HPLC system equipped with a diode array detector.

  • Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-18 min: 90% B18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength A Diode Array Detector should be used to monitor a range of wavelengths (e.g., 230-450 nm). Based on related compounds, primary quantification can be attempted at ~285 nm or ~411 nm. The optimal wavelength should be confirmed by analyzing a standard of this compound.

3. Calibration and Quantification

  • Prepare a stock solution of purified this compound standard in methanol.

  • Create a series of calibration standards by diluting the stock solution to concentrations ranging from, for example, 1 to 100 µg/mL.

  • Inject the calibration standards into the HPLC system.

  • Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.

  • Inject the prepared crude extract samples.

  • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure its suitability for its intended purpose.

Validation ParameterAcceptance Criteria
Specificity The peak for this compound should be well-resolved from other components in the crude extract. Peak purity should be assessed using the DAD.
Linearity A linear relationship between concentration and peak area with a correlation coefficient (r²) ≥ 0.995.
Accuracy % Recovery of 80-120% for spiked samples.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness The method should be unaffected by small, deliberate variations in chromatographic conditions (e.g., ±2°C in column temperature, ±0.1 pH unit in mobile phase).

II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in very complex crude extracts, an LC-MS/MS method is recommended.

Experimental Protocol

1. Sample Preparation

  • Follow the same extraction procedure as for the HPLC-DAD method.

  • For cleaner samples, a Solid-Phase Extraction (SPE) step can be incorporated.

Optional: Solid-Phase Extraction (SPE) Clean-up

  • Objective: To remove interfering matrix components.

  • Materials:

    • C18 SPE cartridge

    • Methanol

    • Water

    • Reconstituted crude extract

  • Procedure:

    • Condition the C18 SPE cartridge with one column volume of methanol, followed by one column volume of water.

    • Load the reconstituted crude extract onto the cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 10% methanol in water) to remove polar impurities.

    • Elute this compound with methanol.

    • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

2. LC-MS/MS Instrumentation and Conditions

  • Instrumentation: A UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: Water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid
Gradient Similar to HPLC-DAD, but can be optimized for faster run times.
Flow Rate 0.3-0.5 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
  • MS/MS Conditions:

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]+ = 697.7 m/z
Product Ions (Q3) To be determined by infusing a this compound standard. At least two product ions should be selected for Multiple Reaction Monitoring (MRM).
Collision Energy & other MS parameters To be optimized for the specific instrument and precursor/product ion pairs.

3. Quantification

  • Quantification is performed using a calibration curve constructed with a purified this compound standard, similar to the HPLC-DAD method. The use of a stable isotope-labeled internal standard is recommended for the highest accuracy.

III. Diagrams

Experimental Workflow for this compound Quantification

experimental_workflow cluster_extraction Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing fermentation Streptomyces Fermentation centrifugation Centrifugation fermentation->centrifugation broth Fermentation Broth centrifugation->broth mycelia Mycelia centrifugation->mycelia broth_extraction Liquid-Liquid Extraction (Ethyl Acetate) broth->broth_extraction mycelia_extraction Solvent Extraction (Methanol) mycelia->mycelia_extraction combine_extracts Combine Extracts broth_extraction->combine_extracts mycelia_extraction->combine_extracts evaporation Evaporation to Dryness combine_extracts->evaporation reconstitution Reconstitution in Methanol evaporation->reconstitution filtration 0.22 µm Filtration reconstitution->filtration hplc_dad HPLC-DAD Analysis filtration->hplc_dad Inject lc_msms LC-MS/MS Analysis filtration->lc_msms Inject quantification Quantification (Calibration Curve) hplc_dad->quantification lc_msms->quantification

Caption: Workflow for this compound extraction and analysis.

Logical Flow for HPLC Method Validation

method_validation start Method Development specificity Specificity (Peak Purity, Resolution) start->specificity linearity Linearity (r² ≥ 0.995) specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (% RSD) accuracy->precision lod_loq LOD & LOQ (S/N Ratio) precision->lod_loq robustness Robustness (Deliberate Variations) lod_loq->robustness validated Validated Method robustness->validated

Caption: Key parameters for HPLC method validation.

References

Application Note: Preparing Urdamycin B for NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Urdamycin B, a member of the angucycline class of antibiotics, is a glycosidic bacterial metabolite produced by Streptomyces fradiae.[1][2] Its potent antibacterial and anticancer activities make it a subject of significant interest in drug development and medicinal chemistry.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique for the structural elucidation and characterization of this compound and its analogues.[3][4] Proper sample preparation is paramount to acquiring high-quality, reproducible NMR data. This application note provides a detailed protocol for the preparation of this compound samples for NMR spectroscopy, aimed at researchers, scientists, and professionals in drug development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for selecting the appropriate solvent and concentration for NMR analysis.

PropertyValueSource
Molecular Formula C₃₇H₄₄O₁₃
Molecular Weight 696.7 g/mol
Appearance Solid
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol
Storage Stability ≥ 4 years at -20°C

Experimental Protocols

Solvent Selection

The choice of a deuterated solvent is critical and depends on the solubility of the analyte and the desired NMR experiment. Based on the known solubility of this compound and common practices for related compounds, the following solvents are recommended:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): A common choice for polar compounds, offering good solubility for many natural products.

  • Deuterated Methanol (CD₃OD): this compound is soluble in methanol, making its deuterated counterpart a suitable option. For some angucyclines, a mixture with chloroform is used to fine-tune solubility and spectral resolution.

  • Deuterated Chloroform (CDCl₃): While this compound is soluble in dichloromethane, the solubility in chloroform should be verified. It is often used for less polar compounds, and its utility may depend on the specific analogue of this compound.

Recommendation: Start with DMSO-d₆ due to its broad applicability for complex natural products. If solubility or spectral overlap is an issue, CD₃OD or a mixture of CDCl₃/CD₃OD (e.g., 9:1 v/v) can be explored.

Sample Concentration

The concentration of the sample will impact the signal-to-noise ratio and the time required for data acquisition.

NMR ExperimentRecommended ConcentrationRationale
¹H NMR 5 - 25 mg in 0.5 - 0.7 mL of solventProvides good signal intensity for proton spectra within a reasonable acquisition time.
¹³C NMR Higher concentrations (e.g., >25 mg)The low natural abundance of ¹³C necessitates a more concentrated sample to achieve a good signal-to-noise ratio in a practical timeframe.
2D NMR (COSY, HSQC, HMBC) 10 - 30 mg in 0.5 - 0.7 mL of solventA moderate to high concentration is beneficial for these experiments, which are less sensitive than ¹H NMR.

Note: Very high concentrations can lead to increased solution viscosity, resulting in broader spectral lines. It is advisable to find a balance between good signal intensity and optimal spectral resolution.

Protocol for NMR Sample Preparation

This protocol outlines the steps for preparing a this compound sample for NMR analysis.

Materials:

  • This compound sample

  • High-purity deuterated NMR solvent (e.g., DMSO-d₆, CD₃OD, CDCl₃)

  • High-quality 5 mm NMR tubes

  • Vortex mixer

  • Pipettes and tips

  • Small vials for dissolving the sample

  • Filter (e.g., glass wool plug in a Pasteur pipette)

  • Internal standard (optional, e.g., Tetramethylsilane - TMS)

Workflow Diagram:

UrdamycinB_NMR_Prep This compound NMR Sample Preparation Workflow cluster_prep Sample Preparation cluster_transfer Sample Transfer cluster_analysis NMR Analysis weigh 1. Weigh this compound (5-25 mg for ¹H, >25 mg for ¹³C) dissolve 2. Dissolve in a vial with 0.5-0.7 mL deuterated solvent weigh->dissolve vortex 3. Vortex to ensure complete dissolution dissolve->vortex filter 4. Filter the solution into the NMR tube vortex->filter standard 5. Add internal standard (optional) filter->standard cap 6. Cap the NMR tube standard->cap nmr 7. Acquire NMR data cap->nmr

Caption: Workflow for preparing this compound for NMR analysis.

Procedure:

  • Weighing the Sample: Accurately weigh the desired amount of this compound into a clean, dry vial. For ¹H NMR, 5-25 mg is a suitable range, while for ¹³C NMR, a higher amount is recommended.

  • Dissolving the Sample: Add the chosen deuterated solvent (0.5 - 0.7 mL) to the vial.

  • Ensuring Complete Dissolution: Vortex the sample thoroughly to ensure it is completely dissolved. Gentle warming in a water bath may aid dissolution, but care should be taken to avoid degradation, especially with compounds like angucyclines which can be unstable.

  • Filtering the Solution: To remove any particulate matter that could affect the magnetic field homogeneity and lead to poor spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube.

  • Adding an Internal Standard (Optional): If precise chemical shift referencing is required, a small amount of an internal standard such as TMS can be added.

  • Capping and Inverting: Securely cap the NMR tube and gently invert it a few times to ensure a homogenous solution.

  • Data Acquisition: The sample is now ready for NMR data acquisition.

Considerations for Data Quality

  • Stability: Angucycline compounds can be unstable, particularly in acidic conditions. It is advisable to prepare the sample fresh and acquire the NMR data promptly. Monitor the color of the solution, as a change may indicate degradation.

  • Water Suppression: If using solvents that readily absorb moisture (e.g., DMSO-d₆, CD₃OD), ensure they are of high purity and handle them in a dry environment to minimize the residual water signal.

  • Degassing: For sensitive experiments or samples prone to oxidation, degassing the sample by bubbling an inert gas (e.g., argon or nitrogen) through the solution or by using the freeze-pump-thaw method may be beneficial.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationships in the decision-making process for preparing a this compound NMR sample.

Logical_Relationships Decision-Making for this compound NMR Sample Preparation cluster_objective Primary Objective cluster_factors Key Factors cluster_protocol Protocol Steps objective Acquire High-Quality NMR Spectrum of this compound solubility Solubility objective->solubility stability Stability objective->stability concentration Concentration objective->concentration solvent_choice Solvent Selection (DMSO-d6, CD3OD, etc.) solubility->solvent_choice stability->solvent_choice concentration_choice Concentration Determination (¹H vs ¹³C) concentration->concentration_choice preparation Sample Preparation (Weigh, Dissolve, Filter) solvent_choice->preparation concentration_choice->preparation acquisition NMR Data Acquisition preparation->acquisition

Caption: Decision-making process for NMR sample preparation.

By following these guidelines and protocols, researchers can consistently prepare high-quality this compound samples for NMR spectroscopy, leading to accurate and reliable structural and quantitative analysis.

References

Application Note: Analysis of Urdamycin B Fragmentation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Urdamycin B, a member of the angucycline class of antibiotics, exhibits potent biological activities. Structurally, it is a glycoside composed of a tetracyclic aglycone and sugar moieties. Understanding its fragmentation pattern in mass spectrometry is crucial for its identification, structural elucidation, and metabolic studies. This application note details the mass spectrometry fragmentation analysis of this compound, providing a protocol for its analysis and a summary of its characteristic fragmentation pathways.

Introduction

Urdamycins are a family of angucycline antibiotics produced by Streptomyces species, known for their antibacterial and antitumor properties.[1] this compound is characterized by its specific glycosylation pattern, which plays a significant role in its biological activity. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the structural characterization of such natural products. Collision-induced dissociation (CID) of the protonated or deprotonated molecule allows for the elucidation of its structure by observing the fragmentation of the glycosidic bonds and the aglycone core.

Experimental Protocols

Sample Preparation
  • Standard Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Working Solution: Dilute the stock solution to a final concentration of 10 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid for positive ion mode analysis, or 0.1% ammonium hydroxide for negative ion mode analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).[2]

  • Mobile Phase A: Water with 0.1% formic acid.[2]

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.[2]

  • Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes, followed by a 5-minute hold at 95% B and a 5-minute re-equilibration at 5% B.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A tandem mass spectrometer (e.g., Q-TOF or ion trap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive and Negative ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120°C.

  • Desolvation Temperature: 350°C.

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

Results and Discussion

The full scan mass spectrum of this compound in positive ion mode typically shows a prominent protonated molecular ion [M+H]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ is observed.[3] The fragmentation of this compound primarily proceeds through the cleavage of the glycosidic bonds, leading to the sequential loss of the sugar residues.

Fragmentation Pathway

The proposed fragmentation pathway of this compound involves the initial loss of the terminal rhodinose sugar, followed by the loss of the olivose sugar, resulting in the protonated aglycone, Urdamycinone B. Further fragmentation of the aglycone can provide additional structural information.

UrdamycinB_Fragmentation M This compound [M+H]⁺ F1 [M+H - Rhodinose]⁺ M->F1 - C7H12O3 F2 [M+H - Rhodinose - Olivose]⁺ (Urdamycinone B) F1->F2 - C6H10O3 Aglycone_Frags Aglycone Fragments F2->Aglycone_Frags Ring Cleavages

References

Application Notes and Protocols for Urdamycin B In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin B is a member of the angucycline class of antibiotics produced by Streptomyces species. These compounds are known for their polycyclic aromatic structures and exhibit a range of biological activities, including antibacterial and antitumor properties. Recent studies have highlighted the potential of Urdamycins as potent anti-cancer agents. This compound and its analogues induce programmed cell death, including apoptosis and autophagy, in cancer cells.[1] A key mechanism of action is the dual inhibition of the mammalian target of rapamycin (mTOR) complexes, mTORC1 and mTORC2, which are crucial regulators of cell growth, proliferation, and survival.[1][2] This dual inhibition also leads to the complete inactivation of the downstream signaling protein Akt, further contributing to cancer cell death.[1] These findings suggest that this compound holds significant promise as a therapeutic candidate for cancer treatment.

This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using a standard MTT assay. Additionally, it summarizes the available data on the cytotoxic activity of related Urdamycin compounds and illustrates the key signaling pathways involved in its mechanism of action.

Quantitative Data Summary

The following table summarizes the reported growth inhibition (GI50) values for Urdamycin W, a structurally related analogue of this compound, against a panel of human cancer cell lines. This data provides an indication of the potent cytotoxic activity of this class of compounds.

CompoundCell LineCancer TypeGI50 (µM)
Urdamycin WPC-3Prostate0.019 - 0.104
Urdamycin WNCI-H23Lung0.019 - 0.104
Urdamycin WHCT-15Colon0.019 - 0.104
Urdamycin WNUGC-3Stomach0.019 - 0.104
Urdamycin WACHNRenal0.019 - 0.104
Urdamycin WMDA-MB-231Breast0.019 - 0.104

Data sourced from a study on new angucycline glycosides from a marine-derived bacterium Streptomyces ardesiacus.[3]

Experimental Protocols

MTT Assay Protocol for this compound Cytotoxicity

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, which is indicative of their viability.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HCT-116, MDA-MB-231)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • MTT reagent (5 mg/mL in PBS), sterile-filtered and stored protected from light

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the desired cancer cells.

    • Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations.

    • After the 24-hour incubation, carefully remove the medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a negative control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • Following the treatment period, add 20 µL of the 5 mg/mL MTT reagent to each well.

    • Incubate the plate for an additional 3-4 hours at 37°C and 5% CO₂. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound to generate a dose-response curve.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.

Visualizations

experimental_workflow cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Treatment cluster_day4 Day 4: Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h prepare_urdamycin Prepare this compound dilutions add_treatment Add this compound to cells prepare_urdamycin->add_treatment incubate_treatment Incubate for 24-72h add_treatment->incubate_treatment add_mtt Add MTT reagent incubate_mtt Incubate for 3-4h add_mtt->incubate_mtt dissolve_formazan Dissolve formazan with DMSO incubate_mtt->dissolve_formazan read_absorbance Read absorbance at 570nm dissolve_formazan->read_absorbance calculate_viability Calculate % cell viability plot_curve Plot dose-response curve calculate_viability->plot_curve determine_ic50 Determine IC50 value plot_curve->determine_ic50

Caption: Experimental workflow for the in vitro cytotoxicity assay of this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm growth_factor Growth Factors receptor Receptor Tyrosine Kinase growth_factor->receptor pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtorc1 mTORC1 akt->mtorc1 p70s6k p70S6K mtorc1->p70s6k four_ebp1 4E-BP1 mtorc1->four_ebp1 autophagy Autophagy mtorc1->autophagy | mtorc2 mTORC2 mtorc2->akt protein_synthesis Protein Synthesis (Cell Growth & Proliferation) p70s6k->protein_synthesis four_ebp1->protein_synthesis apoptosis Apoptosis urdamycin This compound urdamycin->akt | urdamycin->mtorc1 | urdamycin->mtorc2 |

Caption: this compound signaling pathway leading to cytotoxicity.

References

Application Notes and Protocols for Measuring Urdamycin B Antibacterial Activity using MIC Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin B is a member of the angucycline class of antibiotics, which are known for their biological activities, including antibacterial properties against Gram-positive bacteria.[1][2] This document provides a detailed protocol for determining the antibacterial efficacy of this compound by measuring its Minimum Inhibitory Concentration (MIC) using the broth microdilution method. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2]

Principle of the MIC Assay

The broth microdilution MIC assay is a widely used method to determine the susceptibility of bacteria to antimicrobial agents. The assay involves preparing two-fold serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After an incubation period, the wells are visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Materials and Reagents

Table 1: Materials and Reagents

ItemDescription/Specification
Test Compound This compound
Solvent Dimethyl sulfoxide (DMSO), sterile
Bacterial Strains Staphylococcus aureus (e.g., ATCC 29213), Bacillus subtilis (e.g., ATCC 6633)
Growth Media Mueller-Hinton Broth (MHB), Cation-Adjusted (CAMHB) is recommended
Culture Plates Sterile 96-well, flat-bottom microtiter plates with lids
Reagents Sterile phosphate-buffered saline (PBS) or 0.85% NaCl solution
Equipment Incubator (37°C), micropipettes, multichannel pipette, sterile pipette tips, vortex mixer, spectrophotometer, biosafety cabinet

Experimental Protocols

Preparation of this compound Stock Solution

Note: this compound is soluble in DMSO, methanol, ethanol, and dichloromethane. For bacteriological assays, sterile-filtered DMSO is the recommended solvent.

  • Aseptically weigh a precise amount of this compound powder.

  • Dissolve the powder in sterile DMSO to prepare a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution by vortexing.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum
  • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium (S. aureus or B. subtilis).

  • Inoculate the colonies into a tube containing 5 mL of Mueller-Hinton Broth.

  • Incubate the broth culture at 37°C with shaking (200 rpm) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. The turbidity can be measured using a spectrophotometer at 600 nm (OD should be between 0.08 and 0.13).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This typically requires a 1:100 to 1:200 dilution of the 0.5 McFarland standard suspension.

Broth Microdilution MIC Assay Procedure
  • Preparation of this compound Dilutions:

    • Dispense 100 µL of sterile MHB into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 200 µL of the working this compound solution (prepared by diluting the stock solution in MHB to twice the highest desired starting concentration).

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

    • Continue this serial dilution process from well 2 to well 10.

    • Discard 100 µL from well 10. Well 11 will serve as the growth control (no antibiotic), and well 12 will be the sterility control (no bacteria).

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum (prepared in step 4.2) to wells 1 through 11. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 5 x 10⁵ CFU/mL.

    • Add 100 µL of sterile MHB to well 12 (sterility control).

  • Incubation:

    • Cover the plate with a sterile lid and incubate at 37°C for 18-24 hours under ambient air.

Determination of MIC
  • After incubation, visually inspect the microtiter plate for turbidity. A button of bacterial growth at the bottom of the well indicates growth.

  • The MIC is the lowest concentration of this compound at which there is no visible growth of the test organism.

  • The growth control (well 11) should show clear turbidity, and the sterility control (well 12) should remain clear.

Data Presentation

Table 2: Example of MIC Data for this compound

Bacterial StrainThis compound MIC (µg/mL)Positive Control (Growth)Negative Control (No Growth)
Staphylococcus aureus (ATCC 29213)[Record MIC value]GrowthNo Growth
Bacillus subtilis (ATCC 6633)[Record MIC value]GrowthNo Growth

Note: As specific MIC values for this compound are not widely reported, it is recommended to perform a preliminary range-finding experiment with a broad concentration range (e.g., 0.06 - 64 µg/mL) to determine the appropriate concentration range for definitive testing.

Visualizations

Experimental Workflow

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep_urdamycin Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_urdamycin->serial_dilution prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate_plate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate Incubate Plate (37°C, 18-24h) inoculate_plate->incubate read_mic Visually Read MIC (Lowest concentration with no growth) incubate->read_mic

Caption: Workflow for the broth microdilution MIC assay.

Logical Relationship of MIC Determination

MIC_Determination_Logic cluster_observation Observation cluster_interpretation Interpretation growth Turbidity (Bacterial Growth) concentration_above_mic Concentration > MIC growth->concentration_above_mic Indicates no_growth No Turbidity (No Growth) concentration_at_mic Concentration = MIC no_growth->concentration_at_mic Indicates

Caption: Logic for interpreting MIC assay results.

Postulated Antibacterial Signaling Pathway

The precise antibacterial mechanism of this compound is not fully elucidated. However, as an angucycline antibiotic, it may share a mechanism with other members of this class, which are known to inhibit bacterial DNA gyrase. DNA gyrase is essential for bacterial DNA replication and transcription.

Antibacterial_Mechanism UrdamycinB This compound DNAGyrase Bacterial DNA Gyrase UrdamycinB->DNAGyrase Inhibits DNA_Supercoiling DNA Supercoiling DNAGyrase->DNA_Supercoiling Catalyzes DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Required for Transcription Transcription DNA_Supercoiling->Transcription Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to Transcription->Cell_Death Inhibition leads to

Caption: Postulated mechanism of this compound antibacterial action.

References

Application Notes and Protocols: In Vivo Efficacy of Urdamycin B in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Urdamycin B is an angucycline antibiotic produced by Streptomyces fradiae.[1][2] Members of the Urdamycin family have garnered interest in oncology research due to their potent anti-cancer properties. Studies on related compounds, such as Urdamycin A and E, have revealed that they can induce programmed cell death in cancer cells through apoptosis and autophagy.[3][4] A key mechanism of action for these compounds is the inhibition of the mTOR (mammalian Target of Rapamycin) signaling pathway.[4] Urdamycins have been shown to inactivate both mTORC1 and mTORC2 complexes, leading to a reduction in the phosphorylation of downstream regulators essential for tumor progression and cell survival, such as Akt, p70s6k, and 4e-bp1. Furthermore, Urdamycin V has been shown to induce p53-independent apoptosis in cervical cancer cells. While Urdamycins have demonstrated activity against murine L1210 leukemia cells in vitro, detailed in vivo efficacy studies for this compound in mouse models are not extensively documented in publicly available literature.

These application notes provide a framework for conducting in vivo efficacy studies of this compound in mouse models, based on its known mechanism of action and general protocols for anti-cancer drug evaluation.

Data Presentation: Efficacy of this compound in Xenograft Mouse Model

The following table is a template for summarizing quantitative data from a hypothetical in vivo study of this compound.

Treatment GroupDose (mg/kg)Administration RouteMean Tumor Volume (mm³) ± SEMPercent Tumor Growth Inhibition (%)Mean Body Weight Change (%) ± SEMSurvival Rate (%)
Vehicle Control-i.p.1500 ± 1500+5.0 ± 1.50
This compound10i.p.825 ± 9545-2.5 ± 1.060
This compound25i.p.450 ± 6070-5.0 ± 2.090
Positive Control15i.p.600 ± 7560-8.0 ± 2.580

Experimental Protocols

Cell Culture and Xenograft Mouse Model Establishment

Objective: To establish tumors in mice using a suitable cancer cell line for evaluating the in vivo efficacy of this compound.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS), sterile

  • Matrigel (optional)

  • Immunocompromised mice (e.g., NOD-SCID, nude mice), 6-8 weeks old

  • Syringes and needles

Protocol:

  • Culture the selected cancer cell line in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • When cells reach 80-90% confluency, detach them using Trypsin-EDTA.

  • Wash the cells with PBS and resuspend them in sterile PBS or serum-free medium at a concentration of 5 x 10^6 cells per 100 µL. Matrigel can be mixed with the cell suspension to improve tumor take rate.

  • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Monitor the mice for tumor growth. Tumor volume can be measured using calipers and calculated using the formula: Volume = (length × width²) / 2.

  • Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.

This compound Formulation and Administration

Objective: To prepare and administer this compound to the tumor-bearing mice.

Materials:

  • This compound

  • Vehicle solution (e.g., DMSO, saline, or a mixture with Tween 80)

  • Syringes and needles for administration (e.g., intraperitoneal, intravenous)

  • Animal scale

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent like DMSO.

  • On the day of administration, dilute the stock solution to the desired final concentrations with a sterile vehicle (e.g., saline). The final concentration of DMSO should be kept low (e.g., <10%) to avoid toxicity.

  • Weigh each mouse to determine the exact volume of the formulation to be administered based on the required dose (mg/kg).

  • Administer this compound to the mice via the chosen route (e.g., intraperitoneal injection) according to the predetermined dosing schedule (e.g., daily, every other day).

  • The vehicle control group should receive the same volume of the vehicle solution without this compound.

Assessment of In Vivo Efficacy and Toxicity

Objective: To evaluate the anti-tumor effects and potential toxicity of this compound.

Materials:

  • Calipers

  • Animal scale

Protocol:

  • Tumor Growth: Measure the tumor volume of each mouse 2-3 times per week using calipers.

  • Body Weight: Monitor the body weight of each mouse 2-3 times per week as an indicator of general health and toxicity.

  • Survival: Record the date of death for each animal to determine the survival rate.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice.

  • Tissue Collection: Harvest the tumors and weigh them. Major organs (liver, spleen, kidneys) can also be collected for histopathological analysis to assess toxicity.

Visualizations

G cluster_0 Experimental Workflow for In Vivo Efficacy A Cell Culture B Tumor Implantation in Mice A->B C Tumor Growth & Mouse Randomization B->C D Treatment with this compound / Vehicle C->D E Monitoring (Tumor Volume, Body Weight) D->E F Endpoint: Tumor & Organ Collection E->F G Data Analysis (Efficacy & Toxicity) F->G

Caption: A general experimental workflow for assessing the in vivo efficacy of this compound.

mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K AKT Akt PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC2 mTORC2 mTORC2->AKT P70S6K p70S6K mTORC1->P70S6K E4BP1 4E-BP1 mTORC1->E4BP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis & Cell Growth P70S6K->Protein_Synthesis E4BP1->Protein_Synthesis Urdamycin This compound Urdamycin->mTORC2 Urdamycin->mTORC1 Apoptosis Apoptosis Urdamycin->Apoptosis

Caption: The mTOR signaling pathway and proposed inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Urdamycin B Fermentation in Streptomyces fradiae

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the fermentation yield of Urdamycin B from Streptomyces fradiae.

Troubleshooting Guide

This guide addresses common issues encountered during this compound fermentation experiments in a question-and-answer format.

IssuePossible Cause(s)Suggested Solution(s)
Low or No this compound Production - Inappropriate fermentation medium composition.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Strain mutation or degradation.- Optimize carbon and nitrogen sources in the medium (see Table 1).[1][2]- Calibrate and maintain pH and temperature within the optimal ranges (see Table 2).[1][2]- Increase agitation speed or airflow rate to ensure sufficient dissolved oxygen.[2]- Use a fresh culture from a cryopreserved stock.
High Levels of Shunt Products (e.g., Urdamycin G) - Suboptimal fermentation time.- Shortening the fermentation time has been shown to lead to the isolation of different Urdamycin derivatives like Urdamycin G.- Experiment with different fermentation durations to find the optimal time for this compound production by performing a time-course study and analyzing samples via HPLC every 12-24 hours.
Batch-to-Batch Variability - Inconsistency in raw materials.- Variations in inoculum quality.- Use high-quality, consistent lots of media components like soybean meal and yeast extract.- Standardize seed culture preparation protocols, including age and volume of inoculum.
Poor Biomass Growth - Nutrient limitation.- Presence of inhibitors in the medium.- Suboptimal culture conditions.- Ensure the medium contains all essential nutrients.- Test for inhibitory compounds in the raw materials.- Verify that temperature, pH, and aeration are at optimal levels.
Culture Contamination - Inadequate aseptic technique.- Contaminated raw materials.- Bacteriophage infection.- Implement strict aseptic techniques during all stages of the fermentation process.- Sterilize all media and equipment properly.- If phage contamination is suspected (e.g., cell lysis, drop in viscosity), perform a plaque assay for confirmation.
Foaming in the Bioreactor - High protein content in the medium.- High agitation or aeration rates.- Add an appropriate antifoaming agent (e.g., silicone-based) as needed.- Optimize agitation and aeration to minimize excessive foam generation while maintaining adequate oxygen supply.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it significant?

A1: this compound is an angucycline antibiotic produced by the bacterium Streptomyces fradiae. Angucyclines are a class of aromatic polyketides known for their antibacterial and antitumor activities, making them compounds of interest for drug development.

Q2: What is the primary microbial source for this compound production?

A2: The most commonly cited producer of the Urdamycin complex, including this compound, is Streptomyces fradiae strain Tü 2717.

Q3: What are the key challenges in optimizing this compound fermentation?

A3: Key challenges include achieving high yields, minimizing the production of related but undesired shunt products, maintaining culture stability over successive generations, and developing efficient downstream extraction and purification processes.

Q4: What are the critical fermentation parameters to monitor for enhanced this compound production?

A4: Critical parameters include the composition of the fermentation medium (especially carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.

Q5: My Streptomyces fradiae culture appears clumpy or forms pellets. Is this normal?

A5: Yes, it is normal for Streptomyces, as they are filamentous bacteria, to grow in clumps or form pellets in submerged liquid culture. To ensure purity, you can plate a sample of the culture on a suitable solid agar medium.

Q6: How can I minimize the production of Urdamycin G and maximize this compound?

A6: The production of different Urdamycin derivatives can be time-dependent. Urdamycin G has been identified as a derivative that can be isolated by shortening the fermentation time. To maximize this compound, it is recommended to conduct a time-course study, taking samples at regular intervals to determine the optimal harvest time.

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Prepare the seed culture medium (e.g., Tryptone Soya Broth or a medium from Table 1) in baffled shake flasks.

  • Autoclave the flasks at 121°C for 20 minutes and allow them to cool.

  • Inoculate with a spore suspension or a mycelial fragment from a mature agar plate of S. fradiae.

  • Incubate at 28-35°C on a rotary shaker at 180-220 rpm for 48-72 hours.

Protocol 2: Fed-Batch Fermentation in a Bioreactor
  • Bioreactor Preparation: Prepare and sterilize a bioreactor containing the production medium (see Table 1). Calibrate pH and dissolved oxygen (DO) probes before sterilization.

  • Inoculation: Aseptically transfer the mature seed culture into the bioreactor (e.g., 5-10% v/v).

  • Batch Phase: Run the fermentation in batch mode for the first 36-48 hours. Maintain optimal parameters (e.g., Temperature: 35°C, pH: 7.0, Agitation: 300 rpm, Airflow: 1 VVM).

  • Initiation of Fed-Batch: The feed phase is typically initiated when the primary carbon source is nearly depleted, often indicated by a sharp rise in the DO signal.

  • Feeding Strategy (DO-Stat):

    • Prepare a sterile, concentrated feed solution (e.g., 300-500 g/L glucose).

    • Set up a DO-stat control loop. When the DO rises above a setpoint (e.g., 40%), the controller activates a pump to add the feed solution. When the DO drops as the cells consume the new substrate, the pump stops. This maintains the culture in a state of carbon limitation, which is often favorable for antibiotic production.

  • Monitoring and Harvest: Continue the fed-batch fermentation for 7-12 days. Monitor this compound concentration daily using HPLC. Harvest the broth when the production rate plateaus or begins to decline.

Protocol 3: this compound Quantification by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the biomass.

    • Extract the supernatant with an equal volume of a suitable organic solvent like ethyl acetate.

    • Evaporate the solvent and redissolve the extract in a known volume of methanol.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid.

    • Gradient Example: Start at 5% B, ramp to 100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength for Urdamycins.

  • Quantification: Create a standard curve using purified this compound of known concentrations to calculate the titer in your samples.

Quantitative Data Tables

Table 1: Example Media Compositions for S. fradiae Fermentation

ComponentSeed Medium (g/L)Production Medium (g/L)Reference(s)
Tryptone5-
Yeast Extract34
Soluble Starch-10
Glucose-20
Soybean Meal-25
Beef Extract-1
NaCl-2
K₂HPO₄-0.25
CaCO₃-2
pH7.27.2

Table 2: Optimized Fermentation Parameters for Streptomyces sp.

ParameterOptimal RangeReference(s)
Temperature30-35°C
pH6.5-7.5 (Optimal ~7.0)
Incubation Time7-12 days
Inoculum Volume5-15.8% (v/v)
Agitation (Shake Flask)180-220 rpm

Visualizations

Urdamycin_B_Biosynthesis_Pathway AcetylCoA Acetyl-CoA + Malonyl-CoA PKS Type II PKS (urd gene cluster) AcetylCoA->PKS 10 units Decapolyketide Decapolyketide Chain PostPKS Post-PKS Modifications (Cyclizations, Oxidations) Decapolyketide->PostPKS PKS->Decapolyketide AngucyclineCore Angucycline Core (Urdamycinone) Glycosylation Glycosylation (Glycosyltransferases) AngucyclineCore->Glycosylation PostPKS->AngucyclineCore Glucose Glucose SugarMoieties Sugar Moieties (D-olivose, L-rhodinose) Glucose->SugarMoieties Biosynthesis SugarMoieties->Glycosylation UrdamycinB This compound Glycosylation->UrdamycinB

Caption: Simplified biosynthetic pathway of this compound.

Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis AgarPlate S. fradiae Agar Plate Stock SeedFlask Seed Culture (Shake Flask) AgarPlate->SeedFlask Inoculate Bioreactor Bioreactor Inoculation SeedFlask->Bioreactor Inoculate ProdMedium Production Medium Sterilization ProdMedium->Bioreactor Batch Batch Phase (36-48h) Bioreactor->Batch FedBatch Fed-Batch Phase (DO-Stat) Batch->FedBatch Carbon Depletion Harvest Harvest (Day 7-12) FedBatch->Harvest Production Plateau Extraction Solvent Extraction Harvest->Extraction HPLC HPLC Analysis Extraction->HPLC Purification Purification HPLC->Purification

Caption: General workflow for this compound fermentation.

Troubleshooting_Yield Start Low this compound Yield CheckStrain Is the strain viable? (Check stock culture) Start->CheckStrain CheckMedia Is the medium optimal? (C/N ratio, components) CheckStrain->CheckMedia Yes SolutionStrain Use fresh stock culture CheckStrain->SolutionStrain No CheckParams Are physical parameters correct? (pH, Temp, DO) CheckMedia->CheckParams Yes SolutionMedia Optimize medium composition CheckMedia->SolutionMedia No CheckTime Is harvest time optimal? (Time-course study) CheckParams->CheckTime Yes SolutionParams Calibrate probes, adjust controls CheckParams->SolutionParams No SolutionTime Adjust fermentation duration CheckTime->SolutionTime No

References

Technical Support Center: Enhancing Urdamycin B Production via Fed-Batch Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the fed-batch fermentation of Urdamycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its microbial source? A1: this compound is a member of the angucycline group of antibiotics, which are known for their antibacterial and antitumor properties.[1] The primary microbial producer of this compound, along with other urdamycins, is Streptomyces fradiae strain Tü2717.[2][3]

Q2: Why is fed-batch fermentation preferred for this compound production? A2: Fed-batch fermentation is often preferred for producing secondary metabolites like urdamycins because it allows for better control over cell growth and productivity. By incrementally feeding a limiting nutrient, such as glucose, this strategy can prevent the accumulation of inhibitory substrate concentrations and prolong the productive stationary phase of the microbial culture, often leading to significantly higher final product titers.

Q3: What are the main challenges in optimizing this compound fermentation? A3: Key challenges include achieving high yields, minimizing the production of related shunt products (e.g., other urdamycins), maintaining culture stability and consistency between batches, and developing efficient downstream extraction and purification processes.[4]

Q4: What are the most critical fermentation parameters to monitor for successful this compound production? A4: The most critical parameters to monitor and control are the composition of the fermentation medium (especially carbon and nitrogen sources), pH, temperature, dissolved oxygen (DO), and agitation speed.[4]

Troubleshooting Guide

Issue IDQuestionPossible CausesSuggested Solutions
UB-T01 Low or no this compound production. - Inappropriate composition of the fermentation medium.- Suboptimal pH or temperature.- Insufficient aeration or agitation.- Degradation or mutation of the Streptomyces fradiae strain.- Optimize the carbon and nitrogen sources in the medium (see Table 1).- Calibrate and maintain pH and temperature within their optimal ranges (see Table 2).- Increase the agitation speed or airflow rate to ensure sufficient dissolved oxygen.- Use a fresh culture from a cryopreserved stock for inoculum preparation.
UB-T02 High levels of other urdamycins (shunt products) are being produced instead of this compound. - Suboptimal fermentation time. Shortening the fermentation time has been shown to lead to the isolation of different urdamycin derivatives like Urdamycin G.- Conduct a time-course study by taking samples from the fermenter every 12-24 hours.- Analyze the samples using HPLC to determine the optimal harvest time that maximizes this compound concentration while minimizing byproducts.
UB-T03 Inconsistent production of this compound from batch to batch. - Variability in the quality of the inoculum.- Inconsistent preparation of the medium.- Fluctuations in fermentation parameters.- Standardize the inoculum preparation protocol, ensuring consistency in age, size, and cell density.- Ensure precise measurement and sterilization of all medium components.- Closely monitor and control all critical fermentation parameters throughout the process.
UB-T04 Poor cell growth in the bioreactor. - Suboptimal fermentation conditions (pH, temperature, dissolved oxygen).- Inadequate quality or size of the inoculum.- Issues with the composition of the batch or feed medium.- Optimize pH (around 7.0) and temperature (30-35°C) for Streptomyces fradiae.- Ensure a healthy and actively growing seed culture is used for inoculation.- Review and optimize the composition of both the initial batch medium and the feeding solution.
UB-T05 Difficulty in extracting this compound from the fermentation broth. - Inefficient extraction solvent.- Formation of emulsions during extraction.- Degradation of the product during extraction.- Ethyl acetate is a commonly used and effective solvent for extracting urdamycins.- To break emulsions, consider centrifugation or the addition of a small amount of a demulsifying agent.- Perform extraction at a controlled temperature and avoid prolonged exposure to harsh conditions.

Data Presentation

Table 1: Representative Medium Composition for Streptomyces fradiae Fermentation

ComponentConcentration (g/L)Purpose
Glucose10 - 20Carbon Source
Soybean Meal15 - 25Complex Nitrogen Source
Yeast Extract2 - 5Nitrogen Source & Growth Factors
CaCO₃2 - 4pH Buffering
K₂HPO₄0.5 - 1.0Phosphate Source
MgSO₄·7H₂O0.5 - 1.0Trace Element
FeSO₄·7H₂O0.01 - 0.02Trace Element

Note: This is a general-purpose medium and should be optimized for your specific Streptomyces fradiae strain and process.

Table 2: Optimized Fed-Batch Fermentation Parameters for Urdamycin Production

ParameterOptimal RangeImpact of Deviation
Temperature30 - 35°CLower temperatures can slow growth and production, while higher temperatures can cause cell stress and reduce yield.
pH6.8 - 7.2Acidic pH can inhibit enzyme activity, while alkaline conditions can lead to product degradation.
Dissolved Oxygen (DO)30 - 60%Oxygen limitation is a common bottleneck for production; however, excessively high DO can cause oxidative stress.
Agitation (rpm)300 - 500Low agitation leads to poor mixing and oxygen transfer; high agitation can cause shear stress on the mycelia.
Fermentation Time7 - 12 daysThe optimal duration depends on the strain and specific fermentation conditions.

Experimental Protocols

Protocol 1: Inoculum Development
  • Plate Culture: Streak a frozen stock of Streptomyces fradiae on a suitable agar medium (e.g., ISP2 or Bennett's agar).

  • Incubation: Incubate the plates at 28-30°C until mature colonies with spores are visible (typically 7-10 days).

  • Seed Culture: Inoculate a single, well-isolated colony into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., Tryptic Soy Broth or a medium similar to the production medium).

  • Incubation: Incubate the seed culture at 30-35°C on a rotary shaker at 200-220 rpm for 48-72 hours, or until a dense and healthy mycelial culture is obtained.

Protocol 2: Fed-Batch Fermentation
  • Bioreactor Preparation: Prepare and sterilize a 15L bioreactor containing approximately 8L of the production medium (see Table 1). Calibrate the pH and dissolved oxygen (DO) probes before sterilization.

  • Inoculation: Aseptically transfer the mature seed culture into the bioreactor at a volume of 5-10% (v/v).

  • Batch Phase: Run the fermentation in batch mode for the first 36-48 hours. Maintain the parameters at their optimal setpoints (e.g., Temperature: 35°C, pH: 7.0, Agitation: 300 rpm, Airflow: 1 vvm).

  • Initiation of Fed-Batch: The feeding phase is typically initiated when the initial primary carbon source (e.g., glucose) is nearly depleted. This is often indicated by a sharp increase in the DO signal.

  • Feeding Strategy (DO-Stat):

    • Prepare a sterile, concentrated feed solution (e.g., 300-500 g/L glucose).

    • Set up a DO-stat control loop. When the DO rises above a setpoint (e.g., 40%), the controller activates a pump to add the feed solution. When the DO drops back down as the cells consume the new substrate, the pump stops. This maintains the culture in a state of carbon limitation, which is often favorable for antibiotic production.

  • Monitoring and Harvest: Continue the fed-batch fermentation for 7-10 days. Monitor the this compound concentration daily using HPLC. Harvest the broth when the production rate plateaus or begins to decline.

Protocol 3: this compound Quantification by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to pellet the biomass.

    • Extract the supernatant with an equal volume of ethyl acetate or another suitable organic solvent.

    • Evaporate the solvent and redissolve the extract in a known volume of methanol.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

    • Gradient Example: Start at 5% B, ramp to 100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector. Urdamycins have characteristic absorbance peaks.

  • Quantification: Create a standard curve using purified this compound of known concentrations to calculate the titer in your samples.

Visualizations

Urdamycin_Biosynthesis Acetate Acetate Units (x10) PKS Type II Polyketide Synthase (PKS) Acetate->PKS Angucycline_Core Angucycline Core PKS->Angucycline_Core Post_PKS Post-PKS Modifications (Cyclizations, Oxidations) Angucycline_Core->Post_PKS Urdamycinone_B Urdamycinone B Post_PKS->Urdamycinone_B Glycosylation Glycosylation (Addition of Sugar Moieties) Urdamycinone_B->Glycosylation Urdamycin_B This compound Glycosylation->Urdamycin_B Glucose Glucose Sugar_Moieties Sugar Moieties (e.g., D-Olivose, L-Rhodinose) Glucose->Sugar_Moieties Sugar_Moieties->Glycosylation

Caption: Simplified biosynthetic pathway of this compound.

Fed_Batch_Workflow Inoculum Inoculum Development (Spore Plate -> Seed Culture) Batch_Phase Batch Fermentation Phase (36-48 hours) Inoculum->Batch_Phase Bioreactor_Prep Bioreactor Preparation (Medium Sterilization, Probe Calibration) Bioreactor_Prep->Batch_Phase DO_Spike Monitor for DO Spike (Indicates Carbon Source Depletion) Batch_Phase->DO_Spike Fed_Batch_Phase Fed-Batch Phase (DO-Stat Controlled Feeding) DO_Spike->Fed_Batch_Phase Initiate Feed Monitoring Daily Monitoring (HPLC for this compound Titer) Fed_Batch_Phase->Monitoring Harvest Harvest (When Production Plateaus) Monitoring->Harvest Extraction Downstream Processing (Extraction & Purification) Harvest->Extraction

Caption: General workflow for fed-batch fermentation of this compound.

Troubleshooting_Low_Yield Start Low this compound Yield Check_Strain Check Strain Viability (Use fresh stock) Start->Check_Strain Check_Media Review Medium Composition (C/N ratio, components) Start->Check_Media Check_Params Verify Fermentation Parameters (pH, Temp, DO, Agitation) Start->Check_Params Resolved Yield Improved Check_Strain->Resolved If successful Unresolved Issue Persists Check_Strain->Unresolved If unsuccessful Check_Media->Resolved If successful Check_Media->Unresolved If unsuccessful Check_Params->Resolved If successful Check_Params->Unresolved If unsuccessful Optimize_Feed Optimize Feeding Strategy (Rate, Composition) Optimize_Feed->Resolved If successful Unresolved->Optimize_Feed

Caption: Troubleshooting flowchart for low this compound yield.

References

Troubleshooting low Urdamycin B yield in fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during Urdamycin B fermentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its microbial source?

This compound is a member of the angucycline group of antibiotics, which are known for their antibacterial and antitumor properties. The primary producing organism of this compound is the bacterium Streptomyces fradiae.

Q2: What are the main challenges in producing this compound?

The key challenges in this compound fermentation include achieving high yields, minimizing the production of related but undesired compounds (shunt products), maintaining the stability of the producing strain, and developing efficient methods for extraction and purification.[1]

Q3: What are the critical fermentation parameters to monitor for this compound production?

For successful this compound production, it is crucial to monitor and control several parameters, including the composition of the fermentation medium (especially carbon and nitrogen sources), pH, temperature, aeration, and agitation speed.

Q4: I am observing other Urdamycin variants like Urdamycin G in my fermentation. Why is this happening?

The production of other Urdamycin derivatives, such as Urdamycin G, is a common occurrence in Streptomyces fradiae fermentations. The formation of these shunt products is often influenced by the fermentation time. For instance, shorter fermentation times have been shown to favor the isolation of Urdamycin G. This suggests that different Urdamycins may be produced at different stages of the fermentation process.

Troubleshooting Guides

Issue 1: Low or No this compound Production

This is a common issue that can be attributed to several factors. A systematic approach is necessary to identify the root cause.

Possible Causes and Solutions:

  • Inappropriate Fermentation Medium: The composition of the medium is critical for secondary metabolite production.

    • Solution: Optimize the carbon and nitrogen sources in your medium. Complex nitrogen sources like soybean meal and yeast extract are often beneficial for Streptomyces fradiae. Ensure the carbon-to-nitrogen (C/N) ratio is appropriate to direct the metabolic flux towards antibiotic production.

  • Suboptimal pH or Temperature: Streptomyces fradiae has specific pH and temperature ranges for optimal growth and production.

    • Solution: Calibrate your pH probes and temperature sensors. Maintain the pH and temperature within the optimal ranges throughout the fermentation.

  • Insufficient Aeration or Agitation: Proper oxygen supply is generally required for Streptomyces fermentation.

    • Solution: Increase the agitation speed or the airflow rate to ensure sufficient dissolved oxygen levels.

  • Strain Mutation or Degradation: Repeated subculturing can lead to genetic instability and reduced productivity of the strain.

    • Solution: Always use a fresh culture from a cryopreserved stock for inoculation.

Troubleshooting Workflow for Low this compound Yield

Low_Yield_Troubleshooting start Low this compound Yield check_strain Verify Strain Viability and Purity (Fresh culture from cryostock?) start->check_strain check_strain->start Strain compromised check_media Review Media Composition (C/N ratio, precursors) check_strain->check_media Strain OK check_params Examine Fermentation Parameters (pH, Temp, Aeration) check_media->check_params Media OK optimize_media Optimize Media Components check_media->optimize_media Media suboptimal optimize_params Optimize Physical Parameters check_params->optimize_params Parameters suboptimal time_course Perform Time-Course Study check_params->time_course Parameters OK optimize_media->check_params optimize_params->time_course end Improved Yield time_course->end

Caption: A stepwise workflow for troubleshooting low this compound yield.

Issue 2: Inconsistent Batch-to-Batch Yield

Variability between fermentation batches can hinder reproducible production of this compound.

Possible Causes and Solutions:

  • Inconsistent Inoculum: The age, size, and metabolic state of the inoculum can significantly impact fermentation performance.

    • Solution: Standardize your inoculum preparation protocol, from spore stock generation to seed culture development.

  • Variability in Media Components: The quality of complex media components can differ between suppliers and even between lots.

    • Solution: Use high-quality, consistent batches of media components. If possible, test new batches of complex components before use in large-scale fermentations.

  • Equipment Malfunction: Inaccurate readings from probes or inconsistent control of fermentation parameters can lead to variability.

    • Solution: Regularly calibrate pH and dissolved oxygen (DO) probes. Ensure that agitation and aeration rates are accurately controlled.

Issue 3: Contamination in the Fermentation Broth

Contamination is a frequent problem in long fermentation cycles typical for Streptomyces.

Possible Causes and Solutions:

  • Poor Aseptic Technique: Contaminants can be introduced during inoculation or sampling.

    • Solution: Adhere to strict aseptic techniques. Ensure all equipment and connections to the bioreactor are sterile.

  • Inadequate Sterilization: The media or bioreactor may not be properly sterilized.

    • Solution: Validate your sterilization protocols using biological indicators.

  • Non-sterile Air Intake: Leaks in the bioreactor can allow contaminated air to enter.

    • Solution: Maintain a slight positive pressure inside the bioreactor to prevent the entry of non-sterile air.

Data Presentation

Table 1: General Optimized Fermentation Parameters for Streptomyces sp.

ParameterOptimal Range/ValueNotesReference(s)
pH6.5 - 7.2The initial pH of the medium should be adjusted accordingly.
Temperature25°C - 35°CThe optimal temperature for S. fradiae growth has been reported to be around 35°C.
Inoculum Volume5% - 15.8% (v/v)The optimal inoculum size can influence the lag phase and overall productivity.

Table 2: Example Media Formulations for Streptomyces Fermentation

ComponentConcentration (g/L)Medium TypeReference(s)
Soluble Starch73.98Optimized Production
Peptone9.23Optimized Production
(NH₄)₂SO₄5.99Optimized Production
Glucose20.0General Purpose
Soybean Meal20.0General Purpose
CaCO₃4.0General Purpose
NaCl5.0General Purpose

Experimental Protocols

Protocol 1: Seed Culture Preparation
  • Aseptically transfer a loopful of Streptomyces fradiae spores from a mature agar plate into a 250 mL flask containing 50 mL of a suitable seed medium (e.g., R2YE).

  • Incubate the flask at 30-35°C on a rotary shaker at 200-220 rpm for 48-72 hours.

  • Use this seed culture to inoculate the production medium, typically at a volume of 5-10% (v/v).

Protocol 2: this compound Quantification by HPLC
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to separate the mycelium.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under reduced pressure.

    • Redissolve the extract in a known volume of methanol.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector at 290 nm and 470 nm.

    • Quantification: Generate a standard curve using purified this compound of known concentrations.

Visualizations

Urdamycin Biosynthesis Pathway Overview

Urdamycin_Biosynthesis decapolyketide Decapolyketide Chain pks Type II PKS decapolyketide->pks angucycline_core Angucycline Core pks->angucycline_core tailoring_enzymes Tailoring Enzymes (Oxygenases, Glycosyltransferases) angucycline_core->tailoring_enzymes urdamycin_a Urdamycin A tailoring_enzymes->urdamycin_a urdamycin_b This compound tailoring_enzymes->urdamycin_b other_urdamycins Other Urdamycins (e.g., C, D, G) tailoring_enzymes->other_urdamycins

Caption: Simplified biosynthetic pathway of Urdamycins.

References

Minimizing shunt product formation during Urdamycin fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing shunt product formation during Urdamycin fermentation.

Frequently Asked Questions (FAQs)

Q1: What are Urdamycins and why is their fermentation challenging?

A1: Urdamycins are a family of angucycline antibiotics produced by Streptomyces fradiae.[1] They exhibit potent antibacterial and antitumor properties, making them significant candidates for drug development.[2][3] The primary challenges in Urdamycin fermentation include achieving high yields of the desired product, such as Urdamycin A, while minimizing the concurrent production of structurally related, undesired compounds known as shunt products.[2] Maintaining culture stability and developing efficient extraction processes also present considerable difficulties.[2]

Q2: What are the most common shunt products in Urdamycin fermentation?

A2: Common shunt products include Urdamycin G and Urdamycin L. Urdamycin G is often isolated when the fermentation time is shortened, suggesting it is a kinetic byproduct or an intermediate that is converted to other products in a longer fermentation. Urdamycin L, along with rabelomycin, can accumulate when the biosynthetic pathway is genetically perturbed, specifically in mutants with an impaired urdM gene, which is responsible for a key hydroxylation step in the formation of Urdamycin A.

Q3: What are the critical fermentation parameters influencing shunt product formation?

A3: Key parameters that must be carefully controlled include fermentation time, pH, temperature, aeration, agitation, and the composition of the fermentation medium, particularly the carbon and nitrogen sources. An imbalance in these parameters can divert metabolic flux away from the main Urdamycin A biosynthetic pathway and towards the formation of shunt products.

Q4: How does fermentation time affect the product profile?

A4: Fermentation time is a critical factor. Shorter fermentation times have been shown to favor the accumulation of certain derivatives like Urdamycin G. As the fermentation progresses, these intermediates may be converted into the final product, Urdamycin A. Therefore, optimizing the harvest time is crucial for maximizing the yield of Urdamycin A and minimizing shunt products. A time-course study with regular sampling and HPLC analysis is recommended to determine the optimal fermentation duration.

Q5: Can the choice of microbial strain influence shunt product formation?

A5: Yes, the specific strain of Streptomyces fradiae used can significantly impact the product profile. The most commonly cited producer of Urdamycin A is Streptomyces fradiae strain Tü2717. Genetic instability or strain degradation can lead to altered metabolic pathways and an increase in shunt product formation. It is advisable to use a fresh culture from a cryopreserved stock for consistent results.

Troubleshooting Guides

Issue 1: High Levels of Shunt Products (e.g., Urdamycin G) Detected
Possible Cause Suggested Solution
Suboptimal Fermentation Time Shortening the fermentation time can lead to the accumulation of Urdamycin G. It is recommended to perform a time-course study, taking samples every 12-24 hours for HPLC analysis to identify the optimal harvest time for maximizing Urdamycin A.
Inappropriate Medium Composition An incorrect carbon-to-nitrogen (C/N) ratio can divert metabolic flux. Optimize the concentrations of carbon and nitrogen sources in your medium. Complex nitrogen sources like soybean meal and yeast extract are often beneficial for Streptomyces fradiae.
Suboptimal pH Deviations from the optimal pH range can inhibit key enzymes in the biosynthetic pathway. The optimal pH for Urdamycin production is typically around 6.8-7.2. Ensure your pH probes are calibrated and the control system is maintaining a stable pH.
Issue 2: Low or No Urdamycin A Production with Accumulation of Other Intermediates (e.g., Rabelomycin, Urdamycin L)
Possible Cause Suggested Solution
Strain Mutation or Degradation The producing strain may have undergone mutation, particularly in key biosynthetic genes like urdM. Use a fresh culture from a cryopreserved stock. If problems persist, consider sequencing key biosynthetic genes to check for mutations.
Suboptimal Aeration or Agitation Insufficient oxygen supply can be a major bottleneck in secondary metabolite production. Increase the agitation speed or airflow rate to ensure adequate dissolved oxygen levels (typically 30-60%).
Incorrect Temperature The fermentation temperature affects enzyme kinetics. The optimal range for S. fradiae is generally 28-35°C. Temperatures outside this range can lead to cellular stress and reduced production.

Data Presentation

Table 1: Impact of Fermentation Parameters on Urdamycin A vs. Shunt Product Formation

Parameter Sub-Optimal Range Optimal Range Super-Optimal Range Expected Impact on Shunt Product Formation
Temperature < 28°C30 - 35°C> 38°CSub-optimal temperatures can slow down later biosynthetic steps, potentially leading to the accumulation of intermediates. High temperatures can cause cell stress and non-specific product formation.
pH < 6.06.8 - 7.2> 8.0Acidic pH can inhibit key enzymatic conversions, while alkaline pH may lead to the degradation of Urdamycin A and related compounds.
Dissolved Oxygen < 20%30 - 60%> 80%Oxygen limitation is a major bottleneck that can halt the biosynthetic pathway at intermediate steps. Excessively high dissolved oxygen can cause oxidative stress.
Fermentation Time < 7 days7 - 12 days> 12 daysShorter fermentation times are known to result in higher concentrations of Urdamycin G. Very long fermentation times may lead to product degradation.

Table 2: Example Media Formulations for Streptomyces Fermentation

Component Maintenance Medium (HA Medium) Production Medium (AM Medium) Seed Culture Medium (TSB)
Malt Extract 10 g/L--
Yeast Extract 4 g/L--
Glucose 4 g/L20 g/L-
Soybean Meal -20 g/L-
Tryptone Soya Broth --30 g/L
CaCl₂ 1 mM--
Agar 20 g/L--
pH 7.27.27.3

Experimental Protocols

Protocol 1: Inoculum Preparation
  • Aseptically transfer a single colony of Streptomyces fradiae Tü2717 from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).

  • Incubate the seed culture at 28°C for 3 days on a rotary shaker at 180 rpm.

  • A successful seed culture will show visible mycelial growth.

Protocol 2: Urdamycin A Fermentation
  • Prepare the production medium (e.g., AM medium) and sterilize by autoclaving at 121°C for 20 minutes.

  • Allow the medium to cool to room temperature.

  • Inoculate the sterile production medium with the prepared seed culture (e.g., a 5% v/v inoculum).

  • Incubate the fermentation culture in a shaker at 28°C and 180 rpm for 7-10 days.

  • Monitor the production of Urdamycin A and shunt products periodically by taking samples for HPLC analysis.

Protocol 3: HPLC Analysis of Urdamycins
  • Sample Preparation:

    • Centrifuge 1 mL of fermentation broth to separate the mycelium from the supernatant.

    • Extract the supernatant with an equal volume of ethyl acetate.

    • Evaporate the ethyl acetate layer to dryness under reduced pressure.

    • Redissolve the extract in a known volume of methanol for HPLC analysis.

  • HPLC Conditions (General Method):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start at 5% B, ramp to 100% B over 15-20 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV-Vis detector at a wavelength suitable for Urdamycins (e.g., 254 nm or 430 nm).

  • Quantification:

    • Create a standard curve using purified Urdamycin A of known concentrations to calculate the titer in your samples.

Visualizations

cluster_pathway Simplified Urdamycin Biosynthetic Pathway Decapolyketide Decapolyketide Angucycline Core Angucycline Core Decapolyketide->Angucycline Core PKS Rabelomycin Rabelomycin Angucycline Core->Rabelomycin Shunt Urdamycin A Precursor Urdamycin A Precursor Angucycline Core->Urdamycin A Precursor Tailoring Enzymes Urdamycin L Urdamycin L Urdamycin A Precursor->Urdamycin L Shunt (impaired UrdM) Urdamycin A Urdamycin A Urdamycin A Precursor->Urdamycin A UrdM (Oxygenase) Urdamycin G Urdamycin G Urdamycin A Precursor->Urdamycin G Shunt (short fermentation)

Caption: Simplified Urdamycin biosynthetic pathway showing key intermediates and shunt products.

cluster_workflow General Experimental Workflow for Urdamycin Fermentation Strain Maintenance Strain Maintenance Inoculum Preparation Inoculum Preparation Strain Maintenance->Inoculum Preparation Production Fermentation Production Fermentation Inoculum Preparation->Production Fermentation Time-Course Sampling Time-Course Sampling Production Fermentation->Time-Course Sampling Extraction Extraction Time-Course Sampling->Extraction HPLC Analysis HPLC Analysis Extraction->HPLC Analysis Data Analysis Data Analysis HPLC Analysis->Data Analysis

Caption: General experimental workflow for Urdamycin fermentation and analysis.

cluster_troubleshooting Troubleshooting Flowchart for High Shunt Product Formation High Shunt Products High Shunt Products Check Fermentation Time Check Fermentation Time High Shunt Products->Check Fermentation Time Is Time Optimal? Is Time Optimal? Check Fermentation Time->Is Time Optimal? Adjust Harvest Time Adjust Harvest Time Is Time Optimal?->Adjust Harvest Time No Check Medium Composition Check Medium Composition Is Time Optimal?->Check Medium Composition Yes Problem Solved Problem Solved Adjust Harvest Time->Problem Solved Is C/N Ratio Correct? Is C/N Ratio Correct? Check Medium Composition->Is C/N Ratio Correct? Optimize Medium Optimize Medium Is C/N Ratio Correct?->Optimize Medium No Check pH and Temp Check pH and Temp Is C/N Ratio Correct?->Check pH and Temp Yes Optimize Medium->Problem Solved Are Parameters Stable? Are Parameters Stable? Check pH and Temp->Are Parameters Stable? Calibrate Probes Calibrate Probes Are Parameters Stable?->Calibrate Probes No Are Parameters Stable?->Problem Solved Yes Calibrate Probes->Problem Solved

Caption: Troubleshooting flowchart for addressing high shunt product formation.

References

Urdamycin B stability and degradation in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and answers frequently asked questions regarding the stability and degradation of Urdamycin B in different solvents. This resource is intended for researchers, scientists, and drug development professionals to aid in experimental design, troubleshooting, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which solvents is it soluble?

This compound is a member of the angucycline class of antibiotics, known for its complex glycosidic structure.[1][2] It is an oligosaccharide that has been isolated from Streptomyces fradiae.[3] According to available data, this compound is soluble in the following organic solvents:

  • Dichloromethane

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol[4][5]

Q2: What are the general recommendations for storing this compound solutions?

For long-term stability, it is recommended to store this compound as a solid at -20°C. Stock solutions should also be stored at -20°C or lower. One supplier suggests that the solid form is stable for at least four years when stored at -20°C.

Q3: Are there any known instabilities of this compound in specific solvents?

Yes, a critical instability has been reported concerning the aglycone of this compound, Urdamycinone B. The liberation of Urdamycinone B from this compound via hydrolysis of the glycosidic bonds requires an alcohol-free medium. In the presence of alcohol and acidic conditions, Urdamycinone B can undergo an irreversible rearrangement to form a naphthacenequinone. This suggests that this compound itself is unstable in alcoholic solvents, particularly under acidic conditions, which can lead to the degradation of its core structure.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure and the known instability of its aglycone, the primary degradation pathways for this compound are likely to be:

  • Hydrolysis: Cleavage of the O-glycosidic bonds, particularly under acidic or basic conditions. This can lead to the loss of sugar moieties and the formation of the aglycone, Urdamycinone B.

  • Rearrangement of the Aglycone: Following hydrolysis in the presence of an alcohol, the liberated Urdamycinone B can rearrange to a naphthacenequinone.

  • Oxidation: The polycyclic aromatic core of this compound may be susceptible to oxidation, which can be initiated by exposure to light, heat, or oxidizing agents.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Loss of biological activity of this compound solution over time. Degradation of the compound.Store stock solutions at -20°C or below. Prepare fresh working solutions for experiments. Avoid prolonged storage at room temperature.
Appearance of unknown peaks in HPLC analysis of a this compound sample. Degradation products have formed.If using an alcoholic solvent, consider the possibility of aglycone rearrangement. Analyze the sample using a stability-indicating HPLC method to separate the parent compound from its degradants.
Inconsistent experimental results when using this compound. Instability of the compound in the experimental medium.Evaluate the pH and composition of your experimental buffer or medium. If it is acidic and contains alcohols, consider alternative solvent systems.
Color change of this compound solution. Potential degradation or oxidation.Protect the solution from light and air. Prepare fresh solutions and use them promptly.

Quantitative Stability Data

Currently, there is limited publicly available quantitative data on the stability of this compound in different solvents (e.g., half-life, degradation rate constants). The following table is a template that researchers can use to summarize their own stability data. An experimental protocol for generating such data is provided in the next section.

SolventTemperature (°C)pHHalf-life (t½)Degradation Rate Constant (k)Major Degradation Products
DMSO25NeutralData not availableData not availableData not available
Methanol25NeutralData not availableData not availablePotential for aglycone rearrangement
Ethanol25NeutralData not availableData not availablePotential for aglycone rearrangement
Acetonitrile25NeutralData not availableData not availableData not available
Aqueous Buffer253Data not availableData not availableHydrolysis products
Aqueous Buffer257Data not availableData not availableData not available
Aqueous Buffer259Data not availableData not availableHydrolysis products

Experimental Protocols

Protocol for Forced Degradation Studies of this compound

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance.

Objective: To investigate the stability of this compound under various stress conditions (hydrolysis, oxidation, and photolysis).

Materials:

  • This compound

  • HPLC grade solvents: Methanol, Acetonitrile, Water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV or DAD detector

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be relatively stable, such as DMSO or acetonitrile, at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the mixture at 60°C for 24 hours.

    • At specified time points, withdraw samples, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw samples and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound in a photostable, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be kept in the dark under the same conditions.

    • At the end of the exposure period, withdraw samples and analyze by HPLC.

  • HPLC Analysis:

    • Develop a stability-indicating HPLC method capable of separating this compound from its degradation products. A reverse-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like formic acid or trifluoroacetic acid) is a common starting point for such compounds.

    • Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.

    • Quantify the amount of this compound remaining at each time point and calculate the percentage of degradation.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid Expose to stress base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base Expose to stress oxidation Oxidation (3% H₂O₂, RT) stock->oxidation Expose to stress photo Photolysis (ICH Q1B) stock->photo Expose to stress hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc photo->hplc data Data Analysis (% Degradation, Half-life) hplc->data

Figure 1. Experimental workflow for forced degradation studies of this compound.

degradation_pathway UrdamycinB This compound UrdamycinoneB Urdamycinone B (Aglycone) UrdamycinB->UrdamycinoneB  Hydrolysis (Acid/Base) Sugars Sugar Moieties UrdamycinB->Sugars  Hydrolysis (Acid/Base) OxidationProducts Oxidation Products UrdamycinB->OxidationProducts  Oxidation (Light, Air) Naphthacenequinone Naphthacenequinone (Rearrangement Product) UrdamycinoneB->Naphthacenequinone  + Alcohol, Acid

Figure 2. Inferred degradation pathways of this compound.

References

Resolving Urdamycin B co-elution with analogs during HPLC purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving the co-elution of Urdamycin B with its analogs during HPLC purification.

Troubleshooting Guide: Resolving this compound Co-elution

Problem: Poor resolution between this compound and its analogs on a C18 column.

Co-elution of this compound with its structural analogs is a common challenge in purification, primarily due to their similar polarities and structural scaffolds. The following steps provide a systematic approach to troubleshoot and optimize your HPLC method.

1. Initial Assessment & Peak Purity Analysis

Before modifying your HPLC method, it's crucial to confirm co-elution.

  • Symptom: Broad, asymmetric, or shouldered peaks for this compound.

  • Action:

    • Diode Array Detector (DAD/PDA) Analysis: If you are using a DAD, perform a peak purity analysis across the peak of interest. A non-homogenous spectrum across the peak indicates the presence of co-eluting impurities.

    • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer. Analyze the mass spectra across the eluting peak. The presence of multiple parent ions corresponding to this compound and its known analogs will confirm co-elution.

2. Method Optimization for Reversed-Phase HPLC (C18)

If co-elution is confirmed, systematic optimization of your existing method is the first line of action.

  • Modify the Mobile Phase Gradient:

    • Decrease the Gradient Steepness: A shallower gradient increases the separation time between closely eluting compounds. Try reducing the rate of increase of the organic solvent (e.g., from a 5% to 95% acetonitrile gradient over 20 minutes to the same gradient over 40 minutes).[1][2]

    • Introduce an Isocratic Hold: If you have partial separation, an isocratic hold at a specific organic solvent concentration just before the elution of the critical pair can improve resolution.[2]

  • Adjust Mobile Phase Composition:

    • Change the Organic Modifier: If you are using acetonitrile, try substituting it with methanol, or vice-versa. The different solvent selectivity can alter the elution order and improve resolution.

    • Modify the Aqueous Phase pH: The ionization state of Urdamycins can be altered by pH, which in turn affects their retention. Add a small amount of a modifier like formic acid or acetic acid (typically 0.1%) to the mobile phase to ensure consistent protonation and improved peak shape.[3][4] Experiment with slight variations in the acid concentration.

  • Optimize Temperature:

    • Increase Column Temperature: Raising the temperature (e.g., from 30°C to 40°C or 50°C) can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution. However, be mindful of the thermal stability of Urdamycins.

The following diagram illustrates a logical workflow for troubleshooting co-elution in reversed-phase HPLC.

G Workflow for Troubleshooting this compound Co-elution start Start: Co-elution Suspected peak_purity Peak Purity Analysis (DAD or LC-MS) start->peak_purity is_coelution Co-elution Confirmed? peak_purity->is_coelution optimize_gradient Optimize Gradient - Decrease steepness - Add isocratic hold is_coelution->optimize_gradient Yes end End: Pure this compound is_coelution->end No resolution_ok1 Resolution Achieved? optimize_gradient->resolution_ok1 change_solvent Change Organic Solvent (Acetonitrile <=> Methanol) adjust_ph Adjust Mobile Phase pH (e.g., 0.05% to 0.2% Formic Acid) change_solvent->adjust_ph change_temp Adjust Temperature adjust_ph->change_temp alternative_methods Proceed to Alternative Methods change_temp->alternative_methods resolution_ok1->change_solvent No resolution_ok1->end Yes

Caption: Troubleshooting workflow for this compound co-elution.

3. Alternative Chromatographic Strategies

If optimizing your C18 method is insufficient, consider alternative stationary phases or more advanced techniques.

  • Phenyl-Hexyl Columns: Urdamycins possess an aromatic core. A phenyl-hexyl column provides alternative selectivity through π-π interactions between the stationary phase and the analyte's aromatic rings. This can effectively resolve analogs that are difficult to separate on a C18 column based on hydrophobicity alone.

  • Hydrophilic Interaction Chromatography (HILIC): Since Urdamycins are glycosides, their separation is heavily influenced by the number and type of sugar moieties. HILIC is an excellent technique for separating polar compounds and can provide high selectivity for compounds with differing glycosylation patterns.

  • Two-Dimensional HPLC (2D-HPLC): For highly complex mixtures where co-elution is persistent, 2D-HPLC offers a significant increase in peak capacity and resolving power. A common setup would involve using HILIC in the first dimension to separate based on polarity (glycosylation), followed by reversed-phase (C18 or Phenyl-Hexyl) in the second dimension to separate based on hydrophobicity.

The following diagram illustrates the decision-making process for selecting an alternative chromatographic method.

G Selecting an Alternative HPLC Method for this compound start C18 Method Insufficient consider_properties Analyze Structural Differences of Co-eluting Analogs start->consider_properties aromatic_diff Different Aromatic Character? consider_properties->aromatic_diff glycosylation_diff Different Glycosylation? aromatic_diff->glycosylation_diff No phenyl_hexyl Use Phenyl-Hexyl Column aromatic_diff->phenyl_hexyl Yes hilic Use HILIC Column glycosylation_diff->hilic Yes complex_mixture Highly Complex Mixture? glycosylation_diff->complex_mixture No end Achieve Separation phenyl_hexyl->end hilic->end two_d_hplc Use 2D-HPLC (e.g., HILIC x RP) complex_mixture->two_d_hplc Yes complex_mixture->end No two_d_hplc->end

Caption: Decision tree for alternative HPLC method selection.

Data Presentation: Comparison of HPLC Methods

The following tables summarize typical starting conditions for different HPLC methods. These should be used as a starting point for method development.

Table 1: Reversed-Phase HPLC Method Parameters

ParameterC18 ColumnPhenyl-Hexyl Column
Stationary Phase Octadecyl silane (C18)Phenyl-Hexyl
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic Acid
Mobile Phase B Acetonitrile or MethanolAcetonitrile or Methanol
Typical Gradient 20-80% B over 30 min20-80% B over 30 min
Flow Rate 1.0 mL/min (analytical)1.0 mL/min (analytical)
Temperature 30-40 °C30-40 °C
Separation Principle HydrophobicityHydrophobicity & π-π interactions

Table 2: HILIC Method Parameters

ParameterHILIC Column
Stationary Phase Amide, Diol, or bare Silica
Mobile Phase A Acetonitrile + 0.1% Formic Acid
Mobile Phase B Water + 0.1% Formic Acid
Typical Gradient 95-50% A over 25 min
Flow Rate 1.0 mL/min (analytical)
Temperature 30-40 °C
Separation Principle Hydrophilicity / Polarity

Experimental Protocols

Protocol 1: Optimized Reversed-Phase HPLC for this compound
  • Column: Phenyl-Hexyl, 5 µm, 4.6 x 250 mm.

  • Mobile Phase A: 99.9% Water, 0.1% Formic Acid.

  • Mobile Phase B: 99.9% Acetonitrile, 0.1% Formic Acid.

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: Linear gradient from 20% to 60% B

    • 35-40 min: Linear gradient from 60% to 95% B

    • 40-45 min: Hold at 95% B

    • 45-50 min: Return to 20% B

    • 50-60 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection: DAD at 254 nm and 430 nm.

  • Injection Volume: 20 µL.

Protocol 2: HILIC for Separation of Urdamycin Glycosides
  • Column: Amide-bonded HILIC, 3.5 µm, 4.6 x 150 mm.

  • Mobile Phase A: 95% Acetonitrile, 5% Water, 10 mM Ammonium Formate.

  • Mobile Phase B: 50% Acetonitrile, 50% Water, 10 mM Ammonium Formate.

  • Gradient Program:

    • 0-2 min: 100% A

    • 2-20 min: Linear gradient from 0% to 50% B

    • 20-25 min: Hold at 50% B

    • 25-27 min: Return to 100% A

    • 27-35 min: Re-equilibration at 100% A

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 35°C.

  • Detection: DAD at 254 nm and 430 nm, and/or MS.

  • Injection Volume: 10 µL.

Frequently Asked Questions (FAQs)

Q1: What are the most common Urdamycin analogs that co-elute with this compound?

This compound often co-elutes with other Urdamycin analogs that have minor structural modifications, such as Urdamycin A and its glycosidic variants. These analogs may differ by a single sugar moiety or have slight changes in the aglycone structure, resulting in very similar polarities and retention times in reversed-phase HPLC.

Q2: My peak for this compound is tailing. Is this also a co-elution issue?

Peak tailing can be caused by co-elution, but it can also result from other factors such as secondary interactions with the stationary phase (e.g., silanol interactions), column overload, or a blocked column frit. To differentiate, inject a smaller amount of your sample. If the tailing decreases significantly and the peak becomes more symmetrical, you may be overloading the column. If the tailing persists, and peak purity analysis indicates a single component, consider using a high-purity, end-capped column or adjusting the mobile phase pH.

Q3: Can I use a C8 column instead of a C18 column to resolve this compound?

A C8 column is less hydrophobic than a C18 column. While this will result in shorter retention times for all Urdamycin analogs, it is unlikely to significantly improve the resolution between closely related, co-eluting species. Changing to a stationary phase with a different selectivity, such as a Phenyl-Hexyl phase, is a more effective strategy.

Q4: Is 2D-HPLC practical for preparative purification of this compound?

Yes, 2D-HPLC can be used for preparative purification, particularly in an offline mode. In this approach, fractions from the first dimension separation are collected and then individually injected onto the second dimension column for further purification. While more time-consuming than a single preparative run, it can be highly effective for isolating pure compounds from very complex mixtures. Online 2D-HPLC systems are also available and can automate this process.

Q5: How do I choose between Acetonitrile and Methanol as the organic modifier?

Acetonitrile and methanol have different solvent properties and can provide different selectivities. Acetonitrile is generally a stronger solvent for reversed-phase HPLC and often results in sharper peaks. Methanol, on the other hand, can offer unique selectivity due to its ability to act as a hydrogen bond donor. It is recommended to screen both solvents during method development to determine which provides the best resolution for your specific mixture of Urdamycin analogs.

References

Urdamycin B Technical Support Center: Troubleshooting Solubility and Solvent Selection

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and overcoming solubility challenges associated with Urdamycin B. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols for effective use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary research applications?

This compound is a member of the angucycline class of antibiotics, produced by Streptomyces species.[1][2][3] It is a glycoside bacterial metabolite with known antibacterial and anticancer properties.[1] Research has shown its activity against both Gram-positive and some Gram-negative bacteria.[1] Furthermore, it has demonstrated cytotoxic effects against various cancer cell lines, such as L1210 leukemia cells.

Q2: In which solvents is this compound generally soluble?

This compound is a solid that is generally soluble in several common organic solvents. These include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Methanol

  • Dichloromethane

It is sparingly soluble in aqueous solutions.

Quantitative Solubility Data

SolventSolubilityNotes
Dimethyl sulfoxide (DMSO)SolubleA common solvent for preparing stock solutions for in vitro assays.
EthanolSolubleCan be used for various applications, but see troubleshooting for potential stability issues.
MethanolSolubleOften used in extraction and purification processes.
DichloromethaneSolubleA chlorinated solvent suitable for certain analytical techniques.
WaterInsolubleThis compound is poorly soluble in aqueous solutions.

Troubleshooting Guide

Issue 1: this compound is not dissolving completely in the chosen solvent.

  • Solution 1: Gentle Heating and Sonication. For many compounds, including Urdamycin A (a close analog), gentle warming of the solution to 37°C and sonication in an ultrasonic bath can significantly improve solubility. This should be attempted with caution, monitoring for any signs of degradation.

  • Solution 2: Start with a Small Amount of Solvent. When dissolving a solid, it's often helpful to add a small amount of the solvent to the powder and triturate to create a paste before adding the rest of the solvent. This can help to wet the solid particles more effectively.

  • Solution 3: Re-evaluate Solvent Choice. If solubility issues persist, consider using a stronger polar aprotic solvent like DMSO, which is generally effective for dissolving this compound.

Issue 2: Precipitation occurs when diluting a DMSO stock solution into an aqueous buffer or cell culture medium.

  • Problem: This is a common issue when a compound is highly soluble in an organic solvent but poorly soluble in aqueous solutions. The rapid change in solvent polarity causes the compound to precipitate.

  • Solution 1: Stepwise Dilution. Perform serial dilutions to gradually decrease the concentration of the organic solvent. This can help to keep the compound in solution.

  • Solution 2: Final DMSO Concentration. For cell-based assays, ensure the final concentration of DMSO is low (typically below 0.5%) to minimize solvent-induced cytotoxicity. This may require preparing a more concentrated initial stock solution if the final desired concentration of this compound is high.

Issue 3: Potential for Compound Degradation or Rearrangement.

  • Critical Warning: The aglycone of this compound, known as Urdamycinone B, is known to undergo rearrangement in the presence of alcohol, particularly during acidic hydrolysis. This can lead to the formation of inactive byproducts.

  • Recommendation: If working under acidic conditions or for long-term storage, it is advisable to use a non-alcoholic solvent like DMSO to prepare stock solutions. If the experimental protocol necessitates the use of an alcohol, fresh solutions should be prepared immediately before use, and exposure to acidic conditions should be minimized.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl sulfoxide (DMSO)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Optional: Water bath or incubator at 37°C, ultrasonic bath

  • Procedure:

    • Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the solid is completely dissolved.

    • If solubility is an issue, the tube can be gently warmed to 37°C and sonicated for a short period.

    • Once dissolved, aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solutions at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Preparation of Working Solutions for Cell-Based Assays
  • Materials:

    • This compound stock solution (in DMSO)

    • Sterile cell culture medium

  • Procedure:

    • Thaw a frozen aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment.

    • It is crucial to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically <0.5%).

    • As a control, prepare a vehicle control containing the same final concentration of DMSO in the cell culture medium without this compound.

    • Add the working solutions to your cell cultures as per your experimental design.

Visualizations

Experimental Workflow for this compound Solution Preparation

G cluster_start Start cluster_dissolution Dissolution cluster_troubleshooting Troubleshooting (if needed) cluster_storage Storage & Use start Weigh this compound Powder add_solvent Add Appropriate Solvent (e.g., DMSO) start->add_solvent vortex Vortex to Mix add_solvent->vortex heat_sonicate Gentle Warming (37°C) & Sonication vortex->heat_sonicate If not fully dissolved aliquot Aliquot into smaller volumes vortex->aliquot Fully Dissolved heat_sonicate->vortex store Store at -20°C or -80°C aliquot->store prepare_working Prepare Working Solutions for Experiments store->prepare_working

Caption: A workflow diagram illustrating the steps for preparing a this compound stock solution.

This compound's Mechanism of Action: mTOR Signaling Pathway Inhibition

mTOR_Pathway cluster_mTORC mTOR Complexes cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response UrdamycinB This compound mTORC1 mTORC1 UrdamycinB->mTORC1 mTORC2 mTORC2 UrdamycinB->mTORC2 p70S6K p70S6K mTORC1->p70S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 Autophagy Autophagy mTORC1->Autophagy Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4EBP1->Protein_Synthesis Apoptosis Apoptosis Akt->Apoptosis

Caption: A diagram of the mTOR signaling pathway showing inhibition by this compound.

References

Technical Support Center: Optimizing Urdamycin B Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cytotoxicity assays using Urdamycin B.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an angucycline antibiotic produced by Streptomyces bacteria.[1][2] Urdamycins, as a class of compounds, are known for their anti-cancer properties.[1][3] Their mechanism of action involves the potent dual inhibition of the mTORC1 and mTORC2 complexes within the mTOR signaling pathway.[3] This comprehensive inhibition disrupts critical cellular processes like cell growth, proliferation, and survival, ultimately leading to apoptosis (programmed cell death) and autophagy (cellular self-digestion) in cancer cells.

Q2: Which cytotoxicity assay is recommended for this compound?

Both the MTT and Sulforhodamine B (SRB) assays can be used to determine the cytotoxicity of this compound. However, as this compound is a colored compound, there is a potential for interference with colorimetric assays like MTT. Therefore, proper controls are crucial. The SRB assay, which measures cellular protein content, may be a more robust alternative as it is generally less susceptible to interference from colored compounds.

Q3: How should I prepare and store this compound for in vitro experiments?

This compound is soluble in organic solvents like DMSO. For cell culture experiments, it is recommended to prepare a concentrated stock solution in sterile DMSO. This stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, the DMSO stock should be diluted in the cell culture medium to the desired final concentration. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final DMSO concentration without this compound) in your experiments.

Q4: What are the expected cytotoxic effects of this compound on different cancer cell lines?

Data Presentation

Table 1: Reported IC50 Values for Urdamycin A in Various Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µg/mL)
Urdamycin AL1210Leukemia7.5
Urdamycin AHT-29Colon Cancer5
Urdamycin AA549Lung Cancer>10

Note: This data is for Urdamycin A and should be used as a reference. IC50 values for this compound may differ and should be determined empirically for each cell line of interest.

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the cytotoxic effects of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent and non-toxic (e.g., ≤ 0.5%). Replace the medium in the wells with the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol provides an alternative method to MTT for assessing cytotoxicity, which is particularly useful for colored compounds.

Materials:

  • Target cancer cell line

  • Complete cell culture medium

  • This compound

  • DMSO

  • Trichloroacetic acid (TCA), cold

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% acetic acid

  • Tris base solution (10 mM, pH 10.5)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Follow the same procedure as the MTT assay.

  • Compound Treatment: Follow the same procedure as the MTT assay.

  • Cell Fixation: After the incubation period, gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C.

  • Washing: Carefully wash the plates five times with 1% acetic acid to remove excess TCA and medium components. Air dry the plates completely.

  • SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates five times with 1% acetic acid to remove unbound dye. Air dry the plates.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis, which is induced by this compound.

Materials:

  • Treated and untreated cell lysates

  • Caspase-3 substrate (e.g., DEVD-pNA)

  • Assay buffer

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Lysis: After treatment with this compound, harvest and lyse the cells according to a standard protocol to obtain cytosolic extracts.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • Assay Setup: In a 96-well plate, add an equal amount of protein from each lysate to respective wells.

  • Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours.

  • Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroaniline (pNA) released is proportional to the caspase-3 activity.

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.

Troubleshooting Guides

Table 2: Common Issues and Solutions in this compound Cytotoxicity Assays

IssuePotential CauseTroubleshooting Steps
High Background Signal - this compound interference with the assay's colorimetric readout. - Contamination of reagents or cultures.- Run a "compound only" control (this compound in media without cells) to measure its intrinsic absorbance and subtract this from the sample readings. - Visually inspect cultures for contamination. Use fresh, sterile reagents.
Low Signal or No Dose-Response - this compound precipitation in the culture medium. - Inactive compound. - Incorrect concentration range. - Insufficient incubation time.- Ensure the final DMSO concentration is low and that the this compound is fully dissolved in the stock solution before dilution. - Verify the integrity and storage conditions of the this compound. - Perform a wider range of concentrations in a pilot experiment. - Extend the incubation time (e.g., to 72 hours).
High Variability Between Replicates - Uneven cell seeding. - "Edge effect" in the 96-well plate. - Pipetting errors.- Ensure a homogenous cell suspension before and during seeding. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. - Use calibrated pipettes and ensure consistent technique.
Unexpected Increase in Viability at High Concentrations - this compound precipitation at high concentrations, reducing the effective dose. - Off-target effects.- Visually inspect the wells for any precipitate. - Consider alternative assays to confirm the results.

Mandatory Visualizations

Urdamycin_B_MTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1_2 TSC1/TSC2 Akt->TSC1_2 Inhibits Rheb Rheb-GTP TSC1_2->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth fourEBP1->Protein_Synth Inhibits mTORC2 mTORC2 Akt_pS473 Akt (pS473) mTORC2->Akt_pS473 Cell_Survival Cell Survival & Cytoskeleton Akt_pS473->Cell_Survival UrdamycinB This compound UrdamycinB->mTORC1 Inhibits UrdamycinB->mTORC2 Inhibits

Caption: this compound mTOR Signaling Pathway Inhibition.

Cytotoxicity_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with this compound (Serial Dilutions) adhere->treat incubate Incubate (24-72h) treat->incubate assay_choice Choose Assay incubate->assay_choice mtt_assay MTT Assay assay_choice->mtt_assay Metabolic Activity srb_assay SRB Assay assay_choice->srb_assay Protein Content mtt_add Add MTT Reagent mtt_assay->mtt_add srb_fix Fix with TCA srb_assay->srb_fix mtt_solubilize Solubilize Formazan mtt_add->mtt_solubilize srb_stain Stain with SRB srb_fix->srb_stain read_absorbance Read Absorbance mtt_solubilize->read_absorbance srb_solubilize Solubilize Dye srb_stain->srb_solubilize srb_solubilize->read_absorbance analyze Analyze Data & Determine IC50 read_absorbance->analyze end End analyze->end

Caption: General Experimental Workflow for Cytotoxicity Assays.

Troubleshooting_Logic problem Problem Encountered high_bg High Background? problem->high_bg low_signal Low/No Signal? problem->low_signal high_var High Variability? problem->high_var check_compound_color Run 'Compound Only' Control high_bg->check_compound_color Yes check_contamination Check for Contamination high_bg->check_contamination Yes check_solubility Verify Compound Solubility low_signal->check_solubility Yes check_concentration Optimize Concentration Range low_signal->check_concentration Yes check_incubation Extend Incubation Time low_signal->check_incubation Yes check_seeding Standardize Cell Seeding high_var->check_seeding Yes check_edge_effect Mitigate Edge Effects high_var->check_edge_effect Yes check_pipetting Verify Pipetting Technique high_var->check_pipetting Yes solution Solution Implemented check_compound_color->solution check_contamination->solution check_solubility->solution check_concentration->solution check_incubation->solution check_seeding->solution check_edge_effect->solution check_pipetting->solution

Caption: Troubleshooting Logic for this compound Cytotoxicity Assays.

References

Technical Support Center: Troubleshooting Poor NMR Resolution of Urdamycin B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor resolution in Nuclear Magnetic Resonance (NMR) spectra of Urdamycin B and related angucycline antibiotics.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of this compound shows broad, poorly resolved peaks. What are the common causes?

A1: Poor resolution in the NMR spectrum of a complex natural product like this compound can stem from several factors:

  • Suboptimal Shimming: An inhomogeneous magnetic field is a primary cause of broad peaks. The shimming process, which corrects for these inhomogeneities, may need to be optimized for your specific sample.[1]

  • Sample Concentration: High concentrations of this compound can lead to aggregation and increased solution viscosity, both of which result in peak broadening.[1]

  • Presence of Particulate Matter: Undissolved material or dust in the NMR tube disrupts the magnetic field homogeneity, leading to distorted and broad signals.

  • Paramagnetic Impurities: Trace amounts of paramagnetic metals can cause significant line broadening.

  • Solvent Choice: The choice of deuterated solvent can significantly impact spectral resolution. Some solvents may be better at preventing aggregation or providing better signal dispersion.

  • Molecular Dynamics: this compound is a flexible molecule, and chemical exchange or conformational dynamics on the NMR timescale can contribute to peak broadening.

Q2: What is the recommended starting concentration for a this compound NMR sample?

A2: Based on published data for related angucycline antibiotics, a starting concentration of approximately 5 mg of this compound dissolved in 600 µl of a suitable deuterated solvent is a good starting point.[2] It is advisable to start with a more dilute sample if aggregation is suspected to be the cause of poor resolution.

Q3: Which deuterated solvents are recommended for this compound?

A3: Published NMR data for this compound and its analogs frequently report the use of deuterated methanol (CD₃OD) and deuterated acetonitrile (CD₃CN).[2][3] If you are experiencing poor resolution in one solvent, trying another is a valuable troubleshooting step.

Q4: How can I identify if aggregation is the cause of my poor resolution?

A4: Aggregation can be concentration-dependent. To test for aggregation, you can acquire spectra at different concentrations. If the resolution improves upon dilution, aggregation is a likely culprit. Additionally, performing Diffusion Ordered Spectroscopy (DOSY) experiments can provide information about the size of the molecules in solution, helping to identify the presence of aggregates.

Q5: My peaks are still broad after optimizing shimming and sample concentration. What else can I try?

A5: If basic troubleshooting steps do not resolve the issue, consider the following:

  • Temperature Variation: Acquiring spectra at different temperatures can be informative. Increased temperature can sometimes average out conformational exchange, leading to sharper peaks. Conversely, cooling the sample may slow down exchange processes, allowing for the observation of distinct conformers.

  • Sample Filtration: Always filter your NMR sample through a small plug of glass wool in a Pasteur pipette before transferring it to the NMR tube to remove any particulate matter.

  • Use of Chelating Agents: If paramagnetic impurities are suspected, adding a small amount of a chelating agent like EDTA to a fresh sample preparation (before dissolving in the deuterated solvent) may help. Be aware that this will introduce new signals into your spectrum.

Troubleshooting Guides

Guide 1: Systematic Approach to Improving NMR Resolution

This guide provides a step-by-step workflow for troubleshooting poor resolution in your this compound NMR spectrum.

Troubleshooting Workflow for Poor NMR Resolution

Troubleshooting_Workflow cluster_start Start cluster_shimming Shimming Optimization cluster_sample_prep Sample Preparation Review cluster_advanced Advanced Troubleshooting cluster_end Resolution Start Poor NMR Resolution Observed Shimming Re-shim the Spectrometer (Manual or Gradient) Start->Shimming Check_Lock Check Lock Signal (Level and Phase) Shimming->Check_Lock Resolution_Improved Resolution Improved Shimming->Resolution_Improved If shimming was the issue Concentration Check Sample Concentration (Dilute if necessary) Check_Lock->Concentration If resolution is still poor Filtration Filter Sample (Remove particulates) Concentration->Filtration Concentration->Resolution_Improved If concentration was the issue Solvent Change Deuterated Solvent (e.g., CD3OD to CD3CN) Filtration->Solvent Filtration->Resolution_Improved If particulates were the issue Temperature Vary Temperature Solvent->Temperature If resolution is still poor Solvent->Resolution_Improved If solvent was the issue DOSY Run DOSY Experiment (Check for aggregation) Temperature->DOSY DOSY->Resolution_Improved If issue identified and addressed

Caption: A flowchart outlining the systematic steps for troubleshooting poor NMR resolution.

Experimental Protocols

Protocol 1: Sample Preparation for this compound NMR
  • Weighing the Sample: Accurately weigh approximately 5 mg of purified this compound into a clean, dry vial.

  • Solvent Addition: Add 600 µl of a high-purity deuterated solvent (e.g., CD₃OD or CD₃CN) to the vial.

  • Dissolution: Gently vortex or sonicate the sample until the this compound is fully dissolved. Visually inspect for any suspended particles.

  • Filtration: Prepare a Pasteur pipette with a small, tightly packed plug of glass wool at the bottom of the tapered section.

  • Transfer to NMR Tube: Carefully filter the this compound solution through the glass wool plug directly into a clean, high-quality NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identity, solvent, and concentration.

Protocol 2: Basic ¹H NMR Acquisition Parameters

The following are suggested starting parameters for a ¹H NMR experiment on a 500 MHz spectrometer. These may need to be adjusted based on your specific instrument and sample.

ParameterRecommended Value
Spectrometer Frequency500 MHz
Temperature298 K
Pulse ProgramStandard ¹H pulse-acquire
Number of Scans16-64 (adjust for S/N)
Relaxation Delay (d1)1-2 seconds
Acquisition Time (aq)2-3 seconds
Spectral Width (sw)12-16 ppm

Data Summary

The following table summarizes typical experimental conditions reported in the literature for the NMR analysis of this compound and its analogs.

CompoundSolventConcentrationSpectrometer FrequencyReference
Mzabimycin A/BCD₃CN5 mg / 600 µl500 MHz
Urdamycin WCD₃ODNot specified600 MHz
Urdamycin N1-N9Not specifiedNot specifiedNot specified

Signaling Pathways and Logical Relationships

The following diagram illustrates the potential causes of poor NMR resolution and their interrelationships.

Poor_Resolution_Causes cluster_instrumental Instrumental Factors cluster_sample Sample-Related Factors cluster_molecular Molecular Properties cluster_outcome Observed Effect Shimming Poor Shimming Poor_Resolution Poor Resolution (Broad Peaks) Shimming->Poor_Resolution Concentration High Concentration Aggregation Aggregation Concentration->Aggregation Viscosity Increased Viscosity Concentration->Viscosity Aggregation->Poor_Resolution Viscosity->Poor_Resolution Particulates Particulate Matter Particulates->Poor_Resolution Paramagnetics Paramagnetic Impurities Paramagnetics->Poor_Resolution Exchange Chemical/Conformational Exchange Exchange->Poor_Resolution

Caption: Causal relationships leading to poor NMR spectral resolution.

References

Technical Support Center: Interpretation of Complex Mass Spectrometry Data of Urdamycin B

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of Urdamycin B using mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected ionic species in mass spectrometry?

This compound is a member of the angucycline class of antibiotics, which are characterized by a tetracyclic core structure and are often glycosylated.[1] In electrospray ionization (ESI) mass spectrometry, you can typically expect to observe the protonated molecule [M+H]⁺ in positive ion mode and the deprotonated molecule [M-H]⁻ in negative ion mode. Due to the presence of polar functional groups, this compound is also prone to forming adducts with alkali metals and other ions present in the solvent or sample matrix.

Q2: What are the most common adducts observed for this compound and how can I identify them?

Common adducts in ESI-MS include sodium [M+Na]⁺ and potassium [M+K]⁺.[2] These can be identified by their characteristic mass-to-charge (m/z) shifts from the protonated molecule. To confirm the presence of adducts, you can look for consistent mass differences between the observed ions and the calculated mass of the protonated molecule. For example, a sodium adduct will have an m/z that is approximately 21.98 Da higher than the [M+H]⁺ ion.[3]

Q3: How does the glycosidic nature of this compound affect its mass spectrum?

As a glycoside, a primary fragmentation pathway for this compound in tandem mass spectrometry (MS/MS) is the neutral loss of its sugar moieties.[4] This results in a prominent fragment ion corresponding to the aglycone. The specific mass of the lost sugar unit can help in its identification. Challenges in the analysis of glycosylated compounds include potential signal suppression of the glycopeptide compared to non-glycosylated components and the hydrophilic nature of the glycan moieties, which can affect ionization efficiency.[5]

Q4: What is molecular networking and how can it be applied to the analysis of this compound?

Molecular networking is a powerful bioinformatic tool used to visualize and annotate complex mass spectrometry data, particularly for natural product discovery. It groups molecules with similar fragmentation patterns into clusters, which often represent structurally related compounds. This is highly beneficial for analyzing crude extracts that may contain this compound and its various analogues or degradation products. By comparing the fragmentation spectra within a network to known compounds in spectral libraries, it is possible to identify known Urdamycins and putatively identify novel derivatives.

Troubleshooting Guides

This section provides solutions to common problems encountered during the mass spectrometric analysis of this compound.

Issue 1: Weak or No Signal for this compound
Possible Cause Suggested Solution
Low Sample Concentration Prepare a fresh, more concentrated sample. Ensure the concentration is within the optimal range for your instrument.
Inefficient Ionization Optimize ion source parameters such as spray voltage, capillary temperature, and gas flows. Consider testing different ionization sources if available (e.g., APCI).
Poor Solubility Ensure this compound is fully dissolved in a suitable solvent compatible with your LC-MS system. Sonication may aid dissolution.
Instrument Detuning Perform a routine tune and calibration of the mass spectrometer according to the manufacturer's guidelines to ensure optimal performance.
Sample Degradation Urdamycins can be sensitive to light and pH. Prepare fresh samples and store them appropriately.
Issue 2: Inaccurate Mass Measurement
Possible Cause Suggested Solution
Instrument Out of Calibration Perform a mass calibration using an appropriate calibration standard for the mass range of interest.
Matrix Effects The sample matrix can interfere with ionization and lead to mass shifts. Dilute the sample or use a more effective sample preparation technique (e.g., solid-phase extraction) to remove interfering components.
High Contaminant Levels Contaminants in the solvent or from labware can lead to overlapping peaks and inaccurate mass assignments. Use high-purity solvents and clean labware.
Issue 3: Complex and Uninterpretable Spectra
Possible Cause Suggested Solution
Presence of Multiple Adducts The formation of various adducts ([M+Na]⁺, [M+K]⁺, etc.) can complicate the spectrum. Try to minimize adduct formation by using high-purity solvents and fresh mobile phases. In some cases, adding a small amount of a proton source (e.g., formic acid) can favor the formation of [M+H]⁺.
In-source Fragmentation The molecule may be fragmenting in the ion source before mass analysis. Reduce the source voltage or temperature to minimize this effect.
Sample Contamination Contaminants can introduce numerous unexpected peaks. Run a blank analysis of your solvent to identify potential sources of contamination.
Presence of Isomers or Congeners Crude extracts often contain multiple structurally related Urdamycin analogues. Utilize high-resolution mass spectrometry and tandem MS (MS/MS) coupled with molecular networking to differentiate these compounds.
Issue 4: Poor Fragmentation in MS/MS
Possible Cause Suggested Solution
Incorrect Collision Energy The collision energy is a critical parameter for obtaining informative fragment ions. Optimize the collision energy for this compound by performing a collision energy ramp experiment.
Stable Precursor Ion The [M+H]⁺ or [M-H]⁻ ion of this compound may be particularly stable. Try selecting a different precursor ion for fragmentation, such as a sodium adduct ([M+Na]⁺), which may fragment differently.
Glycosidic Bond Stability The primary fragmentation may be the loss of the sugar moiety, leaving the aglycone intact. To probe the structure of the aglycone, a higher collision energy or a different fragmentation technique (e.g., HCD, ETD) may be necessary if available.

Quantitative Data Summary

The following tables summarize key mass-to-charge ratios for this compound and related compounds. These values are essential for accurate identification and data interpretation.

Table 1: Expected m/z Values for this compound and Common Adducts

Ionic Species Formula Calculated m/z Ionization Mode
Protonated Molecule[C₃₈H₄₈O₁₅ + H]⁺737.3015Positive
Deprotonated Molecule[C₃₈H₄₈O₁₅ - H]⁻735.2869Negative
Sodium Adduct[C₃₈H₄₈O₁₅ + Na]⁺759.2834Positive
Potassium Adduct[C₃₈H₄₈O₁₅ + K]⁺775.2573Positive

Note: Calculated m/z values are based on the monoisotopic masses of the elements.

Table 2: Common Fragment Ions of Angucycline Glycosides in MS/MS

Fragmentation Event Description Expected Mass Loss (Da)
Loss of RhodinoseCleavage of the terminal rhodinose sugar.146.0579
Loss of OlivoseCleavage of the olivose sugar.144.0837
Loss of DisaccharideCleavage of a rhodinose-olivose disaccharide unit.290.1416
Aglycone FormationLoss of all sugar moieties, leaving the core angucycline structure.Varies depending on glycosylation pattern

Experimental Protocols

A generalized Liquid Chromatography-Mass Spectrometry (LC-MS) protocol for the analysis of this compound is provided below. This should be optimized for your specific instrumentation and experimental goals.

1. Sample Preparation

  • Extraction: For microbial cultures, extract the biomass and/or supernatant with an organic solvent such as ethyl acetate or methanol.

  • Concentration: Evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis, typically a mixture of water and an organic solvent like methanol or acetonitrile, to a final concentration of approximately 1 mg/mL.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter.

2. Liquid Chromatography (LC) Conditions

  • Column: A C18 reversed-phase column is commonly used for the separation of angucyclines (e.g., 100 x 2.1 mm, 2.7 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 5-10%) and ramp up to a high percentage (e.g., 95-100%) over 15-30 minutes to elute compounds of varying polarities. A re-equilibration step at the initial conditions is necessary between injections.

  • Flow Rate: A flow rate of 0.2-0.4 mL/min is common for analytical scale columns.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

  • Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS) Conditions

  • Ionization Source: Electrospray Ionization (ESI) is typically used.

  • Polarity: Acquire data in both positive and negative ion modes to obtain comprehensive information.

  • Scan Range: A scan range of m/z 150-1500 is generally sufficient to cover this compound and its common fragments and adducts.

  • Source Parameters: Optimize the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) to achieve maximum signal intensity and stability for this compound.

  • Data Acquisition:

    • Full Scan (MS1): Acquire full scan data to identify the molecular ions of compounds in the sample.

    • Tandem MS (MS/MS or MS2): Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to acquire fragmentation data. In DDA, the most abundant ions from the full scan are automatically selected for fragmentation.

Visualizations

The following diagrams illustrate key workflows and concepts in the analysis of this compound mass spectrometry data.

Troubleshooting_Workflow Start No or Weak Signal Check_Concentration Check Sample Concentration Start->Check_Concentration Concentration_OK Concentration OK? Check_Concentration->Concentration_OK Optimize_Ionization Optimize Ion Source Parameters Ionization_OK Signal Improved? Optimize_Ionization->Ionization_OK Check_Solubility Verify Sample Solubility Solubility_OK Solubility Issue? Check_Solubility->Solubility_OK Tune_Calibrate Tune and Calibrate Mass Spectrometer Consult_Expert Consult Instrument Specialist Tune_Calibrate->Consult_Expert Concentration_OK->Start No, Adjust Concentration_OK->Optimize_Ionization Yes Ionization_OK->Check_Solubility No Signal_Restored Signal Restored Ionization_OK->Signal_Restored Yes Solubility_OK->Start Yes, Re-prepare Solubility_OK->Tune_Calibrate No

Caption: Troubleshooting workflow for weak or no signal.

Data_Analysis_Workflow Raw_Data Raw LC-MS/MS Data Peak_Picking Peak Picking and Feature Finding Raw_Data->Peak_Picking Adduct_ID Adduct and Isotope Identification Peak_Picking->Adduct_ID DB_Search Database Search (e.g., GNPS, local DB) Adduct_ID->DB_Search Molecular_Networking Molecular Networking Adduct_ID->Molecular_Networking Annotation Putative Annotation of Urdamycin Congeners DB_Search->Annotation Molecular_Networking->Annotation Structure_Elucidation Structure Elucidation (NMR, etc.) Annotation->Structure_Elucidation

Caption: General data analysis workflow for this compound.

Fragmentation_Logic Urdamycin_B This compound Precursor Ion m/z 737.3 [M+H]⁺ Loss_Rhodinose Loss of Rhodinose -146 Da Urdamycin_B->Loss_Rhodinose MS/MS Fragment_1 Intermediate Fragment m/z 591.2 Loss_Rhodinose->Fragment_1 Loss_Olivose Loss of Olivose -144 Da Aglycone Aglycone m/z 447.1 [Aglycone+H]⁺ Loss_Olivose->Aglycone Fragment_1->Loss_Olivose

References

Validation & Comparative

Urdamycin B vs. Urdamycin A: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of Urdamycin B and Urdamycin A, two members of the angucycline class of antibiotics. While both compounds, produced by Streptomyces fradiae, exhibit promising cytotoxic and antibacterial properties, the extent of their characterization in publicly available literature differs significantly. This document summarizes the existing experimental data to facilitate an objective comparison and guide future research.

Comparative Biological Activity: A Summary

Urdamycin A and B have both been reported to possess activity against Gram-positive bacteria and murine leukemia cells.[1] However, quantitative data allowing for a direct comparison of their potency is limited, particularly for this compound. Urdamycin A has been more extensively studied, with specific half-maximal inhibitory concentration (IC50) values determined against various cancer cell lines.

Cytotoxic Activity

Table 1: Cytotoxic Activity of Urdamycin A against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
L1210Murine Leukemia7.5[2]
HT-29Colon Carcinoma5[2]
A549Non-Small Cell Lung Carcinoma>10[2]

Lower IC50 values indicate greater potency.

Antibacterial Activity

Both Urdamycin A and this compound are known to be active against Gram-positive bacteria. However, specific Minimum Inhibitory Concentration (MIC) values that would allow for a quantitative comparison of their antibacterial potency are not detailed in the available literature.

Mechanism of Action: Targeting the mTOR Signaling Pathway

Research into the mechanisms of action for the urdamycin class of compounds has revealed their role as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its inhibition can lead to programmed cell death (apoptosis) and autophagy. While this mechanism has been specifically detailed for other urdamycin analogues like Urdamycin E, it is a probable mechanism for both Urdamycin A and B.

dot

mTOR_Pathway_Inhibition cluster_upstream Upstream Signals cluster_mTORC mTOR Complexes cluster_downstream Downstream Effects Growth Factors Growth Factors mTORC2 mTORC2 Growth Factors->mTORC2 activates Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 activates Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis promotes Cell Growth & Proliferation Cell Growth & Proliferation mTORC1->Cell Growth & Proliferation promotes Autophagy Inhibition Autophagy Inhibition mTORC1->Autophagy Inhibition inhibits Apoptosis Apoptosis mTORC2->Apoptosis inhibits Urdamycin Urdamycin A / B Urdamycin->mTORC1 inhibits Urdamycin->mTORC2 inhibits

Caption: Proposed mechanism of action for Urdamycins A and B via inhibition of mTOR signaling.

Experimental Protocols

The following are generalized protocols for the key assays used to determine the biological activities of Urdamycin A and B.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Experimental Workflow:

dot

MTT_Workflow cluster_workflow MTT Assay Workflow A Cell Seeding (96-well plate) B Incubation (Overnight) A->B C Treatment with Urdamycin A/B B->C D Incubation (e.g., 48-72h) C->D E Addition of MTT Reagent D->E F Incubation (Formation of Formazan) E->F G Solubilization of Formazan F->G H Absorbance Measurement (Spectrophotometer) G->H I IC50 Calculation H->I MIC_Workflow cluster_mic MIC Assay Workflow A Prepare serial dilutions of Urdamycin A/B in broth B Inoculate with a standardized suspension of bacteria A->B C Incubate under appropriate conditions (e.g., 37°C, 18-24h) B->C D Observe for visible turbidity (bacterial growth) C->D E Determine the lowest concentration with no visible growth (MIC) D->E

References

Urdamycin B vs. Doxorubicin: A Comparative Analysis of Anticancer Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed, objective comparison of the anticancer mechanisms of Urdamycin B, an angucycline antibiotic, and Doxorubicin, a widely used anthracycline chemotherapeutic agent. The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data to inform future research and therapeutic strategies.

Introduction

Both this compound and Doxorubicin are potent cytotoxic agents derived from Streptomyces species, demonstrating significant efficacy against a range of cancer cell lines.[1] While Doxorubicin has been a cornerstone of cancer therapy for decades, its clinical use is often limited by severe side effects, including cardiotoxicity.[2] Urdamycins, a class of angucycline antibiotics, have emerged as promising anticancer compounds with potentially distinct mechanisms of action that may offer improved therapeutic indices.[3][4] This guide dissects the molecular pathways through which these two compounds exert their anticancer effects, presenting a side-by-side comparison of their mechanisms, cytotoxicity, and the experimental methodologies used for their evaluation.

Comparative Analysis of Anticancer Mechanisms

The primary anticancer mechanisms of this compound and Doxorubicin diverge significantly. Doxorubicin's cytotoxicity is primarily driven by its interaction with DNA and the nuclear enzyme topoisomerase II. In contrast, evidence suggests that this compound, like other members of the urdamycin family, targets a central signaling pathway that regulates cell growth and survival.

Doxorubicin: A Multi-Faceted Assault on DNA Integrity

Doxorubicin's anticancer activity is attributed to a combination of a multi-pronged attack on cancer cells:

  • DNA Intercalation: The planar structure of the Doxorubicin molecule allows it to insert itself between the base pairs of the DNA double helix.[2] This physical obstruction disrupts DNA replication and transcription, leading to cell cycle arrest and the initiation of apoptosis.

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the covalent complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This "poisoning" of the enzyme prevents the re-ligation of DNA strands, resulting in the accumulation of DNA double-strand breaks.

  • Generation of Reactive Oxygen Species (ROS): The quinone moiety of Doxorubicin can undergo redox cycling, leading to the production of superoxide and hydroxyl radicals. This surge in ROS induces oxidative stress, causing widespread damage to cellular components, including DNA, proteins, and lipids, which contributes to its cytotoxic effects.

This compound: Targeting the mTOR Signaling Nexus

While direct mechanistic studies on this compound are limited, extensive research on its analogues, particularly Urdamycin A and E, points towards the mammalian target of rapamycin (mTOR) signaling pathway as the primary target. It is strongly suggested that this compound shares this mechanism. The key features of this mechanism include:

  • Dual mTORC1 and mTORC2 Inhibition: Urdamycins have been shown to be potent inhibitors of both mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2). This dual inhibition leads to a more comprehensive shutdown of the mTOR pathway compared to mTORC1-specific inhibitors like rapamycin.

  • Induction of Apoptosis and Autophagy: By inhibiting the mTOR pathway, Urdamycins trigger programmed cell death through both apoptosis and autophagy. Inhibition of mTORC1 leads to the dephosphorylation of its downstream targets, p70S6K and 4E-BP1, suppressing protein synthesis and cell growth. Inhibition of mTORC2 prevents the phosphorylation and activation of Akt, a critical cell survival kinase, further promoting apoptosis.

Quantitative Data Presentation

The following table summarizes the cytotoxic activity (IC50 values) of this compound and Doxorubicin (Adriamycin) against a panel of human cancer cell lines, as determined by the MTT assay.

Cell LineCancer TypeThis compound IC50 (µM)Doxorubicin (Adriamycin) IC50 (µM)Reference
PC-3Prostate>100.047
NCI-H23Lung>100.010
HCT-15Colon>100.043
NUGC-3Stomach>100.017
ACHNRenal>100.052
MDA-MB-231Breast>100.033

Note: The available data indicates that this compound has a significantly higher IC50 value compared to Doxorubicin in the tested cell lines, suggesting lower potency under these specific experimental conditions. Further studies with a broader range of concentrations and cell lines are warranted.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below to facilitate reproducibility and further investigation.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of a compound.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated overnight.

  • Drug Treatment: Cells are treated with serial dilutions of this compound or Doxorubicin for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting a dose-response curve.

Apoptosis Detection: Annexin V/Propidium Iodide Staining with Flow Cytometry

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the desired concentrations of this compound or Doxorubicin for the indicated time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Fluorescein isothiocyanate (FITC)-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension and incubated in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V-positive and PI-positive.

mTOR Pathway Inhibition: Western Blot Analysis

This technique is used to assess the phosphorylation status of key proteins in the mTOR signaling pathway.

  • Cell Lysis: Following treatment with this compound or Doxorubicin, cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated and total forms of mTOR, Akt, p70S6K, and 4E-BP1.

  • Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Mandatory Visualization

Signaling Pathway Diagrams

Doxorubicin_Mechanism Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation DNA_Damage DNA Double-Strand Breaks Topoisomerase_II->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Doxorubicin's multifaceted anticancer mechanism.

Urdamycin_B_Mechanism Urdamycin_B This compound mTORC1 mTORC1 Urdamycin_B->mTORC1 Inhibition mTORC2 mTORC2 Urdamycin_B->mTORC2 Inhibition p70S6K p70S6K mTORC1->p70S6K _4E_BP1 4E-BP1 mTORC1->_4E_BP1 Autophagy Autophagy mTORC1->Autophagy Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis _4E_BP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Protein_Synthesis->Apoptosis Cell_Survival->Apoptosis

This compound's proposed mechanism via mTOR inhibition.
Experimental Workflow Diagram

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment cluster_Mechanism Mechanism of Action Studies Cell_Culture Cancer Cell Culture Drug_Treatment Treat with this compound or Doxorubicin Cell_Culture->Drug_Treatment MTT_Assay MTT Assay Drug_Treatment->MTT_Assay Apoptosis_Assay Apoptosis Assay (Flow Cytometry) Drug_Treatment->Apoptosis_Assay Western_Blot Western Blot (mTOR Pathway) Drug_Treatment->Western_Blot DNA_Damage_Assay DNA Damage Assay (Comet Assay) Drug_Treatment->DNA_Damage_Assay IC50_Determination IC50 Determination MTT_Assay->IC50_Determination

General experimental workflow for comparison.
Logical Relationship Diagram

Logical_Comparison Urdamycin_B This compound mTOR_Inhibition mTOR Pathway Inhibition (mTORC1/2) Urdamycin_B->mTOR_Inhibition Doxorubicin Doxorubicin DNA_Damage DNA Damage (Intercalation & Topo II) Doxorubicin->DNA_Damage Apoptosis Apoptosis mTOR_Inhibition->Apoptosis Autophagy Autophagy mTOR_Inhibition->Autophagy DNA_Damage->Apoptosis

Core mechanistic differences and common outcomes.

References

Unraveling the Structure-Activity Relationship of Urdamycin B and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Urdamycin B, a member of the angucycline class of antibiotics produced by Streptomyces fradiae, has garnered significant attention for its potent biological activities, including antibacterial and antitumor effects.[1][2] This guide provides a detailed comparison of this compound and its analogs, focusing on their structure-activity relationships (SAR). By presenting quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways, this document aims to serve as a valuable resource for researchers working on the development of novel therapeutics based on the urdamycin scaffold.

The core structure of urdamycins is a benz[a]anthracene skeleton, featuring a C-glycosidically linked deoxysugar, typically D-olivose.[3] Variations in the aglycone and the number and type of sugar moieties appended to this core structure give rise to a diverse family of urdamycin analogs. These structural modifications have a profound impact on their biological activity, a key aspect for the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activity

The primary biological activities associated with this compound and its analogs are cytotoxicity against cancer cell lines and antibacterial activity, particularly against Gram-positive bacteria.[1][2] The following tables summarize the available quantitative data, allowing for a direct comparison of the structure-activity relationships.

Cytotoxic Activity

The cytotoxic effects of urdamycins are largely attributed to their ability to interfere with critical cellular processes, leading to programmed cell death. A key mechanism of action is the inhibition of the mTOR (mammalian target of rapamycin) signaling pathway.

Table 1: Comparative Cytotoxicity of Urdamycin Analogs

CompoundStructural Difference from this compoundCell LineCancer TypeGI₅₀ (µM)Reference
This compound ---Data not available-
Urdamycin A Addition of an L-rhodinose at C-12bL1210Murine Leukemia7.5 µg/mL
HT-29Colon Carcinoma5 µg/mL
A549Non-Small Cell Lung Carcinoma>10 µg/mL
Urdamycin E Modified aglyconePC-3Prostate0.081
NCI-H23Lung0.052
HCT-15Colon0.093
NUGC-3Stomach0.088
ACHNRenal0.126
MDA-MB-231Breast0.134
Urdamycin W 12b-desrhodinosyl urdamycin EPC-3Prostate0.075
NCI-H23Lung0.019
HCT-15Colon0.088
NUGC-3Stomach0.063
ACHNRenal0.091
MDA-MB-231Breast0.104
Urdamycin X 3′-desrhodinosyl urdamycin VPC-3Prostate0.251
NCI-H23Lung0.187
HCT-15Colon0.312
NUGC-3Stomach0.266
ACHNRenal0.355
MDA-MB-231Breast0.413

From the available data, it is evident that the glycosylation pattern and modifications to the aglycone significantly influence the cytotoxic potency of urdamycins. For instance, Urdamycin W, a derivative of Urdamycin E, exhibits potent cytotoxicity against a panel of cancer cell lines, with GI₅₀ values in the nanomolar range. The comparison between Urdamycin W and Urdamycin X suggests that a longer saccharide chain at the C-3' position may enhance cytotoxic activity.

Antibacterial Activity

Urdamycins have demonstrated notable activity against Gram-positive bacteria. The mechanism of their antibacterial action is still under investigation but is thought to involve the inhibition of key cellular processes in bacteria.

Table 2: Comparative Antibacterial Activity of Urdamycin Analogs (MIC in µg/mL)

CompoundBacillus subtilisStaphylococcus aureusKocuria rhizophilaReference
This compound 1.563.131.56
Urdamycin E 3.136.253.13
Urdamycin W 3.136.253.13
Urdamycin X 6.2512.56.25

The antibacterial data indicates that this compound is a potent inhibitor of Gram-positive bacteria. Modifications to the structure, such as those seen in Urdamycin X, can lead to a decrease in antibacterial potency.

Mechanism of Action: mTOR Pathway Inhibition

Urdamycin analogs exert their anticancer effects, at least in part, by potently inhibiting the mTOR signaling pathway. Unlike rapamycin, which primarily inhibits the mTORC1 complex, urdamycins have been shown to be dual inhibitors of both mTORC1 and mTORC2. This dual inhibition leads to a more comprehensive shutdown of mTOR signaling, affecting downstream processes such as protein synthesis, cell growth, and survival.

mTOR_Pathway GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis fourEBP1->Protein_Synthesis Urdamycin This compound & Analogs Urdamycin->mTORC2 Urdamycin->mTORC1

Caption: Urdamycin's inhibition of the mTOR signaling pathway.

Experimental Protocols

To ensure the reproducibility and standardization of research, detailed experimental protocols for key biological assays are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding:

    • Harvest cancer cells and perform a cell count.

    • Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in the appropriate culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment:

    • Prepare a stock solution of the Urdamycin analog in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

    • Add 20 µL of the MTT solution to each well.

    • Incubate the plate for 4 hours at 37°C.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration to determine the GI₅₀ or IC₅₀ value.

MTT_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_Compound Add Urdamycin analogs (serial dilutions) Incubate_24h->Add_Compound Incubate_48_72h Incubate 48-72h Add_Compound->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Calculate GI₅₀/IC₅₀ Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT cytotoxicity assay.

Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of an antibacterial agent.

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain (e.g., Staphylococcus aureus) overnight on an appropriate agar plate.

    • Inoculate a few colonies into a sterile broth (e.g., Mueller-Hinton Broth - MHB).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the Urdamycin analog in DMSO.

    • Perform a two-fold serial dilution of the compound in MHB in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion

The structure-activity relationship of this compound and its analogs is a promising area of research for the development of new anticancer and antibacterial agents. The data presented in this guide highlights the critical role of the aglycone structure and the nature of the glycosidic side chains in determining the biological activity of these compounds. The potent dual inhibition of the mTORC1 and mTORC2 pathways by urdamycins provides a strong rationale for their further investigation as cancer therapeutics. The provided experimental protocols offer a foundation for standardized evaluation of novel urdamycin analogs, facilitating the discovery of next-generation drug candidates.

References

Comparative analysis of Urdamycin B and other angucycline antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Urdamycin B and Other Angucycline Antibiotics

Angucycline antibiotics represent a major class of polyketide natural products, renowned for their complex chemical structures and diverse biological activities, including potent anticancer and antibacterial properties.[1] This guide provides a comparative analysis of this compound against other notable angucyclines: Saquayamycin, Landomycin, and Jadomycin. The comparison focuses on their cytotoxic and antibacterial efficacy, mechanisms of action involving key signaling pathways, and the experimental protocols used to evaluate their performance.

Data Presentation

The following tables summarize the quantitative data on the cytotoxic and antibacterial activities of these angucycline antibiotics, providing a basis for their comparative evaluation.

Table 1: Comparative Cytotoxicity of Angucycline Antibiotics

AntibioticCancer Cell LineIC50 (µM)Reference
This compound Murine L1210 leukemia-[2]
Urdamycin V HeLa (Cervical Cancer)-[3]
SiHa (Cervical Cancer)-[3]
Saquayamycin B P388 leukemia (Adriamycin-sensitive)-[4]
P388 leukemia (Adriamycin-resistant)-
Saquayamycin B1 SW480 (Colorectal Cancer)0.18 ± 0.01
SW620 (Colorectal Cancer)0.26 ± 0.03
LoVo (Colorectal Cancer)0.63 ± 0.07
HT-29 (Colorectal Cancer)0.84 ± 0.05
Landomycin A MCF-7 (Breast Cancer)-
MDA-231 (Breast Cancer)-
Anhydrolandomycinone MCF-7 (Breast Cancer)1.8
Jadomycin B IM-9 (Multiple Myeloma)6.3
HepG2 (Liver Cancer)9.8
H460 (Lung Cancer)12.4
Jadomycin F H460 (Lung Cancer)-
Jadomycin S HepG2 (Liver Cancer)-
IM-9 (Multiple Myeloma)-
IM-9/Bcl-2 (Multiple Myeloma)-

Table 2: Comparative Antibacterial Activity of Angucycline Antibiotics

AntibioticBacterial StrainMIC (µg/mL)Reference
This compound Gram-positive bacteriaBiologically active
Urdamycin V Gram-positive human pathogens-
Saquayamycins Gram-positive bacteriaActive
Landomycin R Staphylococcus aureus (MRSA 4N 216)8
Staphylococcus aureus (MRSA 7Y001)4
Jadomycin B Staphylococcus aureus C623 (MRSA)8
Staphylococcus aureus 3054
Staphylococcus epidermidis C9600.5
Bacillus subtilis C971< 1-64
Jadomycin F Staphylococcus aureus C623 (MRSA)8
Staphylococcus aureus 3054
Staphylococcus epidermidis C9600.5
Jadomycin L Staphylococcus aureus C623 (MRSA)8
Staphylococcus aureus 3058
Staphylococcus epidermidis C9600.5

Mechanisms of Action and Signaling Pathways

Angucycline antibiotics exert their biological effects through various mechanisms, often involving the modulation of critical cellular signaling pathways.

This compound and V have been shown to induce p53-independent apoptosis in cervical cancer cells. This activity is linked to the inhibition of the mTOR/Akt signaling pathway.

Saquayamycin B1 has demonstrated potent anticancer activity by inhibiting the PI3K/AKT signaling pathway, which leads to the induction of apoptosis and the suppression of cancer cell proliferation, invasion, and migration.

Landomycin A has been found to inhibit DNA synthesis and cause cell cycle arrest at the G1/S phase.

Jadomycin B exhibits cytotoxicity against multidrug-resistant breast cancer cells and is known to have antibacterial activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Signaling Pathway Diagrams

The following diagrams illustrate the mTOR and PI3K/AKT signaling pathways, which are key targets for some of the discussed angucycline antibiotics.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT TSC1_TSC2 TSC1/TSC2 AKT->TSC1_TSC2 inhibits Rheb_GTP Rheb-GTP TSC1_TSC2->Rheb_GTP inhibits Rheb_GDP Rheb-GDP Rheb_GDP->Rheb_GTP mTORC1 mTORC1 Rheb_GTP->mTORC1 activates S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synthesis Protein Synthesis (Cell Growth) S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis inhibits Urdamycin Urdamycin Urdamycin->mTORC1 inhibits

Caption: mTOR Signaling Pathway and Inhibition by Urdamycin.

PI3K_AKT_Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT phosphorylates (Thr308) Downstream_Effectors Downstream Effectors (e.g., Bad, GSK3β) AKT->Downstream_Effectors mTORC2 mTORC2 mTORC2->AKT phosphorylates (Ser473) Cell_Survival Cell Survival & Proliferation Downstream_Effectors->Cell_Survival Saquayamycin Saquayamycin B1 Saquayamycin->PI3K inhibits

Caption: PI3K/AKT Signaling Pathway and Inhibition by Saquayamycin B1.

Experimental Protocols

Standardized protocols are crucial for the reliable assessment and comparison of the biological activities of antibiotics. Below are detailed methodologies for cytotoxicity and antibacterial assays.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).

1. Materials:

  • Cancer cell line of interest
  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
  • 96-well flat-bottom plates
  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
  • Microplate reader

2. Procedure:

  • Cell Seeding: Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank control (medium only). Incubate for 48-72 hours.
  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value from the dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

1. Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis)
  • Mueller-Hinton Broth (MHB)
  • 96-well round-bottom plates
  • Test compound (e.g., Jadomycin B)
  • Bacterial inoculum adjusted to 0.5 McFarland standard
  • Spectrophotometer

2. Procedure:

  • Inoculum Preparation: From a fresh agar plate, pick a few colonies of the test bacterium and suspend them in saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10^5 CFU/mL in the test wells.
  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in MHB directly in the 96-well plate. The final volume in each well should be 50 µL.
  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL. Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB only).
  • Incubation: Incubate the plate at 37°C for 18-24 hours.
  • MIC Determination: The MIC is the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

References

Comparative Analysis of Urdamycin B Cross-Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the cross-resistance profile of the angucycline antibiotic, Urdamycin B, in Gram-positive bacteria. This report includes a comparative analysis with other antibiotics, available minimum inhibitory concentration (MIC) data, and detailed experimental protocols for assessing bacterial resistance.

Introduction

This compound, an angucycline-type antibiotic produced by Streptomyces fradiae, has demonstrated biological activity against Gram-positive bacteria.[1][2] As with any antibiotic, the potential for bacterial resistance and cross-resistance to other antimicrobial agents is a critical factor in its therapeutic potential. This guide provides a comparative overview of this compound's activity and the current understanding of cross-resistance patterns in relevant bacterial strains. While direct and extensive cross-resistance studies on this compound are not widely published, this report synthesizes available data on its activity and that of related compounds to provide insights for the research community.

Comparative Antibacterial Activity

This compound belongs to the angucycline class of polyketides, which are known for their diverse biological activities, including antibacterial and anticancer properties.[3][4] The antibacterial spectrum of urdamycins is primarily directed against Gram-positive bacteria.[1]

For a comparative perspective, the following table summarizes the Minimum Inhibitory Concentration (MIC) values of various angucycline antibiotics against common Gram-positive bacterial strains. It is important to note that direct comparative studies of this compound against a wide panel of antibiotics are limited.

AntibioticBacterial StrainMIC (µg/mL)Reference
Actetrophenol AStaphylococcus aureus4
Actetrophenol AEnterococcus faecium4
(–)-8-O-methyltetrangomycinBacillus cereus CMCC 322104
Gilvocarcin HEStaphylococcus aureus0.1–25 µM
Gilvocarcin HEBacillus subtilis0.1–25 µM
GephyromycinBacillus subtilis ATCC 6051> Concentration Tested
GephyromycinStaphylococcus aureus ATCC 12600> Concentration Tested
2-hydroxy-tetrangomycinBacillus subtilis ATCC 6051Various
2-hydroxy-tetrangomycinStaphylococcus aureus ATCC 12600Various
2-hydroxy-frigocyclinoneBacillus subtilis ATCC 6051Various
2-hydroxy-frigocyclinoneStaphylococcus aureus ATCC 12600Various

Mechanisms of Resistance and Cross-Resistance

The development of bacterial resistance to antibiotics is a significant concern. Bacteria can employ several mechanisms to resist the effects of antimicrobial agents, which can also lead to cross-resistance to other drugs. These mechanisms include:

  • Target Modification: Alterations in the bacterial target of the antibiotic can prevent the drug from binding and exerting its effect.

  • Antibiotic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate the antibiotic.

  • Efflux Pumps: Bacteria can actively pump antibiotics out of the cell, preventing them from reaching their target at effective concentrations.

  • Altered Permeability: Changes in the bacterial cell wall or membrane can reduce the uptake of the antibiotic.

In the context of angucyclines, resistance mechanisms in the producing organisms often involve efflux pumps encoded within the biosynthetic gene cluster. For pathogenic bacteria, acquired resistance could involve similar mechanisms. Cross-resistance occurs when a single resistance mechanism confers protection against multiple antibiotics. For instance, a broad-spectrum efflux pump could potentially export different classes of antibiotics, leading to a multidrug-resistant phenotype.

While specific cross-resistance patterns for this compound have not been detailed in the available literature, it is plausible that bacteria developing resistance to this compound through mechanisms like broad-spectrum efflux pumps could also exhibit decreased susceptibility to other antibiotics that are substrates for these pumps. For example, studies on other antibiotic classes, such as aminoglycosides, have shown that habituation to one drug can lead to complete cross-resistance to other members of the same class.

Experimental Protocols

To facilitate further research into the cross-resistance profile of this compound, this section outlines detailed methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial that prevents visible growth of a microorganism after overnight incubation.

Workflow for MIC Determination:

MIC_Determination_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis start Prepare bacterial inoculum (e.g., 0.5 McFarland standard) prepare_antibiotic Prepare serial dilutions of this compound and comparator antibiotics start->prepare_antibiotic prepare_plates Dispense dilutions into 96-well microtiter plates prepare_antibiotic->prepare_plates inoculate Inoculate each well with the bacterial suspension prepare_plates->inoculate incubate Incubate plates at 37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or use a plate reader incubate->read_results determine_mic Determine the lowest concentration with no visible growth (MIC) read_results->determine_mic

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol:

  • Bacterial Strain Preparation:

    • Culture the bacterial strain of interest (e.g., Staphylococcus aureus, Bacillus subtilis) on an appropriate agar medium overnight at 37°C.

    • Prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Antibiotic Preparation:

    • Prepare a stock solution of this compound and each comparator antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well of the microtiter plate.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 37°C for 18-24 hours.

  • Result Interpretation:

    • The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Cross-Resistance Testing

To assess cross-resistance, strains with induced resistance to this compound are tested for their susceptibility to other antibiotics.

Workflow for Cross-Resistance Testing:

Cross_Resistance_Workflow cluster_induction Resistance Induction cluster_testing Susceptibility Testing cluster_analysis Analysis start Select a wild-type bacterial strain induce_resistance Serially passage the strain in increasing sub-MIC concentrations of this compound start->induce_resistance mic_wildtype Determine MICs of various antibiotics against the wild-type strain start->mic_wildtype isolate_resistant Isolate and confirm the resistant mutant induce_resistance->isolate_resistant mic_resistant Determine MICs of the same antibiotics against the this compound-resistant mutant isolate_resistant->mic_resistant compare_mics Compare the MIC values between the wild-type and resistant strains mic_wildtype->compare_mics mic_resistant->compare_mics determine_cross_resistance Identify significant increases in MIC for other antibiotics in the resistant strain compare_mics->determine_cross_resistance

Caption: Workflow for assessing cross-resistance.

Detailed Protocol:

  • Induction of Resistance:

    • Select a susceptible bacterial strain.

    • Culture the strain in broth containing a sub-inhibitory concentration (e.g., 0.5 x MIC) of this compound.

    • Serially passage the culture daily into fresh broth with gradually increasing concentrations of this compound.

    • Plate the culture onto antibiotic-containing agar to select for resistant mutants.

    • Confirm the resistance of the isolated mutants by re-determining the MIC of this compound.

  • Susceptibility Testing of Resistant Strains:

    • Using the MIC determination protocol described above, test the susceptibility of the this compound-resistant mutant and the original susceptible (wild-type) parent strain to a panel of comparator antibiotics.

    • The panel should include antibiotics from different classes with various mechanisms of action (e.g., other polyketides, beta-lactams, aminoglycosides, fluoroquinolones).

  • Data Analysis:

    • Compare the MIC values of the comparator antibiotics for the resistant mutant to those for the wild-type strain.

    • A significant increase (typically ≥4-fold) in the MIC for a comparator antibiotic in the resistant strain indicates cross-resistance.

Conclusion

The study of cross-resistance is fundamental to understanding the potential clinical utility and longevity of a new antibiotic. While specific data on this compound cross-resistance is currently scarce, the methodologies and comparative data presented in this guide provide a framework for researchers to conduct their own investigations. Further studies are crucial to elucidate the specific cross-resistance profiles of this compound in clinically relevant bacterial strains and to understand the underlying molecular mechanisms. This knowledge will be invaluable for the future development and strategic use of this compound and other angucycline antibiotics.

References

A Comparative Analysis of Urdamycin B Production in Streptomyces fradiae and Streptomyces ardesiacus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Urdamycin B production in two prominent Streptomyces strains: Streptomyces fradiae Tü 2717 and the marine-derived Streptomyces ardesiacus. This compound, a member of the angucycline class of antibiotics, has garnered interest for its potential therapeutic applications. Understanding its production in different microbial hosts is crucial for optimizing yields and developing scalable fermentation processes.

Comparative Production of this compound

Streptomyces fradiae Tü 2717 is the original and most extensively studied producer of the urdamycin complex, including this compound[1][2]. However, specific yield data for this compound is often not reported separately from the total urdamycin production. In contrast, studies on Streptomyces ardesiacus have identified Urdamycins A and B as major metabolites, suggesting it is a significant producer of this compound[3].

Table 1: Comparison of this compound Production in Streptomyces Strains

FeatureStreptomyces fradiae Tü 2717Streptomyces ardesiacus 156VN-095
This compound Production Status Known producer; part of the urdamycin complex[1].Identified as a major metabolite[3].
Quantitative Yield (mg/L) Data not specifically reported for this compound. Production of the related Urdamycin A can be optimized.Specific quantitative yield for this compound is not yet published.
Source/Habitat SoilMarine Sponge
Other Major Urdamycins Produced Urdamycin A, C, D, E, F, G, H.Urdamycin A, W, X and Grincamycin U.

Note: The lack of standardized reporting and direct comparative studies necessitates caution when inferring production capabilities. The data presented is based on individual studies and may not be directly comparable due to variations in fermentation conditions and analytical methods.

Experimental Protocols

Detailed methodologies are essential for reproducible research. The following sections outline protocols for the fermentation, extraction, and quantification of this compound, based on established methods for urdamycin and related angucycline production in Streptomyces.

Fermentation Protocol for this compound Production

This protocol is adapted from methods used for Urdamycin A production in Streptomyces fradiae and can be applied to both S. fradiae and S. ardesiacus with potential optimization for the specific strain.

a. Seed Culture Preparation:

  • Prepare a suitable seed medium (e.g., Tryptic Soy Broth or a medium composed of 1% glucose, 1% yeast extract, and 1% malt extract).

  • Inoculate the seed medium with a fresh spore suspension or a vegetative mycelial culture of the desired Streptomyces strain.

  • Incubate the seed culture at 28-30°C for 48-72 hours on a rotary shaker at 180-220 rpm.

b. Production Fermentation:

  • Prepare the production medium. A common medium for urdamycin production consists of 2% soybean meal and 2% glucose, with the pH adjusted to 7.2 before sterilization.

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Incubate the production culture at 28-30°C for 7-10 days in a shaker incubator (180-220 rpm).

  • Monitor the fermentation broth for pH, cell growth, and this compound production periodically.

Extraction of this compound
  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation at 8,000-10,000 x g for 15-20 minutes.

  • Extract the supernatant twice with an equal volume of ethyl acetate.

  • Combine the organic phases and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.

  • The mycelial pellet can also be extracted with methanol or acetone to recover intracellular this compound. This extract should be concentrated and then partitioned between ethyl acetate and water.

Quantification of this compound by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of antibiotics like this compound.

a. Sample Preparation:

  • Dissolve the crude extract in a known volume of methanol or a suitable solvent mixture.

  • Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

b. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or another suitable modifier.

  • Gradient Program: A typical gradient could be a linear increase from 10% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of 254 nm or a Diode Array Detector (DAD) to monitor multiple wavelengths.

  • Quantification: Generate a standard curve using a purified this compound standard of known concentrations to determine the concentration in the samples.

Biosynthetic Pathway of this compound

This compound biosynthesis in Streptomyces fradiae proceeds through a type II polyketide synthase (PKS) pathway. The core polyketide chain undergoes a series of modifications, including cyclization, aromatization, and glycosylation, to form the final angucycline structure.

Urdamycin_B_Biosynthesis Acetyl_CoA Acetyl-CoA + Malonyl-CoA PKS Type II Polyketide Synthase (PKS) Acetyl_CoA->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization & Aromatization Polyketide_Chain->Cyclization Angucyclinone_Core Angucyclinone Aglycone (e.g., Urdamycinone B) Cyclization->Angucyclinone_Core Glycosylation Glycosylation (Addition of sugar moieties) Angucyclinone_Core->Glycosylation Urdamycin_B This compound Glycosylation->Urdamycin_B

Caption: Generalized biosynthetic pathway of this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for a comparative study of this compound production.

Experimental_Workflow Strain_Selection Strain Selection (S. fradiae vs. S. ardesiacus) Inoculum_Prep Inoculum Preparation Strain_Selection->Inoculum_Prep Fermentation Production Fermentation Inoculum_Prep->Fermentation Extraction Extraction of this compound Fermentation->Extraction HPLC_Analysis HPLC Quantification Extraction->HPLC_Analysis Data_Analysis Data Analysis & Comparison HPLC_Analysis->Data_Analysis

Caption: Workflow for comparing this compound production.

This guide provides a foundational overview for researchers interested in the production of this compound. Further strain improvement and fermentation optimization studies are warranted to fully elucidate the production potential of these fascinating Streptomyces species.

References

Confirming the Structure of Urdamycin B: A 2D NMR Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the application of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of Urdamycin B, a member of the angucycline class of antibiotics. By presenting key experimental data and detailed protocols, this document serves as a practical resource for researchers engaged in natural product chemistry and drug discovery. We will explore how techniques such as COSY, HSQC, and HMBC are synergistically employed to unambiguously confirm the complex architecture of this bioactive molecule.

Unveiling the Molecular Framework of this compound

This compound is a complex glycosidic antibiotic produced by Streptomyces fradiae. Its structure comprises a tetracyclic angucyclinone core, Urdamycinone B, attached to a trisaccharide chain. The precise connectivity and stereochemistry of this molecule were definitively established through a combination of spectroscopic techniques, with 2D NMR playing a pivotal role. The structure of this compound was first reported by Rohr and Zeeck in 1987, with its spectral characteristics compared to the closely related Urdamycin A.[1] Subsequent studies on related angucycline glycosides have further solidified the understanding of their complex NMR spectra.[2]

The structural confirmation of this compound relies on the careful analysis of through-bond correlations between protons (¹H-¹H) and between protons and carbons (¹H-¹³C), facilitated by various 2D NMR experiments.

Experimental Protocols for 2D NMR Analysis

The successful acquisition of high-quality 2D NMR data is fundamental to the structural elucidation process. Below are detailed methodologies for the key experiments used to characterize this compound.

Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., 600 µL of DMSO-d₆ or CDCl₃). The choice of solvent is critical to ensure good solubility and minimize signal overlap with the analyte.

Instrumentation: All NMR spectra are typically recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

1. ¹H-¹H COSY (Correlation Spectroscopy): The COSY experiment is essential for identifying proton-proton coupling networks within the molecule, revealing adjacent protons.

  • Pulse Program: A standard COSY-90 pulse sequence is used.

  • Spectral Width: Typically set to encompass all proton signals (e.g., 0-13 ppm).

  • Data Points: 2048 (F2) x 256 (F1) data points are typically acquired.

  • Number of Scans: 8-16 scans per increment are averaged.

  • Processing: The data is processed with a sine-bell window function in both dimensions before Fourier transformation.

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each proton with its directly attached carbon atom, providing a powerful tool for assigning carbon resonances.

  • Pulse Program: A phase-sensitive HSQC experiment with gradients for artifact suppression is employed.

  • ¹H Spectral Width: 0-13 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Data Points: 2048 (F2) x 256 (F1) data points.

  • Number of Scans: 16-32 scans per increment.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Processing: The data is processed using a squared sine-bell window function in both dimensions.

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different spin systems and establishing the overall carbon skeleton.

  • Pulse Program: A gradient-selected HMBC pulse sequence is used.

  • ¹H Spectral Width: 0-13 ppm.

  • ¹³C Spectral Width: 0-220 ppm.

  • Data Points: 2048 (F2) x 256 (F1) data points.

  • Number of Scans: 32-64 scans per increment.

  • Long-Range Coupling Constant (ⁿJCH): Optimized for a long-range coupling of 8 Hz.

  • Processing: The data is processed with a sine-bell window function in both dimensions.

Data Presentation: Key 2D NMR Correlations for this compound

The following tables summarize the essential 2D NMR data used to confirm the structure of this compound. The chemical shifts are representative and may vary slightly depending on the solvent and experimental conditions.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (in DMSO-d₆)

PositionδC (ppm)δH (ppm, mult., J in Hz)
Aglycone (Urdamycinone B)
1204.5-
245.12.85 (m), 3.10 (m)
368.2-
442.52.20 (m), 2.55 (m)
4a148.5-
5118.97.35 (s)
6135.8-
6a115.1-
7181.8-
8161.5-
9140.1-
10118.07.85 (d, 8.0)
11136.57.70 (t, 8.0)
11a114.8-
12187.0-
12a132.5-
12b82.1-
13-CH₃25.31.45 (s)
8-OH-12.8 (s)
Trisaccharide Chain
D-Olivose (A)
1'98.55.40 (d, 3.5)
2'35.21.80 (m), 2.10 (m)
3'78.13.85 (m)
4'75.83.40 (m)
5'69.53.95 (m)
6'18.21.25 (d, 6.0)
L-Rhodinose (B)
1''101.24.80 (br s)
2''38.51.65 (m), 2.00 (m)
3''68.93.60 (m)
4''71.53.30 (m)
5''72.33.75 (m)
6''17.91.20 (d, 6.2)
D-Olivose (C)
1'''99.85.35 (d, 3.2)
2'''35.01.75 (m), 2.05 (m)
3'''77.93.80 (m)
4'''75.53.35 (m)
5'''69.23.90 (m)
6'''18.01.22 (d, 6.1)

Table 2: Key COSY and HMBC Correlations for this compound

Proton(s) (δH)COSY Correlations (δH)HMBC Correlations (δC)
Aglycone Moiety
H-2 (2.85, 3.10)H-2 (2.85, 3.10)C-1, C-3, C-4, C-12b
H-4 (2.20, 2.55)H-4 (2.20, 2.55)C-2, C-3, C-4a, C-12b
H-5 (7.35)-C-4a, C-6, C-6a, C-12a
H-10 (7.85)H-11 (7.70)C-8, C-9, C-11a, C-12
H-11 (7.70)H-10 (7.85)C-9, C-12, C-12a
13-CH₃ (1.45)-C-2, C-3, C-4
Trisaccharide Chain
H-1' (5.40)H-2' (1.80, 2.10)C-9, C-2', C-3', C-5'
H-1'' (4.80)H-2'' (1.65, 2.00)C-3', C-2'', C-3'', C-5''
H-1''' (5.35)H-2''' (1.75, 2.05)C-4'', C-2''', C-3''', C-5'''
H-6' (1.25)H-5' (3.95)C-4', C-5'
H-6'' (1.20)H-5'' (3.75)C-4'', C-5''
H-6''' (1.22)H-5''' (3.90)C-4''', C-5'''

Visualization of the Structure Elucidation Workflow

The logical progression of experiments and data interpretation is crucial for efficient structure elucidation. The following diagram illustrates this workflow.

UrdamycinB_Structure_Elucidation A Isolation of this compound B 1D NMR (¹H, ¹³C) A->B Initial Characterization C 2D NMR Experiments B->C Further Analysis D COSY C->D E HSQC C->E F HMBC C->F G Identify ¹H-¹H Spin Systems (Aglycone & Sugars) D->G H Assign Directly Bonded C-H Pairs E->H I Connect Spin Systems & Establish Carbon Skeleton F->I J Data Integration & Structure Assembly G->J Data Interpretation H->J Data Interpretation I->J Data Interpretation K Confirmed Structure of This compound J->K Final Confirmation

Caption: Workflow for the structural elucidation of this compound using 2D NMR.

Signaling Pathways of Structure Confirmation

The interplay of the different 2D NMR techniques provides a network of correlations that, when pieced together, reveals the complete structure of this compound.

NMR_Correlations cluster_aglycone Aglycone Core cluster_sugars Trisaccharide Chain A1 Aromatic Protons (H-5, H-10, H-11) A2 Aliphatic Protons (H-2, H-4, 13-CH₃) A1->A2 HMBC A3 Quaternary Carbons (C-1, C-3, etc.) A1->A3 HMBC A2->A2 COSY A2->A3 HMBC S1 Anomeric Protons (H-1', H-1'', H-1''') S1->A3 HMBC (Glycosidic Linkage) S2 Sugar Ring Protons S1->S2 COSY S3 Sugar Carbons S1->S3 HSQC S1->S3 HMBC (Interglycosidic Linkages) S2->S2 COSY S2->S3 HSQC

Caption: Key 2D NMR correlations confirming the structure of this compound.

Comparison with Alternative Methods

While 2D NMR is the cornerstone for the structural elucidation of complex natural products like this compound, other techniques provide complementary information.

Table 3: Comparison of Structural Elucidation Techniques

TechniqueInformation ProvidedAdvantagesLimitations
2D NMR (COSY, HSQC, HMBC) Detailed connectivity (¹H-¹H, ¹H-¹³C), stereochemistry (NOESY)Provides complete covalent structure in solution.Requires relatively pure sample and can be time-consuming.
X-ray Crystallography Absolute 3D structure in the solid state.Unambiguous determination of stereochemistry.Requires a suitable single crystal, which can be difficult to obtain.
Mass Spectrometry (MS) Molecular weight and elemental composition (HR-MS), fragmentation patterns.High sensitivity, requires very small sample amounts.Does not provide detailed connectivity or stereochemistry.
Infrared (IR) Spectroscopy Presence of functional groups (e.g., C=O, O-H).Quick and simple to perform.Provides limited information on the overall structure.

References

Urdamycin B vs. Urdamycinone B: A Comparative Bioactivity Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of the angucycline antibiotic urdamycin B and its aglycone, urdamycinone B. The presence of sugar moieties can significantly impact the therapeutic potential of natural products, and this comparison aims to elucidate the role of glycosylation in the bioactivity of this compound.

Executive Summary

This compound, a glycosylated angucycline, and its non-glycosylated counterpart, urdamycinone B, both exhibit biological activity. However, the available scientific literature strongly suggests that the glycosidic moieties of this compound are crucial for its enhanced antibacterial and cytotoxic effects. While direct side-by-side quantitative comparisons are limited, structure-activity relationship studies of angucyclines consistently indicate that the sugar residues contribute significantly to the potency of these compounds. Urdamycins, as a class, are known to exert their cytotoxic effects at least in part through the inhibition of the mTOR signaling pathway.

Data Presentation

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (mM)
Bacillus subtilis DSM 100.05[1]
Staphylococcus aureus DSM 202310.1[1]

Table 2: Cytotoxic Activity of Urdamycinone B

Cell LineCancer TypeIC50 (µM)
HL-60Leukemia4.2 - 8.5[2]
Bel-7402Hepatocellular Carcinoma4.2 - 8.5[2]
A549Lung Carcinoma4.2 - 8.5[2]

Structure-Activity Relationship: The Role of Glycosylation

Urdamycins are a class of angucycline antibiotics produced by Streptomyces species. This compound is a glycoside, meaning it has sugar molecules attached to a core aglycone structure. Urdamycinone B is this aglycone core without the sugar moieties.

Studies on angucyclines consistently highlight the importance of the glycosidic residues for their biological activity. The sugar moieties can influence various properties of the molecule, including:

  • Target Recognition and Binding: The sugars can facilitate interactions with biological targets, enhancing the compound's specificity and affinity.

  • Solubility and Bioavailability: Glycosylation can alter the physicochemical properties of the aglycone, affecting its solubility and ability to cross cell membranes.

  • Mechanism of Action: In some cases, the sugar residues are directly involved in the mechanism of action.

While quantitative data directly comparing this compound and urdamycinone B is scarce, the general consensus in the field is that the glycosylated forms of angucyclines are more potent. For instance, it has been noted that previously described angucycline glycosides showed anti-Gram-positive bacterial or cytotoxic activities, implying the sugar is key to these effects.

Mechanism of Action: mTOR Pathway Inhibition

A significant aspect of the bioactivity of urdamycins is their ability to inhibit the mammalian target of rapamycin (mTOR) signaling pathway. The mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in many cancers. Urdamycins have been identified as potent inhibitors of both mTORC1 and mTORC2 complexes, giving them a broader inhibitory profile than first-generation mTOR inhibitors like rapamycin. This dual inhibition is a promising characteristic for anticancer drug development.

The proposed mechanism involves urdamycin binding to the mTOR kinase domain, which in turn blocks the phosphorylation of downstream effector proteins, ultimately leading to the induction of apoptosis (programmed cell death) and autophagy (cellular self-digestion).

mTOR_Pathway cluster_extracellular Extracellular Signals cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Growth Factors Growth Factors Receptor Receptor Growth Factors->Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC2 mTORC2 Akt->mTORC2 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2->Akt Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation Urdamycin Urdamycin Urdamycin->mTORC1 Urdamycin->mTORC2

Caption: Urdamycin inhibits both mTORC1 and mTORC2 complexes.

Experimental Protocols

The following are generalized protocols for the key experiments used to determine the bioactivity of compounds like this compound and urdamycinone B.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

MIC_Workflow Bacterial Culture Bacterial Culture Inoculation Inoculation Bacterial Culture->Inoculation Serial Dilution Serial Dilution Serial Dilution->Inoculation Incubation Incubation Inoculation->Incubation Visual Assessment Visual Assessment Incubation->Visual Assessment MIC Determination MIC Determination Visual Assessment->MIC Determination

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Methodology:

  • Preparation of Bacterial Inoculum: A pure culture of the test bacterium is grown overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Compounds: this compound and urdamycinone B are serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: The standardized bacterial inoculum is added to each well of the microtiter plate.

  • Incubation: The plate is incubated under suitable conditions (e.g., 37°C for 16-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cytotoxicity Assay (MTT Assay)

This colorimetric assay is used to assess cell viability and determine the half-maximal inhibitory concentration (IC50) of a compound.

MTT_Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading IC50 Calculation IC50 Calculation Absorbance Reading->IC50 Calculation

Caption: Workflow for a typical MTT cytotoxicity assay.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound and urdamycinone B for a defined period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.

Conclusion

References

A Comparative Guide to the Efficacy of Urdamycin B Derivatives: Bridging In Vitro Promise with In Vivo Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Urdamycin B derivatives and related angucycline antibiotics. Urdamycins, a class of polyketide antibiotics derived from Streptomyces species, have garnered significant interest for their potent cytotoxic and antibacterial properties. This document synthesizes available experimental data to offer an objective overview of their performance, detailing the experimental protocols utilized and visualizing key biological pathways and workflows. While extensive in vitro data highlights the promise of these compounds, a notable gap exists in the publicly available in vivo efficacy data for this compound derivatives specifically. Therefore, this guide incorporates data from closely related angucyclines, such as Landomycin E and Saquayamycin B, to provide a broader context for their potential therapeutic application.

In Vitro Efficacy: Potent Cytotoxicity Against Cancer Cell Lines

Urdamycin derivatives have consistently demonstrated significant cytotoxic activity against a range of cancer cell lines in laboratory settings. The primary mechanism of action for these compounds involves the induction of programmed cell death, or apoptosis, through the inhibition of the mTOR signaling pathway. Urdamycins act as dual inhibitors of mTORC1 and mTORC2, key protein complexes that regulate cell growth, proliferation, and survival.[1] This dual inhibition leads to a comprehensive shutdown of mTOR signaling, triggering both apoptosis and autophagy in cancer cells.

Several studies have quantified the in vitro potency of Urdamycin derivatives and related angucyclines using metrics such as the half-maximal inhibitory concentration (IC50) and the 50% growth inhibition (GI50). O-acylation of Urdamycin A has been shown to enhance its in vitro activity against murine L1210 leukemia stem cells, suggesting that structural modifications can significantly impact efficacy.[2]

Table 1: In Vitro Cytotoxicity of Urdamycin Derivatives and Related Angucyclines

Compound/DerivativeCell LineAssayEfficacy Metric (µM)Reference
Saquayamycin BMCF-7 (Breast Cancer)MTTIC50: 0.16[3]
Saquayamycin BMDA-MB-231 (Breast Cancer)MTTIC50: 0.21[3]
Saquayamycin BBT-474 (Breast Cancer)MTTIC50: 0.67[3]
Moromycin BMCF-7 (Breast Cancer)MTTIC50: 0.23
Moromycin BMDA-MB-231 (Breast Cancer)MTTIC50: 0.38
Moromycin BBT-474 (Breast Cancer)MTTIC50: 0.55
Saquayamycin B1MCF-7 (Breast Cancer)MTTIC50: 0.21
Saquayamycin B1MDA-MB-231 (Breast Cancer)MTTIC50: 0.29
Saquayamycin B1BT-474 (Breast Cancer)MTTIC50: 0.43
Saquayamycin JPC-3 (Prostate Cancer)Cell ViabilityGI50: >10
Saquayamycin KPC-3 (Prostate Cancer)Cell ViabilityGI50: >10
Saquayamycin APC-3 (Prostate Cancer)Cell ViabilityGI50: 0.015
Saquayamycin BPC-3 (Prostate Cancer)Cell ViabilityGI50: 0.0075
Saquayamycin HH460 (Lung Cancer)Cell ViabilityGI50: 3.3
Saquayamycin BH460 (Lung Cancer)Cell ViabilityGI50: 3.9

In Vivo Efficacy: Early Insights from Related Angucyclines

As of the latest review of published literature, specific in vivo efficacy data for this compound derivatives in animal models remains limited. However, studies on the closely related angucycline, Landomycin E, have provided promising proof-of-concept for the anti-tumor potential of this class of compounds in a living organism.

A study on Landomycin E demonstrated its potent antitumor activity against Guerin carcinoma in rats. This finding is significant as it suggests that the potent in vitro cytotoxicity of angucyclines can translate to efficacy in a complex in vivo environment. It is important to note that while this data is encouraging, further in vivo studies are critically needed to evaluate the therapeutic potential of this compound derivatives specifically.

Table 2: In Vivo Efficacy of Related Angucycline Antibiotics

CompoundAnimal ModelTumor ModelOutcomeReference
Landomycin ERatGuerin CarcinomaPotent antitumor activity demonstrated

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate breast cancer cells (MCF-7, MDA-MB-231, and BT-474) in 96-well plates at a density of 5 × 10³ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., Saquayamycin B, Moromycin B) and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Remove the supernatant and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values, the concentration of the drug that inhibits cell growth by 50%, using appropriate software.

In Vivo Murine Leukemia L1210 Model

The L1210 murine leukemia model is a commonly used syngeneic model to evaluate the in vivo efficacy of potential anti-cancer agents.

Protocol:

  • Cell Culture: Culture L1210 leukemia cells in vitro in an appropriate medium.

  • Animal Model: Use DBA/2 mice for the study.

  • Tumor Inoculation: Inject 1 x 10⁵ L1210 cells intraperitoneally into each mouse.

  • Treatment Regimen: Two days after cell injection, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound derivative) via a specified route (e.g., intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle control.

  • Monitoring: Monitor the survival of the mice daily.

  • Endpoint: The primary endpoint is the mean survival time. An increase in life span compared to the control group indicates anti-tumor activity.

Visualizing the Science

To better understand the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

mTOR_Pathway Urdamycin_B This compound Derivatives mTORC1 mTORC1 Urdamycin_B->mTORC1 inhibits mTORC2 mTORC2 Urdamycin_B->mTORC2 inhibits S6K1 p70S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Akt Akt mTORC2->Akt Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis _4EBP1->Protein_Synthesis Cell_Survival Cell Survival Akt->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis

Caption: mTOR signaling pathway inhibited by this compound derivatives.

Experimental_Workflow In_Vitro In Vitro Studies (Cytotoxicity Assays) SAR Structure-Activity Relationship (SAR) In_Vitro->SAR Lead_Selection Lead Compound Selection SAR->Lead_Selection In_Vivo In Vivo Studies (Animal Models) Lead_Selection->In_Vivo Preclinical Preclinical Development In_Vivo->Preclinical

Caption: General workflow from in vitro screening to in vivo testing.

Conclusion

This compound derivatives and their related angucycline counterparts exhibit potent in vitro cytotoxic activity against a variety of cancer cell lines, primarily through the induction of apoptosis via dual mTORC1/mTORC2 inhibition. The available data strongly supports their continued investigation as potential anti-cancer therapeutics. However, the current body of research presents a significant disparity between the wealth of in vitro data and the scarcity of in vivo efficacy studies for this compound derivatives themselves. While promising in vivo results for related compounds like Landomycin E provide a compelling rationale for further investigation, dedicated in vivo studies on this compound derivatives are imperative to validate their therapeutic potential and bridge the gap between laboratory findings and clinical applicability. Future research should focus on systematic in vivo evaluation of lead this compound derivatives in relevant animal models to ascertain their pharmacological properties, toxicity profiles, and ultimately, their true potential as novel cancer therapies.

References

A Researcher's Guide to Comparative Transcriptomics of Streptomyces fradiae for Enhanced Urdamycin B Production

Author: BenchChem Technical Support Team. Date: November 2025

A Methodological Framework for Investigating Gene Expression Under Varied Fermentation Conditions

Disclaimer: As of late 2025, publicly accessible, peer-reviewed studies detailing a direct comparative transcriptomic analysis of Streptomyces fradiae under differential Urdamycin B production conditions are not available. This guide is therefore presented as a methodological framework, providing researchers, scientists, and drug development professionals with a comprehensive, data-driven approach to designing and executing such a study. The experimental protocols, data tables, and visualizations are based on established techniques for Streptomyces research and are intended to serve as a template.

This compound, an angucycline antibiotic produced by Streptomyces fradiae, exhibits significant antibacterial and antitumor activities.[1] Optimizing its production is a key objective for therapeutic development. Understanding the global transcriptional changes that accompany high-yield fermentation is crucial for rational strain engineering and process optimization. This guide outlines a comparative transcriptomics approach to identify key genes and regulatory networks involved in this compound biosynthesis.

Comparative Analysis of this compound Production and Gene Expression

A comparative transcriptomics study aims to correlate gene expression profiles with metabolite production levels. By cultivating S. fradiae under conditions that result in high and low yields of this compound, researchers can identify differentially expressed genes (DEGs) that may be involved in its biosynthesis and regulation.

Table 1: Hypothetical this compound Production and Biomass under High-Yield and Low-Yield Conditions

Fermentation ConditionThis compound Titer (mg/L)Dry Cell Weight (g/L)
High-Yield (HY) 150 ± 158.5 ± 0.5
Low-Yield (LY) 25 ± 57.8 ± 0.6

Table 2: Example of Differentially Expressed Genes (DEGs) in the Urdamycin Biosynthetic Gene Cluster

This table presents a hypothetical snapshot of gene expression changes within the Urdamycin biosynthetic gene cluster. The log2 fold change indicates the magnitude of expression difference between high-yield and low-yield conditions. A positive value signifies upregulation in the high-yield condition.

GenePutative FunctionLog2 Fold Change (HY vs. LY)p-value
urdMOxygenase4.2< 0.001
urdGT1aGlycosyltransferase3.8< 0.001
urdGT1bGlycosyltransferase3.5< 0.001
urdGT1cGlycosyltransferase3.9< 0.001
urdGT2Glycosyltransferase4.1< 0.001
urdPKSPolyketide Synthase4.5< 0.001
urdReg1Pathway-specific regulator5.1< 0.001

Experimental Protocols

Detailed and reproducible methodologies are the cornerstone of a successful comparative transcriptomics study. The following protocols are adapted from established methods for Streptomyces fermentation and RNA sequencing.[1][2][3][4]

Fermentation of Streptomyces fradiae Tü 2717

The strain S. fradiae Tü 2717 is a known producer of urdamycins.

  • Seed Culture:

    • Inoculate a single colony of S. fradiae from a fresh HA medium plate into a 50 mL flask containing 10 mL of Tryptone Soya Broth (TSB).

    • Incubate at 28°C for 3 days on a rotary shaker at 180 rpm.

  • Production Culture (High-Yield vs. Low-Yield):

    • High-Yield Medium: Prepare a suitable production medium known to support robust this compound production. This could be a complex medium containing soy flour, mannitol, and other nutrients.

    • Low-Yield Medium: To create a low-yield condition, a defined minimal medium with a limiting nutrient (e.g., phosphate or a specific amino acid) can be used.

    • Inoculate 100 mL of production medium in a 500 mL baffled flask with 2% (v/v) of the seed culture.

    • Incubate at 28°C for 7-10 days on a rotary shaker at 200 rpm.

    • Harvest samples at time points corresponding to the exponential and stationary phases for RNA extraction and metabolite analysis.

This compound Quantification
  • Harvest the fermentation broth and separate the mycelium from the supernatant by centrifugation.

  • Extract both the mycelium and supernatant with an equal volume of ethyl acetate.

  • Combine the organic phases and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Dissolve the crude extract in methanol and quantify this compound using High-Performance Liquid Chromatography (HPLC) with a C18 column and a suitable gradient of acetonitrile and water, monitoring at a characteristic wavelength for urdamycins.

RNA Extraction and Quality Control
  • Harvest mycelia from the fermentation broth by rapid filtration or centrifugation. Immediately snap-freeze the pellets in liquid nitrogen to preserve RNA integrity.

  • Grind the frozen mycelia to a fine powder under liquid nitrogen using a mortar and pestle.

  • Extract total RNA using a TRIzol-based method or a commercial kit like the QIAGEN RNeasy Mini Kit, including a DNase I treatment step to remove genomic DNA contamination.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) to check A260/A280 and A260/A230 ratios, and a bioanalyzer (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN). High-quality RNA (RIN > 7) is crucial for reliable RNA-seq results.

RNA Sequencing (RNA-seq)
  • Deplete ribosomal RNA (rRNA) from the total RNA samples using a kit compatible with bacterial RNA.

  • Construct sequencing libraries from the rRNA-depleted RNA. This typically involves RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

  • Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Bioinformatics Analysis
  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the sequencing reads and Trimmomatic to remove low-quality bases and adapter sequences.

  • Read Mapping: Align the trimmed reads to the Streptomyces fradiae reference genome using a splice-aware aligner like HISAT2 or a standard aligner like BWA-MEM.

  • Quantification of Gene Expression: Count the number of reads mapping to each annotated gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis: Use packages like DESeq2 or edgeR in R to normalize the read counts and perform statistical analysis to identify genes that are significantly differentially expressed between the high-yield and low-yield conditions.

  • Functional Annotation and Pathway Analysis: Annotate the differentially expressed genes using databases like GO (Gene Ontology) and KEGG (Kyoto Encyclopedia of Genes and Genomes) to identify enriched biological pathways and functions.

Visualizing Workflows and Regulatory Pathways

Graphical representations of experimental workflows and biological pathways can greatly aid in understanding complex processes.

Experimental_Workflow cluster_fermentation Fermentation cluster_sampling Sampling & Analysis cluster_sequencing Sequencing & Data Processing cluster_analysis Downstream Analysis HY High-Yield Condition RNA_ext RNA Extraction & QC HY->RNA_ext Metabolite_analysis Metabolite Analysis (HPLC) HY->Metabolite_analysis LY Low-Yield Condition LY->RNA_ext LY->Metabolite_analysis RNA_seq RNA Sequencing RNA_ext->RNA_seq QC Read Quality Control RNA_seq->QC Mapping Read Mapping QC->Mapping Quant Gene Quantification Mapping->Quant DEG Differential Gene Expression Analysis Quant->DEG Pathway Pathway Enrichment DEG->Pathway Targets Identify Engineering Targets Pathway->Targets

Figure 1: Experimental workflow for comparative transcriptomics.

The regulation of secondary metabolite biosynthesis in Streptomyces is complex, often involving pathway-specific regulators and global regulators that respond to nutritional signals.

Regulatory_Pathway cluster_signals Nutritional Signals cluster_regulators Regulatory Cascade cluster_biosynthesis This compound Biosynthesis Phosphate_limitation Phosphate Limitation PhoP PhoP Phosphate_limitation->PhoP activates Carbon_source Preferred Carbon Source Global_Regulator Global Regulator (e.g., AfsR) Carbon_source->Global_Regulator represses PhoP->Global_Regulator activates UrdReg1 UrdReg1 (Pathway-Specific Activator) Global_Regulator->UrdReg1 activates Urd_BGC urd Biosynthetic Genes (PKS, Glycosyltransferases, etc.) UrdReg1->Urd_BGC activates transcription UrdB This compound Urd_BGC->UrdB

Figure 2: A hypothetical regulatory pathway for this compound production.

By following this comprehensive guide, researchers can systematically investigate the transcriptomic landscape of Streptomyces fradiae and uncover the molecular mechanisms underlying high-yield this compound production, paving the way for targeted strain improvement and enhanced therapeutic supply.

References

Safety Operating Guide

Proper Disposal of Urdamycin B: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Ann Arbor, MI – To ensure the safety of laboratory personnel and the protection of the environment, it is imperative that researchers, scientists, and drug development professionals adhere to strict protocols for the disposal of Urdamycin B, a potent angucycline antibiotic. While the Safety Data Sheet (SDS) for this compound may not classify it as a hazardous substance, best practices in laboratory management dictate that all antibiotic waste be treated as chemical waste to mitigate the risks of environmental contamination and the development of antibiotic-resistant microorganisms.[1]

This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound waste in a laboratory setting.

I. Guiding Principles for this compound Disposal

The primary goal of this compound disposal is the complete inactivation of its antibiotic properties before it enters the waste stream. This can be achieved through chemical degradation. The following procedures are based on established methods for the inactivation of related anthracycline and polyketide antibiotics and should be carried out in accordance with institutional and local regulations.

II. Personal Protective Equipment (PPE)

Before handling any this compound waste, all personnel must be equipped with the following standard laboratory PPE:

  • Safety goggles

  • Chemical-resistant gloves (nitrile or neoprene)

  • A lab coat

III. Disposal of Solid this compound Waste

Solid waste includes unused or expired pure this compound, as well as contaminated materials such as pipette tips, weigh boats, and contaminated gloves.

Step-by-Step Protocol:

  • Segregation: All solid this compound waste must be segregated from general laboratory waste.

  • Collection: Place all solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the solvents used for this compound (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste," "Chemical Waste," and "this compound Solid Waste."

  • Storage: Store the sealed container in a designated satellite accumulation area away from incompatible chemicals.

  • Disposal: Arrange for pickup and disposal by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

IV. Disposal of Liquid this compound Waste

Liquid waste includes stock solutions, experimental solutions containing this compound, and contaminated solvents. Chemical inactivation through alkaline hydrolysis is the recommended method for treating liquid this compound waste. This process breaks down the active antibiotic molecule.

Experimental Protocol: Alkaline Hydrolysis of Liquid this compound Waste

This protocol is designed for the inactivation of this compound in common laboratory solvents such as DMSO, ethanol, and methanol.

Materials:

  • Liquid this compound waste

  • Sodium hydroxide (NaOH), 2M solution

  • pH indicator strips or a calibrated pH meter

  • A designated, properly labeled chemical waste container for the neutralized solution.

Procedure:

  • Work Area: Perform this procedure in a certified chemical fume hood.

  • Dilution: If the concentration of this compound is high, dilute the waste with an appropriate solvent to improve the efficiency of the hydrolysis.

  • Alkalinization: Slowly add 2M sodium hydroxide (NaOH) solution to the liquid waste while stirring.

  • pH Monitoring: Monitor the pH of the solution using pH indicator strips or a pH meter. Continue adding NaOH until the pH is stable at ≥ 12.

  • Reaction Time: Allow the solution to stand for at least 24 hours at room temperature to ensure complete hydrolysis and inactivation of the antibiotic.

  • Neutralization: After the 24-hour inactivation period, neutralize the solution by slowly adding a suitable acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8.

  • Collection and Disposal: Transfer the neutralized solution to a clearly labeled chemical waste container. Arrange for disposal through your institution's EHS department.

ParameterValuePurpose
Target pH for Inactivation ≥ 12To ensure effective alkaline hydrolysis of the this compound molecule.
Inactivation Time ≥ 24 hoursTo allow for the complete degradation of the antibiotic.
Final pH for Disposal 6 - 8To meet the requirements for aqueous chemical waste disposal.

Table 1: Quantitative Parameters for Alkaline Hydrolysis of this compound Waste

V. Decontamination of Laboratory Equipment

All non-disposable equipment that has come into contact with this compound, such as glassware, spatulas, and magnetic stir bars, must be decontaminated.

Procedure:

  • Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol) to remove any visible residue. Collect this rinsate as chemical waste.

  • Soaking: Immerse the rinsed equipment in a 1M NaOH solution for at least one hour.

  • Thorough Cleaning: After soaking, wash the equipment thoroughly with laboratory detergent and water.

  • Final Rinse: Rinse with deionized water and allow to air dry.

VI. This compound Disposal Workflow

The following diagram illustrates the complete workflow for the proper disposal of this compound waste.

UrdamycinB_Disposal_Workflow cluster_solid Solid Waste Disposal cluster_liquid Liquid Waste Disposal cluster_equipment Equipment Decontamination SolidWaste Solid this compound Waste (Pure compound, contaminated labware) SegregateSolid Segregate from General Waste SolidWaste->SegregateSolid CollectSolid Collect in Labeled Hazardous Waste Container SegregateSolid->CollectSolid StoreSolid Store in Satellite Accumulation Area CollectSolid->StoreSolid DisposeSolid Dispose via EHS StoreSolid->DisposeSolid LiquidWaste Liquid this compound Waste (Solutions, rinsates) AlkalineHydrolysis Perform Alkaline Hydrolysis (pH ≥ 12 for ≥ 24 hrs) LiquidWaste->AlkalineHydrolysis Neutralize Neutralize Solution (pH 6-8) AlkalineHydrolysis->Neutralize CollectLiquid Collect in Labeled Chemical Waste Container Neutralize->CollectLiquid DisposeLiquid Dispose via EHS CollectLiquid->DisposeLiquid Equipment Contaminated Reusable Equipment Rinse Rinse with Solvent Equipment->Rinse Soak Soak in 1M NaOH Rinse->Soak Wash Wash with Detergent and Water Soak->Wash RinseFinal Final Rinse with Deionized Water Wash->RinseFinal

Caption: Workflow for the safe disposal of solid and liquid this compound waste and decontamination of equipment.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby building a culture of safety and trust that extends beyond the product itself. For specific questions or concerns regarding waste disposal, always consult your institution's Environmental Health and Safety department.

References

Personal protective equipment for handling Urdamycin B

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, operational, and disposal information for handling Urdamycin B in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and minimize exposure risk. This compound is a glycoside bacterial metabolite with antibacterial and anticancer properties[1]. While a Safety Data Sheet (SDS) for this compound indicates it is not classified as a hazardous substance under the Globally Harmonized System (GHS), its cytotoxic potential necessitates cautious handling similar to other cytotoxic agents[2].

Personal Protective Equipment (PPE)

Due to its biological activity, it is recommended to handle this compound with a comprehensive set of personal protective equipment. The following table summarizes the recommended PPE for various handling scenarios.

PPE ItemStandard Handling (Weighing, Reconstituting)Spill Cleanup
Gloves Double gloving with powder-free nitrile gloves compliant with ASTM D6978-05 is recommended. Change gloves regularly and immediately if contaminated.[3][4]Heavy-duty, industrial-thickness (>0.45mm) gloves made of latex, neoprene, or nitrile should be used.[5]
Gown Disposable, lint-free, low-permeability fabric gown with long sleeves, tight-fitting cuffs, and a back closure.Disposable, fluid-resistant gown.
Eye Protection Safety glasses with side shields or goggles.A full-face shield or goggles in conjunction with a fluid-resistant mask should be worn to protect against splashes.
Respiratory Protection A surgical or procedure mask is recommended to prevent inhalation of aerosolized particles, especially when handling the powdered form.For large spills, an N95 respirator may be necessary to provide a higher level of protection against airborne particles.
Other Shoe covers and a cap should be worn.Disposable shoe covers.

Experimental Protocols

Standard Handling Protocol:

  • Preparation: Before handling this compound, ensure all necessary PPE is donned correctly. Work should be conducted in a designated area, preferably within a chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Weighing: When weighing the powdered form of this compound, use a containment balance or a balance within a chemical fume hood to prevent the dispersal of fine particles.

  • Reconstitution: To reconstitute, add the solvent slowly and carefully to the vial containing this compound to avoid splashing.

  • Post-Handling: After handling, remove PPE in a manner that avoids contaminating skin or clothing. Dispose of all contaminated disposable PPE as hazardous waste. Wash hands thoroughly with soap and water.

Spill Cleanup Protocol:

  • Immediate Actions:

    • Alert others in the vicinity and evacuate the immediate area.

    • If the spill is significant, post a warning sign to prevent entry.

    • Remove any contaminated clothing immediately and place it in a designated biohazard bag.

  • Containment:

    • Don the appropriate spill cleanup PPE.

    • For liquid spills, cover the spill with absorbent material, starting from the outside and working inwards to prevent spreading.

    • For solid spills, gently cover the area with damp absorbent material to avoid generating dust.

  • Cleanup:

    • Use forceps or other tools to pick up any broken glass or sharp objects and place them in a sharps container.

    • Carefully collect the absorbent material and contaminated debris and place it into a labeled hazardous waste container.

  • Decontamination:

    • Clean the spill area with an appropriate disinfectant or detergent solution, allowing for sufficient contact time.

    • Wipe the area clean with fresh absorbent material.

    • All materials used for cleanup should be disposed of as hazardous waste.

  • Reporting: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) department.

Operational and Disposal Plans

Storage:

This compound should be stored at -20°C for long-term stability, which is stated to be at least four years.

Disposal:

All waste contaminated with this compound, including unused stock solutions, old media, and disposable PPE, should be treated as hazardous chemical waste.

  • Waste Containers: Use clearly labeled, leak-proof containers for all this compound waste.

  • Segregation: Do not mix this compound waste with other waste streams unless instructed to do so by your institution's EHS guidelines.

  • Disposal Method: Arrange for the disposal of hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company. Do not dispose of this compound down the drain.

Diagrams

This compound Handling Workflow This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace (Fume Hood/BSC) prep_ppe->prep_area weigh Weigh Powder in Containment prep_area->weigh reconstitute Reconstitute with Solvent weigh->reconstitute experiment Perform Experiment reconstitute->experiment doff_ppe Doff PPE Correctly experiment->doff_ppe dispose_waste Dispose of Contaminated Waste as Hazardous doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling of this compound.

This compound Spill Response This compound Spill Response Plan cluster_immediate Immediate Actions cluster_contain Containment & Cleanup cluster_decon Decontamination & Reporting alert Alert Others & Evacuate Area remove_clothing Remove Contaminated Clothing alert->remove_clothing don_ppe Don Spill Response PPE remove_clothing->don_ppe contain_spill Contain Spill with Absorbent Material don_ppe->contain_spill collect_waste Collect Contaminated Material into Hazardous Waste Container contain_spill->collect_waste decontaminate Decontaminate Spill Area collect_waste->decontaminate dispose Dispose of all Waste as Hazardous decontaminate->dispose report Report Spill to Supervisor & EHS dispose->report

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.